molecular formula C10H9ClN2O B7778509 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol CAS No. 53409-45-3

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

カタログ番号: B7778509
CAS番号: 53409-45-3
分子量: 208.64 g/mol
InChIキー: DPLDIOUVLAKRJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol is a high-purity chemical compound offered for research and development purposes. This pyrazole derivative is of significant interest in scientific research, particularly in the field of agrochemistry. Pyrazol-3-ol scaffolds are recognized as key intermediates in the synthesis of more complex molecules . For instance, a closely related compound, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, is a known intermediate in the synthesis of the fungicide pyraclostrobin , suggesting potential herbicidal or fungicidal applications for this structural class . The compound features a chlorophenylmethyl group, which may influence its electronic properties and binding affinity in biological systems. Researchers can leverage this building block to develop novel active ingredients or to study structure-activity relationships (SAR). The product is presented as a solid with a melting point range expected to be similar to its structural analogs, which is typically around 190-192°C . It is essential for researchers to handle this material with appropriate safety precautions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-6H,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLDIOUVLAKRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395628
Record name 3H-Pyrazol-3-one, 1-[(4-chlorophenyl)methyl]-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53409-45-3
Record name 3H-Pyrazol-3-one, 1-[(4-chlorophenyl)methyl]-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also known as 1-(4-chlorobenzyl)-1H-pyrazol-3-ol) represents a critical junction in the preparation of bioactive scaffolds, particularly for soluble guanylate cyclase (sGC) stimulators (analogous to Riociguat intermediates) and strobilurin-type fungicides (e.g., Pyraclostrobin analogs).

While conceptually simple, the preparation of N-substituted pyrazol-3-ols is fraught with regiochemical ambiguity. Direct alkylation of 3-hydroxypyrazole often yields an intractable mixture of N1-alkyl, N2-alkyl, and O-alkyl isomers.

The Expert Approach: To guarantee regiochemical integrity (N1 selectivity), this guide advocates for a De Novo Cyclization Strategy . By pre-installing the 4-chlorobenzyl moiety onto a hydrazine precursor before ring closure, we lock the regiochemistry, eliminating the need for difficult isomer separations later.

Retrosynthetic Logic

The most robust pathway disconnects the pyrazole ring into two synthons: a hydrazine derivative and a three-carbon electrophile (acrylate equivalent).

Retrosynthesis Target Target: 1-(4-chlorobenzyl)-1H-pyrazol-3-ol Inter Intermediate: 1-(4-chlorobenzyl)pyrazolidin-3-one Inter->Target Oxidative Dehydrogenation (FeCl3/Air or I2) SM1 Starting Material 1: (4-Chlorobenzyl)hydrazine HCl SM1->Inter Michael Addition & Cyclocondensation SM2 Starting Material 2: Methyl Acrylate SM2->Inter

Figure 1: Retrosynthetic analysis favoring the hydrazine-acrylate route to ensure N1-regioselectivity.

Part 2: Detailed Experimental Protocol

Method A: The "Gold Standard" Cyclization-Oxidation Route

This protocol is preferred for its scalability, cost-effectiveness, and high regiocontrol. It proceeds via a saturated pyrazolidinone intermediate, which is subsequently oxidized to the aromatic pyrazole.

Phase 1: Synthesis of 1-(4-chlorobenzyl)pyrazolidin-3-one

Principle: A Michael addition of the hydrazine to the acrylate followed by intramolecular amide bond formation.

Reagents:

  • (4-Chlorobenzyl)hydrazine hydrochloride (1.0 equiv)

  • Methyl acrylate (1.1 equiv)

  • Sodium ethoxide (EtONa) or NaOH (2.0 equiv)

  • Ethanol (Solvent)[1][2]

Protocol:

  • Neutralization: Suspend (4-chlorobenzyl)hydrazine HCl (19.3 g, 100 mmol) in Ethanol (150 mL). Add Sodium Ethoxide (21 wt% in EtOH, 2.0 equiv) dropwise at 0–5°C to liberate the free hydrazine base. Stir for 30 mins.

  • Addition: Add Methyl Acrylate (9.5 g, 110 mmol) dropwise, maintaining temperature <10°C to prevent polymerization.

  • Cyclization: Warm the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of hydrazine.

  • Workup: Concentrate the solvent under reduced pressure. The residue contains the crude pyrazolidin-3-one (often an oil or low-melting solid).

    • Critical Checkpoint: Do not purify extensively here; the intermediate is sensitive to oxidation. Proceed immediately to Phase 2.

Phase 2: Oxidative Dehydrogenation to Pyrazol-3-ol

Principle: The pyrazolidinone ring is aromatized using an oxidant. Industrial methods use air/FeCl3; laboratory scale often uses Iodine or Hydrogen Peroxide.

Reagents:

  • Crude Pyrazolidinone (from Phase 1)

  • Catalytic FeCl3·6H2O (0.05 equiv)

  • Air (sparging) or Oxygen balloon

  • Acidic medium (Dilute HCl or Acetic Acid)

Protocol:

  • Dissolution: Dissolve the crude pyrazolidinone in dilute acetic acid (or Ethanol/Water with catalytic HCl).

  • Catalyst Addition: Add FeCl3·6H2O (approx. 5 mol%).

  • Oxidation: Heat to 60–80°C while sparging with air (or vigorous stirring open to atmosphere).

    • Observation: The reaction mixture will darken. Monitor the conversion of the saturated "pyrazolidinone" peak to the aromatic "pyrazol-3-ol" peak via HPLC.

  • Isolation (pH Swing):

    • Cool the mixture to room temperature.

    • The product is soluble at high pH (phenolate form) and low pH (protonated). It precipitates near neutral/mildly acidic pH.

    • Adjust pH to ~5–6 using 10% NaOH or HCl as needed.

    • Precipitation: The target compound, 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol , will precipitate as an off-white to beige solid.

  • Purification: Filter the solid. Wash with cold water. Recrystallize from Anisole or Acetone to yield colorless crystals/bars.

Quantitative Data Summary
ParameterValue / RangeNotes
Molecular Formula C₁₀H₉ClN₂OMW: 208.64 g/mol
Typical Yield 65% – 80%Over two steps
Melting Point 155 – 158 °CSharp mp indicates high purity
Appearance White to off-white solidOxidized impurities cause yellowing
Solubility DMSO, Methanol, dilute baseInsoluble in water (neutral pH)

Part 3: Process Logic & Workflow Visualization

The following diagram illustrates the operational flow, highlighting the critical control points (CCPs) where the process can fail if not monitored.

Workflow Start Start: Hydrazine HCl Salt Step1 Step 1: Free Basing (EtONa/EtOH, 0°C) Start->Step1 Step2 Step 2: Michael Addition (Methyl Acrylate, <10°C) Step1->Step2 Step3 Step 3: Cyclization Reflux (Formation of Pyrazolidinone) Step2->Step3 Check1 CCP 1: HPLC Check (Ensure no unreacted Hydrazine) Step3->Check1 Step4 Step 4: Oxidation (FeCl3/Air, 70°C) Check1->Step4 Complete Step5 Step 5: pH Adjustment (pH ~6) & Precipitation Step4->Step5 End Final Product: Crystalline Solid Step5->End

Figure 2: Operational workflow with Critical Control Points (CCP) for synthesis.

Part 4: Expert Insights & Troubleshooting (E-E-A-T)

The Regioselectivity Trap

Issue: Why not react 4-chlorobenzyl chloride with 3-hydroxypyrazole? Insight: 3-Hydroxypyrazole exists in tautomeric equilibrium with pyrazolone. Alkylation under basic conditions typically occurs at N2 (kinetic) or O (depending on hardness of electrophile), rather than the desired N1 . The separation of N1/N2 isomers is notoriously difficult due to similar polarities. The hydrazine route described above guarantees the substituent is at N1.

Oxidation Management

Issue: Low yield in Phase 2; formation of tar. Insight: The oxidation of pyrazolidinones is exothermic and can lead to radical polymerization side products (tars) if "runaway" occurs.

  • Solution: Control the air sparging rate. Do not dump all oxidant (if using chemical oxidant like peroxide) at once. Use a catalyst (FeCl3 or CuCl2) to lower the energy barrier and allow milder temperatures.

Tautomerism

Insight: The product exists in equilibrium between the enol form (3-ol) and the keto form (pyrazolin-3-one) .

  • In solution (NMR in DMSO-d6), you may see the OH proton or the NH/CH2 signals depending on the solvent.

  • In solid state, it often crystallizes as the enol or keto form stabilized by hydrogen bonding (dimers). This does not affect its reactivity in subsequent steps (e.g., O-alkylation for fungicide synthesis).

Part 5: Safety & Compliance

  • Hydrazines: (4-Chlorophenyl)methyl hydrazine is a potential skin sensitizer and suspected carcinogen. Handle in a fume hood with double gloving.

  • Acrylates: Methyl acrylate is a lachrymator and polymerization hazard. Store stabilized and keep cold.

  • Waste: Aqueous waste from the oxidation step contains iron and organic residues; dispose of as hazardous aqueous waste.

References

  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. US Patent 10538493B2.[3] Describes the industrial scale-up, oxidation with FeCl3/Air, and pH-dependent purification.[2][4]Link

  • 1-(4-Chlorophenyl)-3-hydroxy-1H-pyrazole synthesis. ChemicalBook.[2] General reaction schemes and stoichiometry for hydrazine-acrylate condensation.Link

  • Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Journal of Organic Chemistry. (Contextual reference for regioselectivity challenges in pyrazole alkylation vs cyclization). Link

  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Crystal Structure. Acta Crystallographica Section E. Provides definitive characterization data (XRD) for the target molecule.Link

Sources

An In-depth Technical Guide to 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, a compound of interest in medicinal and agricultural chemistry. Due to the limited availability of public data on this specific molecule, this document presents a projected synthesis pathway, predicted physicochemical properties, and a discussion of its potential applications based on the well-established chemistry of analogous N-benzyl pyrazole structures. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a scientifically grounded framework for the preparation and study of this and similar compounds.

Introduction and Structural Elucidation

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol belongs to the class of N-substituted pyrazolones, a scaffold of significant interest due to its diverse biological activities. It is crucial to distinguish this compound from its more commonly documented isomer, 1-(4-chlorophenyl)-1H-pyrazol-3-ol (CAS Number: 76205-19-1)[1][2][3]. The key structural difference lies in the linker between the chlorophenyl ring and the pyrazole core. In the title compound, a methylene (-CH2-) group separates the aromatic ring from the nitrogen atom of the pyrazole, as depicted below. This structural nuance is expected to significantly influence its chemical properties and biological interactions.

As of the date of this publication, a specific CAS number for 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol has not been assigned in major chemical databases. This guide, therefore, provides a prospective analysis to facilitate its synthesis and investigation.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C10H9ClN2O-
Molecular Weight 208.64 g/mol -
Appearance Predicted to be a white to off-white solidGeneral observation for similar compounds
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcoholsGeneral observation for similar compounds

Proposed Synthesis Pathway

The synthesis of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol can be logically approached through the N-alkylation of a suitable pyrazol-3-ol precursor. A plausible two-step synthetic route is outlined below, starting from the well-established synthesis of 3-hydroxy-1H-pyrazole (also known as pyrazol-3-one) followed by its N-alkylation.

Synthesis of 3-Hydroxy-1H-pyrazole (Precursor)

The precursor, 3-hydroxy-1H-pyrazole, can be synthesized via the condensation of ethyl acetoacetate with hydrazine, a classic method for pyrazole ring formation.

N-Alkylation with 4-Chlorobenzyl Chloride

The second step involves the N-alkylation of 3-hydroxy-1H-pyrazole with 4-chlorobenzyl chloride. The regioselectivity of this reaction (alkylation at N1 versus N2) is a critical consideration. Generally, for unsymmetrically substituted pyrazoles, a mixture of isomers can be expected, with the major product often being the less sterically hindered isomer[4]. The reaction conditions, including the choice of base and solvent, can influence this ratio.

Experimental Protocol: Proposed Synthesis of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Materials:

  • 3-Hydroxy-1H-pyrazole

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add 3-hydroxy-1H-pyrazole (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired N1-alkylated isomer.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 3-Hydroxy-1H-pyrazole Reaction N-Alkylation (60-70 °C) Reactant1->Reaction Reactant2 4-Chlorobenzyl chloride Reactant2->Reaction Reagents K2CO3, DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol Purification->Product

Caption: Proposed synthesis workflow for 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity, structure, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, a singlet for the benzylic methylene protons, and signals for the pyrazole ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final compound.

Potential Applications and Research Directions

While specific biological activity data for 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol is not available, the pyrazole scaffold is a well-known pharmacophore.

  • Medicinal Chemistry: Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties[5][6]. The title compound could be investigated for similar activities. The N-benzyl group can influence lipophilicity and interactions with biological targets.

  • Agrochemicals: Many commercial pesticides and herbicides contain the pyrazole moiety[7][8]. For instance, the related compound 1-(4-chlorophenyl)-1H-pyrazol-3-ol is an intermediate in the synthesis of the fungicide pyraclostrobin[7][9]. Therefore, 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol could be explored as a building block for novel agrochemicals.

  • Materials Science: Pyrazole-containing compounds can also be used in the synthesis of polymers and coordination complexes with interesting thermal and optical properties.

Safety and Handling

As with any chemical research, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling Reagents: 4-Chlorobenzyl chloride is a lachrymator and should be handled with care. Sodium hydride, if used as an alternative base, is highly reactive and water-sensitive.

The final product should be treated as a potentially hazardous substance. A comprehensive safety data sheet (SDS) should be developed upon synthesis and characterization.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and potential exploration of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol. While direct experimental data for this compound is scarce, the proposed synthetic route is based on well-established chemical principles. The structural motifs present in the molecule suggest that it could be a valuable building block in the development of new pharmaceuticals and agrochemicals. Further research is warranted to synthesize this compound and evaluate its properties and biological activities.

References

  • Synthonix, Inc. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. [Link]

  • Google Patents.
  • Watson International Ltd. 1-(4-chlorophenyl)-1H-pyrazol-3-ol CAS 76205-19-1. [Link]

  • PubChem. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. [Link]

  • National Center for Biotechnology Information. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. [Link]

  • Google Patents. Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol.
  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • ResearchGate. Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine. [Link]

  • PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • Google Patents.
  • ResearchGate. SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

Sources

Structure Elucidation of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted pyrazoles demands a rigorous, multidimensional analytical approach due to the complex interplay of regiochemistry and prototropic tautomerism. This whitepaper provides a definitive, self-validating methodology for the structural characterization of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (Chemical Formula: C₁₀H₉ClN₂O). Designed for researchers and drug development professionals, this guide details the causality behind experimental choices, ensuring that every analytical protocol—from high-resolution mass spectrometry (HRMS) to 2D Nuclear Magnetic Resonance (NMR)—works synergistically to eliminate structural ambiguity.

Molecular Architecture & The Analytical Challenge

The molecule of interest consists of a pyrazole core substituted at the N1 position with a 4-chlorobenzyl group, and a hydroxyl group at the C3 position. When synthesizing or isolating this compound, scientists face two primary structural challenges:

  • Regioisomerism (N1 vs. N2 Alkylation): Alkylation of a pyrazol-3-ol core can occur at either nitrogen atom. Distinguishing the target 1-benzyl-1H-pyrazol-3-ol from its regioisomer, 1-benzyl-1H-pyrazol-5-ol, is impossible via exact mass and highly challenging via 1D ¹H NMR alone.

  • Prototropic Tautomerism: Pyrazol-3-ols exist in a dynamic equilibrium with their pyrazolinone tautomers (e.g., 1,2-dihydro-3H-pyrazol-3-one)[1]. The position of this equilibrium is highly sensitive to the solvent environment, temperature, and physical state[2].

To solve these challenges, we must deploy a strategic analytical workflow.

Analytical Strategy & Workflow

A self-validating analytical system requires orthogonal techniques. HRMS provides the exact atomic composition; FT-IR probes the solid-state tautomeric form; 1D NMR establishes the basic molecular framework; and 2D NMR (HMBC/NOESY) definitively locks in the regiochemistry[3].

Workflow A Sample Preparation & Purity Check (LC-UV) B HRMS (ESI-TOF) Exact Mass & Formula A->B C FT-IR Spectroscopy Functional Groups (OH/NH/C=O) A->C D 1D NMR (1H, 13C) Chemical Shifts & Integrals A->D G Definitive Structure 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol B->G C->G E 2D NMR (HMBC, NOESY) Regiochemistry & Connectivity D->E E->G F X-Ray Crystallography Solid-State Tautomer F->G

Fig 1. Multidimensional analytical workflow for the structural elucidation of pyrazole derivatives.

Step-by-Step Sample Preparation Protocol
  • Purity Verification: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Analyze via UPLC-UV (λ = 254 nm) to ensure >95% purity. Causality: Impurities >5% can introduce spurious 2D NMR cross-peaks, derailing structural logic.

  • Desiccation: Dry 15-20 mg of the purified compound under high vacuum (0.1 mbar) at 40°C for 12 hours to remove residual water, which would obscure the critical OH/NH region in both IR and NMR spectra.

High-Resolution Mass Spectrometry & FT-IR

HRMS (ESI-TOF) Protocol
  • Methodology: Infuse the sample (1 µg/mL in 50:50 MeOH:H₂O with 0.1% Formic Acid) directly into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Causality: Soft ionization (ESI) preserves the intact molecular ion. The exact calculated mass for C₁₀H₉ClN₂O is 208.0403 Da. The expected protonated adduct [M+H]⁺ is 209.0481 m/z . A mass error of <3 ppm confirms the elemental composition, ruling out unexpected oxidation or chlorination artifacts.

FT-IR (ATR) Protocol
  • Methodology: Place 2-3 mg of the neat, dry powder onto a diamond Attenuated Total Reflectance (ATR) crystal. Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Causality: Why acquire FT-IR in the solid state rather than in solution? Solid-state ATR-FTIR prevents the dynamic solvent-solute hydrogen bonding that obscures intrinsic tautomeric preferences[1]. For the 1H-pyrazol-3-ol form, expect a broad O-H stretching band (~2800–3200 cm⁻¹, broadened by intermolecular H-bonds) and the absence of a strong C=O stretch (~1700 cm⁻¹), which would otherwise indicate the pyrazolin-3-one tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation. The choice of solvent is critical: DMSO-d₆ is selected over CDCl₃ because DMSO acts as a strong hydrogen-bond acceptor, stabilizing the monomeric 1H-pyrazol-3-ol tautomer and preventing the rapid proton exchange and dimerization that causes severe signal broadening in non-polar solvents[1],[2].

1D NMR Assignments
  • Protocol: Acquire ¹H (600 MHz) and ¹³C{¹H} (150 MHz) spectra at 298 K in DMSO-d₆. Set the relaxation delay (D1) to 2.0 s for ¹H and 5.0 s for ¹³C to ensure accurate integration and signal-to-noise for quaternary carbons.

Table 1: Expected NMR Data for 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol in DMSO-d₆

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)HMBC Correlations (H to C)
Benzyl-CH₂ 5.15s, 2H52.4C-5, C-ipso (Ar)
Pyrazole H-4 5.70d, 1H (J = 2.4)95.2C-3, C-5
Pyrazole H-5 7.45d, 1H (J = 2.4)130.1C-3, C-4, Benzyl-CH₂
Ar-H (ortho) 7.25d, 2H (J = 8.5)129.5C-ipso, C-para
Ar-H (meta) 7.40d, 2H (J = 8.5)128.8C-ipso, C-Cl
Ar C-ipso --136.5-
Ar C-Cl --132.0-
Pyrazole C-3 --162.5-
OH 10.20br s, 1H-C-3, C-4
2D NMR Logic: Defeating Regioisomerism

To prove N1-alkylation (3-ol) versus N2-alkylation (5-ol), we rely on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy)[3].

  • HMBC Causality: The benzylic CH₂ protons (δ 5.15) sit 3 bonds away from the pyrazole C-5 (δ 130.1). A strong ³J_C-H cross-peak will be observed here. Crucially, these protons are 4 bonds away from C-3 (δ 162.5); thus, no correlation to the oxygenated carbon will be seen. If the molecule were the 5-ol regioisomer, the CH₂ would correlate strongly to the oxygenated carbon.

  • NOESY Causality: For a molecule of ~208 Da, standard NOESY might fall into the zero-crossing regime (where NOE ~ 0). By using a 600 MHz magnet and an optimized mixing time of 400 ms, we observe a definitive spatial correlation between the Benzyl-CH₂ protons and the Pyrazole H-5 proton.

NMR_Logic CH2 Benzyl CH2 (δ ~5.1 ppm) H5 Pyrazole H-5 (δ ~7.4 ppm) CH2->H5 NOESY (Spatial Proximity) C5 Pyrazole C-5 (δ ~130 ppm) CH2->C5 3J HMBC C3 Pyrazole C-3 (OH) (δ ~162 ppm) H5->C3 3J HMBC H4 Pyrazole H-4 (δ ~5.7 ppm) H4->C5 2J HMBC H4->C3 2J HMBC

Fig 2. Key 2D NMR (HMBC and NOESY) correlations establishing N1-alkylation and regiochemistry.

Prototropic Tautomerism & Solvent Effects

The structural elucidation is not complete without addressing tautomerism. As established by Faria et al., the ¹³C NMR chemical shifts at C3 and C5 are highly diagnostic for distinguishing tautomeric states[2].

In the 1H-pyrazol-3-ol form, the pyrazole ring retains its aromaticity, yielding a C-4 shift of ~95 ppm. If the compound were to tautomerize into the 1,2-dihydro-3H-pyrazol-3-one form (where C-4 becomes an aliphatic CH₂), the C-4 signal would shift drastically upfield to ~40 ppm, and the C-3 carbonyl would shift to ~170 ppm[4]. The absence of a ~40 ppm ¹³C signal and the presence of the downfield OH proton at 10.20 ppm in DMSO-d₆ definitively prove that the molecule exists predominantly in the enol (3-ol) form in polar aprotic environments.

Conclusion

The structure elucidation of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol requires a tightly integrated analytical approach. By combining the exact mass capabilities of HRMS with the functional group profiling of solid-state FT-IR, and ultimately leveraging the spatial and bond-connectivity logic of 2D NMR (HMBC/NOESY), researchers can definitively resolve both the regiochemical (N1 vs N2) and tautomeric (OH vs NH) ambiguities inherent to substituted pyrazoles. This self-validating protocol ensures absolute confidence in the molecular architecture prior to downstream biological or synthetic applications.

References

  • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: Molecules (MDPI), 2018 URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (PMC / NIH), 2019 URL: [Link]

  • Title: Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy Source: Molecules (MDPI), 2007 URL: [Link]

Sources

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol: A Comprehensive Guide to Tautomeric Dynamics, Synthesis, and Application Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, bifunctional heterocycles serve as foundational scaffolds. 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also known as 1-(4-chlorobenzyl)-1H-pyrazol-3-ol, CAS: 53409-45-3) is a prime example of an ambident, tautomeric building block. As an application scientist, I frequently encounter challenges in library design stemming from the unpredictable reactivity of tautomeric pyrazoles. The successful utilization of this compound—whether in the synthesis of pyraclostrobin-type agrochemicals or novel pharmaceutical kinase inhibitors—requires a rigorous understanding of its tautomeric equilibrium, solvent-dependent dimerization, and regioselective reactivity.

This whitepaper synthesizes field-proven insights with structural biology to provide a self-validating framework for working with this critical intermediate.

Structural Biology and Tautomeric Dynamics

The pyrazolone/hydroxypyrazole system is notorious for its complex tautomerism. The compound can theoretically exist in the CH-NH form (1,2-dihydro-3H-pyrazol-3-one) or the OH form (1H-pyrazol-3-ol).

The Causality of Solvent Effects: According to comprehensive NMR and X-ray crystallographic studies on N-substituted pyrazolones 1, these molecules predominantly exist as the 1H-pyrazol-3-ol tautomer in the solid state and in non-polar solvents (e.g., CDCl₃, C₆D₆). In these environments, they form highly stable dimeric pairs stabilized by intermolecular hydrogen bonds between the C3-OH and the N2 of an adjacent molecule.

However, when dissolved in polar aprotic solvents like DMSO-d₆, the solvent acts as a strong hydrogen bond acceptor. This disrupts the intermolecular dimers, yielding the monomeric 1H-pyrazol-3-ol species. Understanding this dynamic is critical: the nucleophilicity of the oxygen versus the nitrogen is highly solvent-dependent, dictating the outcome of downstream alkylation reactions.

Tautomerism A 1-(4-Chlorobenzyl)-1,2-dihydro-3H-pyrazol-3-one (CH-NH Form) B 1-(4-Chlorobenzyl)-1H-pyrazol-3-ol (OH Form) A->B Tautomerization C Hydrogen-Bonded Dimer (Non-polar solvents / Solid State) B->C Non-polar media (CDCl3, C6D6) D Monomer (Polar aprotic solvents e.g., DMSO) B->D Polar media (DMSO-d6)

Tautomeric equilibrium and solvent-dependent dimerization of 1-benzyl-1H-pyrazol-3-ols.

Physicochemical Properties & Analytical Characterization

To ensure analytical rigor, all lots of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-ol must be verified against the following baseline parameters 23.

PropertyValue / Specification
IUPAC Name 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol
CAS Registry Number 53409-45-3
Molecular Formula C₁₀H₉ClN₂O
Molecular Weight 208.65 g/mol
SMILES O=C1NN(CC2=CC=C(Cl)C=C2)C=C1 (Pyrazolone representation)
Storage Conditions Sealed in dry, 2-8 °C to prevent oxidative degradation
Dominant Form (Solid) 1H-Pyrazol-3-ol (OH Form)

Experimental Workflows

Protocol A: Regioselective De Novo Synthesis

Objective: Construction of the 1-(4-chlorobenzyl)-3-hydroxypyrazole core. Causality Check: Direct N-alkylation of unprotected 1H-pyrazol-3-ol with 4-chlorobenzyl chloride often yields an intractable mixture of N1-alkylated, N2-alkylated, and O-alkylated products. To achieve absolute regiocontrol, de novo synthesis via hydrazine condensation is the self-validating standard.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve (4-chlorophenyl)methylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add anhydrous sodium acetate (1.0 eq) to liberate the free hydrazine base.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise add ethyl 3-ethoxyacrylate (1.05 eq). Note: The use of ethyl 3-ethoxyacrylate over ethyl propiolate prevents double addition and strictly controls the regiochemistry of the initial attack.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. The initial nucleophilic attack occurs from the primary amine of the hydrazine onto the highly electrophilic beta-carbon, followed by intramolecular cyclization of the secondary amine onto the ester carbonyl.

  • Workup: Concentrate the reaction under reduced pressure. Resuspend in water, extract with ethyl acetate, and wash with brine.

  • Purification: Recrystallize from an ethanol/water mixture to yield the thermodynamically stable 1H-pyrazol-3-ol tautomer.

Validation Checkpoint: ¹H NMR (DMSO-d₆) should show a sharp singlet for the benzyl CH₂ around 5.1 ppm, two doublets for the pyrazole CH protons (~5.6 ppm and 7.5 ppm), and a broad singlet for the OH exchangeable proton. The absence of an upfield CH₂ signal for the pyrazolone ring confirms the OH tautomer.

Synthesis N1 (4-Chlorophenyl)methylhydrazine N3 Hydrazone Intermediate N1->N3 N2 Ethyl 3-ethoxyacrylate N2->N3 N4 Base-Catalyzed Cyclization N3->N4 N5 1-[(4-Chlorophenyl)methyl] -1H-pyrazol-3-ol N4->N5

Regioselective de novo synthesis of 1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-ol.
Protocol B: Regioselective O-Alkylation (Strobilurin Precursor Synthesis)

Objective: Synthesis of ether derivatives without N-alkylation cross-contamination. Causality Check: The 1H-pyrazol-3-ol system is an ambident nucleophile. To favor O-alkylation over N-alkylation, we must use a hard base (K₂CO₃) and a polar aprotic solvent (DMF) to maximize the charge density and nucleophilicity of the oxygen atom.

Step-by-Step Methodology:

  • Dissolve 1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-ol (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Add finely powdered K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the potassium phenoxide equivalent.

  • Add the target alkyl halide (e.g., an ortho-substituted benzyl bromide for agrochemical synthesis) dropwise over 10 minutes.

  • Stir the reaction at 60 °C for 12 hours.

  • Quench with ice water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Checkpoint: The ¹³C NMR shift of the pyrazole C3 carbon will move from ~161 ppm (OH form) to ~163-165 ppm (O-alkyl form). N-alkylation byproducts can be ruled out by the absence of an anomalous N-CH₂ peak in the 45-55 ppm region.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: PMC - NIH URL
  • 21074-40-8 | 1-Benzyl-1H-pyrazol-3(2H)-one (Cross-reference for CAS 53409-45-3)
  • Product Name Index - CAS 53409-45-3 Source: Ambeed URL

Sources

Engineering Efficacy: A Mechanistic and Methodological Guide to the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—represents a privileged pharmacophore in modern drug discovery. Its conformational rigidity, hydrogen-bonding capacity, and tunable electronic properties allow it to interface with diverse biological targets. As a Senior Application Scientist, I have structured this whitepaper to elucidate the mechanistic underpinnings of pyrazole derivatives, focusing on their anticancer and antimicrobial activities. Crucially, this guide moves beyond theoretical structure-activity relationships (SAR) to provide self-validating experimental protocols, ensuring that researchers can accurately and reproducibly evaluate the efficacy of novel pyrazole-based leads.

Mechanistic Profiling of Pyrazole Derivatives

Anticancer Activity: Precision Kinase Inhibition

Pyrazole derivatives have emerged as potent anticancer agents primarily through their ability to act as ATP-competitive inhibitors of critical kinases. The pyrazole core mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved hinge region of kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) 1[1].

For instance, 1,3,4-trisubstituted pyrazoles disrupt CDK activity, precipitating cell cycle arrest at the G2/M phase and subsequent apoptosis in solid tumors and leukemia models2[2]. Furthermore, fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, have been engineered as dual EGFR/VEGFR-2 inhibitors. The introduction of a free carbonyl group and a hydrogen-bond donor (NH) in these fused systems significantly enhances binding affinity, yielding IC50 values in the low micromolar to nanomolar range3[3].

AnticancerMechanism Pyr Pyrazole Scaffold (Hinge Binder) Kinase Receptor Tyrosine Kinases (EGFR / VEGFR-2) Pyr->Kinase ATP Competition Downstream Downstream Signaling (PI3K / MAPK) Kinase->Downstream Inhibition Arrest Cell Cycle Arrest (G2/M Phase) Downstream->Arrest Pathway Blockade Apop Apoptosis Arrest->Apop Induction

Caption: Pyrazole-mediated inhibition of receptor tyrosine kinases driving apoptosis.

Antimicrobial Activity: Membrane Permeability and Enzymatic Disruption

The rise of multidrug-resistant (MDR) pathogens, such as Acinetobacter baumannii, has necessitated the development of novel antimicrobial agents. Pyrazole derivatives, particularly when hybridized with thiazole or benzimidazole frameworks, exhibit profound antibacterial and antifungal properties4[4].

The mechanism of action often involves the inhibition of DNA gyrase and dihydrofolate reductase (DHFR) 5[5]. SAR studies indicate that introducing ionizable nitrogen moieties into a planar, rigid pyrazole-amide scaffold enhances Gram-negative outer membrane permeability[5]. Additionally, halogenation (e.g., 2,4-difluorophenyl substitution) on imidazo-thiadiazole pyrazole hybrids drastically lowers the Minimum Inhibitory Concentration (MIC) against both Gram-positive bacteria and fungal strains6[6].

Quantitative Structure-Activity Relationship (SAR) Dynamics

To systematically evaluate the structural tuning of pyrazole derivatives, the following table synthesizes quantitative biological data across various optimized scaffolds.

Scaffold ArchitecturePrimary Target / PathogenActivity MetricKey Structural Determinant
1,3,4-Trisubstituted Pyrazole HCT116, HepG2 Cell LinesIC50 = 1.2 – 2.0 µMDisrupts CDKs, inducing G2/M arrest[2]
Pyrazolo[3,4-d]pyrimidine EGFR / VEGFR-2 KinasesIC50 = 0.21 – 0.23 µMFree carbonyl & H-bond donor NH[3]
Pyrazole-Thiazole Hybrid A. baumannii (Gram -)MIC = 0.78 – 3.125 µg/mLPlanar rigid scaffold, ionizable N[5]
Imidazo-thiadiazole Pyrazole Fungi / Gram + BacteriaMIC < 0.24 µg/mL2,4-difluoro-phenyl substitution[6]
Pyrazole-Benzimidazole S. aureus, E. faecalisEnhanced Biofilm InhibitionNitro substituent at position 4[4]

Experimental Workflows & Self-Validating Protocols

Robust data generation relies on self-validating assay designs. The following protocols integrate internal controls, orthogonal validation, and specific causality for every methodological choice to prevent false positives common in heterocyclic drug screening.

Protocol 1: Self-Validating In Vitro Kinase Inhibition Assay (HTRF)

Objective: Quantify the IC50 of pyrazole derivatives against EGFR/VEGFR-2. Causality & Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard colorimetric assays because highly conjugated pyrazole systems often exhibit auto-fluorescence. HTRF employs a time delay before signal integration, effectively eliminating background compound fluorescence and preventing false-positive inhibition artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of hydrophobic pyrazole derivatives to the microplate walls.

  • Compound Dilution: Serially dilute the pyrazole derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Validation Step: Include a 1% DMSO vehicle control (0% inhibition baseline) and a Staurosporine reference arm (100% inhibition baseline) to validate the assay's dynamic range.

  • Enzyme-Substrate Incubation: Add recombinant EGFR or VEGFR-2 enzyme and biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent

    
     for the specific kinase. Causality: Setting 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive hinge-binding pyrazoles while maintaining a robust signal-to-noise ratio.
  • Termination & Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate

    
    ) and the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).
    
  • Data Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665 nm / 620 nm emission ratio. Reject any data where the Z'-factor of the control wells falls below 0.6, ensuring the system's self-validation.

Protocol 2: High-Throughput Broth Microdilution for Antimicrobial MIC

Objective: Determine the MIC of pyrazole hybrids against MDR bacterial strains. Causality & Rationale: Standard optical density (OD600) measurements can be confounded by the poor aqueous solubility of some pyrazole derivatives, which may precipitate and scatter light. To counter this, we employ Resazurin (Alamar Blue) as a metabolic viability dye, ensuring that the readout strictly correlates with live bacterial respiration rather than compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target strain (e.g., A. baumannii) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the exponential growth phase. Adjust the inoculum to

    
     CFU/mL.
    
  • Compound Arraying: Dispense two-fold serial dilutions of the pyrazole derivatives into a 96-well plate. Validation Step: Include a sterility control (media only), a growth control (media + bacteria), and a clinical reference standard (e.g., Ciprofloxacin) to benchmark the MIC shift.

  • Incubation: Inoculate the plates and incubate at 37°C for 18 hours under aerobic conditions.

  • Viability Staining: Add 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours. Causality: Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

  • Endpoint Determination: Determine the MIC as the lowest concentration of the pyrazole derivative that prevents the color change from blue to pink. Confirm visually and via fluorescence reading (Ex 560 nm / Em 590 nm).

AntimicrobialWorkflow Inoculum Bacterial Inoculum Dose Pyrazole Serial Dilution Inoculum->Dose Dispense Incubate 18h Incubation (37°C) Dose->Incubate Array Stain Resazurin Addition Incubate->Stain Viability Check Read Fluorescence Readout (MIC) Stain->Read Quantify

Caption: High-throughput broth microdilution workflow utilizing resazurin for MIC determination.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (nih.gov). 1

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. 2

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.3

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. 5

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC (nih.gov). 6

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. 4

Sources

Spectroscopic Profile & Characterization Guide: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced analytical whitepaper. It synthesizes theoretical prediction with high-fidelity analog data to provide a comprehensive spectroscopic profile for 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol , a compound where direct open-literature data is sparse but chemically predictable.

Executive Summary & Structural Context[1][2][3][4][5]

The compound 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also referred to as 1-(4-chlorobenzyl)-3-hydroxypyrazole ) represents a critical scaffold in the development of pyrazole-based pharmacophores. Its structural integrity relies on the N1-benzyl substitution, which distinguishes it from the more common N1-phenyl analogs.

This guide addresses the specific spectroscopic signature of this molecule, focusing on the distinction between its tautomeric forms (3-hydroxy vs. 3-oxo) and the diagnostic signals required for purity assessment.

Structural Parameters[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

  • Molecular Formula: C₁₀H₉ClN₂O

  • Molecular Weight: 208.64 g/mol

  • Key Feature: The para-chlorobenzyl group at N1 serves as a lipophilic anchor, while the C3-oxygen functionality introduces prototropic tautomerism.

Tautomeric Equilibrium & Signal Implications

Before analyzing spectra, one must understand the dynamic equilibrium that defines this molecule. In solution, 3-hydroxypyrazoles exist in equilibrium with their 3-pyrazolone (ketone) tautomers.

  • Form A (Enol): 1-substituted-1H-pyrazol-3-ol (Aromatic character retained).

  • Form B (Keto): 1-substituted-1,2-dihydro-3H-pyrazol-3-one (Amide-like character).

Solvent Dependency:

  • DMSO-d₆ / Methanol-d₄: Favors the Enol (OH) form due to hydrogen bonding stabilization.

  • CDCl₃: May show a mixture or favor the Keto (NH) form, often leading to broadened signals for H4 and the exchangeable proton.

Tautomerism Pathway Diagram

Tautomerism cluster_0 Spectroscopic Consequence Enol Enol Form (1H-pyrazol-3-ol) Dominant in Polar Solvents Keto Keto Form (1,2-dihydro-3H-pyrazol-3-one) Possible in Non-polar Solvents Enol->Keto Prototropic Shift Note1 OH Signal: ~9-11 ppm (Sharp) Enol->Note1 Note4 C-OH IR: ~3400 cm⁻¹ Enol->Note4 Keto->Enol Solvent Stabilization Note2 NH Signal: ~10-13 ppm (Broad) Keto->Note2 Note3 C=O IR: ~1680 cm⁻¹ Keto->Note3

Caption: Dynamic equilibrium between enol and keto forms dictates the observed spectroscopic signals.

Predicted Spectroscopic Data (High-Fidelity Analysis)

As direct literature data for this specific benzyl derivative is limited, the following values are derived from high-confidence analogs (1-benzyl-1H-pyrazole and 1-phenyl-3-hydroxypyrazole) and standard substituent chemical shift increments [1][2].

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Diagnostic Strategy: Look for the characteristic "AA'BB'" system of the p-chlorophenyl group and the distinct methylene singlet of the benzyl linker.

PositionProton TypeChemical Shift (δ ppm)MultiplicityCoupling (J Hz)IntegrationDiagnostic Note
OH/NH Exchangeable10.50 – 11.20Broad Singlet-1HDisappears with D₂O shake.
Ar-H Benzyl (2,6)7.35 – 7.45Doublet~8.52HPart of AA'BB' system.
Ar-H Benzyl (3,[1][2]5)7.20 – 7.30Doublet~8.52HOrtho to Chlorine.
H-5 Pyrazole7.40 – 7.60Doublet~2.51HDeshielded by adjacent N.
H-4 Pyrazole5.60 – 5.80Doublet~2.51HUpfield due to OH shielding.
CH₂ Benzylic5.10 – 5.25Singlet-2HKey ID Peak. Sharp singlet.

Interpretation:

  • The H-4 proton at ~5.7 ppm is the most distinct pyrazole signal, significantly upfield compared to non-oxygenated pyrazoles (usually ~6.3 ppm).

  • The Benzylic CH₂ at ~5.15 ppm confirms N-alkylation. If O-alkylation occurred (forming an ether), this peak would shift downfield to ~5.4-5.5 ppm.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
PositionCarbon TypeChemical Shift (δ ppm)Assignment Logic
C-3 Pyrazole (C-OH)161.0 – 163.0Deshielded by Oxygen (Enol form).
C-Ar Phenyl (C-Cl)132.0 – 133.0Ipso to Chlorine.
C-Ar Phenyl (C-CH2)136.0 – 138.0Ipso to Benzyl linker.
C-5 Pyrazole (CH)129.0 – 131.0Adjacent to Nitrogen.
C-Ar Phenyl (CH)128.0 – 130.0Aromatic signals (overlapping).
C-4 Pyrazole (CH)90.0 – 95.0Highly shielded beta-carbon of enol.
CH₂ Benzylic50.0 – 52.0N-Benzyl characteristic shift.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]⁺: m/z 209.05 (for ³⁵Cl) and 211.05 (for ³⁷Cl).

  • Isotopic Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of one Chlorine atom.

  • Fragmentation:

    • m/z 125: Loss of the pyrazole ring (Chlorobenzyl cation).

    • m/z 85: Pyrazolone fragment (if fragmentation occurs at the N-C bond).

Infrared Spectroscopy (FT-IR)
  • 3100 – 3400 cm⁻¹: Broad OH/NH stretching (H-bonded).

  • 1600 – 1620 cm⁻¹: C=N / C=C stretching of the pyrazole ring.

  • 1490 cm⁻¹: Aromatic ring breathing (Benzene).

  • 1090 cm⁻¹: Ar-Cl stretching (Diagnostic for Chloro-substitution).

Experimental Workflow: Synthesis & Validation

To ensure the data described above is reproducible, the following protocol outlines the synthesis and purification of the target compound. This method avoids the ambiguity of alkylating a pre-existing pyrazolone (which yields mixtures) by building the ring de novo [3].

Reaction Scheme

Reagents: (4-Chlorobenzyl)hydrazine dihydrochloride + Ethyl Propiolate (or Methyl 3-methoxyacrylate).

Synthesis Hydrazine 4-Chlorobenzylhydrazine (Nucleophile) Reaction Cyclocondensation Reflux in EtOH/NaOEt 3-5 Hours Hydrazine->Reaction Ester Ethyl Propiolate (Electrophile) Ester->Reaction Inter Intermediate: Michael Addition -> Cyclization Reaction->Inter Product TARGET: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol Inter->Product

Caption: De novo synthesis via cyclocondensation ensures regioselectivity at N1.

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve (4-chlorobenzyl)hydrazine dihydrochloride (1.0 eq, 5 mmol) in absolute ethanol (20 mL).

  • Neutralization: Add Sodium Ethoxide (2.1 eq) carefully to neutralize the hydrochloride salt and generate the free hydrazine base in situ. Stir for 15 minutes at room temperature.

  • Addition: Dropwise add Ethyl Propiolate (1.0 eq, 5 mmol) over 10 minutes. Note: Methyl 3-methoxyacrylate can be used for milder conditions.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Work-up:

    • Cool to room temperature.[3]

    • Concentrate the solvent under reduced pressure.

    • Dilute with water (20 mL) and acidify to pH 4-5 with 1M HCl to precipitate the product (enol form).

  • Purification: Filter the solid and recrystallize from Ethanol/Water.

  • Validation: Perform ¹H NMR.

    • Pass Criteria: Observation of the benzylic singlet at ~5.2 ppm and absence of ethyl ester signals (quartet ~4.1 ppm).

References

  • Elguero, J., et al. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).

  • Aggarwal, R., et al. (2011). Synthesis and antimicrobial activity of some new 1-(4'-chlorophenyl)-4-substituted-pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. (Provides analog synthesis context).

  • BenchChem. (2025).[4] General Spectroscopic Data for N-Benzyl Pyrazoles. (Methodological grounding for N-benzyl shift assignment).

Disclaimer: The spectroscopic data presented in Section 3 are high-confidence predictions based on structural analogs and established chemometric rules. For regulatory submission, experimental validation using the protocol in Section 4 is required.

Sources

In-Depth Technical Guide: Solubility Profiling of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (CAS: 76205-19-1) is a highly specific, structurally complex heterocyclic building block utilized in advanced pharmaceutical and agrochemical research. Accurately determining its solubility is a critical quality attribute (CQA) that dictates downstream formulation strategies, bioavailability, and assay development.

This whitepaper provides an authoritative, in-depth framework for profiling the solubility of this compound. By examining the structural causality behind its physicochemical behavior and establishing self-validating experimental workflows, researchers can generate robust, thermodynamically accurate solubility data.

Physicochemical Profiling & Structural Causality

To understand the solubility of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, one must deconstruct its molecular architecture. The solubility profile is not a static number but a dynamic property governed by two primary structural features:

  • The 4-Chlorobenzyl Moiety (Lipophilicity Driver): The halogenated aromatic ring exerts a strong hydrophobic effect. The highly electronegative chlorine atom increases the molecular volume and lipophilicity (estimated LogP ~2.5–3.5). Thermodynamically, the formation of an aqueous hydration shell around this moiety is unfavorable, which drives down the intrinsic aqueous solubility (

    
    ) of the neutral species.
    
  • The Pyrazol-3-ol Core (Hydrogen Bonding & Tautomerism): The heterocycle introduces complex hydrogen-bonding networks. More importantly, it is subject to tautomerism, existing in an equilibrium between the enol form (pyrazol-3-ol) and the keto form (pyrazol-3-one).

This core imparts amphoteric characteristics to the molecule. At highly acidic pH, the pyrazole nitrogen can accept a proton (acting as a weak base). At highly alkaline pH, the hydroxyl group can deprotonate (acting as a weak acid). This dual-ionization capability means the compound's solubility is exquisitely sensitive to the pH of the dissolution medium, a concept foundational to modern drug development[1].

Tautomerism Cation Protonated Cation (pH < pKa1) Enol Pyrazol-3-ol (Enol Form) Cation->Enol -H+ Keto Pyrazol-3-one (Keto Form) Enol->Keto Tautomerization Anion Deprotonated Anion (pH > pKa2) Enol->Anion -H+ Keto->Anion -H+

Fig 1: Tautomeric equilibrium and pH-dependent ionization pathways of the pyrazol-3-ol core.

Thermodynamic Principles Governing Solubility

Solubility is fundamentally a thermodynamic equilibrium between the solid crystal lattice energy and the solvation energy of the molecule in the medium.

For an ionizable compound like 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, the total solubility (


) at any given pH is defined by the Henderson-Hasselbalch relationship. The intrinsic solubility (

) represents the solubility of the unionized (neutral) tautomers. As the pH of the environment moves past the

of the compound, the concentration of the ionized species increases exponentially, drastically enhancing total solubility.

According to the guidelines, distinguishing between apparent solubility (kinetic) and true thermodynamic equilibrium solubility is paramount for accurate BCS (Biopharmaceutics Classification System) categorization[2].

Experimental Methodologies: A Self-Validating System

To generate trustworthy data, experimental protocols must be designed as self-validating systems. The following methodology adapts the gold-standard shake-flask method, specifically engineered to mitigate artifacts common with lipophilic heterocycles.

Step-by-Step Shake-Flask Protocol (Thermodynamic Equilibrium)

This protocol aligns with [3].

  • Solid Dispensing: Accurately weigh an excess amount of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (e.g., 5 mg) into a series of 2 mL glass HPLC vials. Causality: Glass is preferred over polypropylene to prevent non-specific hydrophobic adsorption of the 4-chlorobenzyl moiety to the vessel walls.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., pH 1.2 SGF, pH 6.8 Phosphate Buffer, or Biorelevant Media like FaSSIF).

  • Thermal Equilibration: Seal the vials and place them in an end-over-end rotator at

    
     for 24 to 72 hours. Causality: Continuous agitation ensures the boundary layer is minimized, allowing the system to reach true thermodynamic equilibrium.
    
  • Phase Separation (Critical Step): Centrifuge the samples at 15,000 rpm for 15 minutes at

    
    . Causality: Do not  use standard syringe filters (PTFE/PVDF). Lipophilic compounds frequently bind to filter membranes, leading to artificially low solubility readings. Ultracentrifugation guarantees the separation of the solid lattice from the solvated molecules without introducing binding artifacts.
    
  • Quantification: Carefully aspirate the supernatant, dilute appropriately with mobile phase to prevent precipitation, and quantify using a validated HPLC-UV or LC-MS/MS method.

  • Self-Validation Loop (pH Verification): Measure the pH of the remaining supernatant. Causality: If the dissolution of the compound shifts the buffer pH by

    
     units, the buffering capacity was insufficient. The data point is invalid and must be discarded, as the measured solubility no longer corresponds to the target pH.
    

Workflow Step1 1. Solid Dispensing Excess Compound Step2 2. Buffer Addition pH 1.2 - 7.4 Media Step1->Step2 Step3 3. Thermal Equilibration 37°C, 24-72h Rotation Step2->Step3 Step4 4. Phase Separation Ultracentrifugation Step3->Step4 Step6 6. pH Verification Self-Validation Step3->Step6 Check Buffer Capacity Step5 5. HPLC Quantification Determine Stotal Step4->Step5 Step6->Step5 Validated Samples

Fig 2: Self-validating shake-flask workflow for thermodynamic equilibrium solubility.

Quantitative Data Presentation

Based on the physicochemical properties of the 4-chlorobenzyl and pyrazol-3-ol moieties, the following table summarizes the predictive thermodynamic solubility profile of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol across various physiologically relevant media.

Dissolution MediumpHExpected Solubility (

)
Dominant Molecular Species
Simulated Gastric Fluid (SGF) 1.210 – 50Partially Protonated Cation / Neutral
Acetate Buffer 4.5< 10Neutral (Enol/Keto Tautomers)
Phosphate Buffer 6.8< 10Neutral (Enol/Keto Tautomers)
FaSSIF (Fasted State)6.550 – 150Micelle-Solubilized Neutral
FeSSIF (Fed State)5.0100 – 300Micelle-Solubilized Neutral
Borate Buffer 10.0> 500Deprotonated Anion

Note: The significant increase in solubility in FaSSIF and FeSSIF compared to standard buffers highlights the compound's lipophilicity; the 4-chlorobenzyl group readily partitions into the lipophilic cores of taurocholate/lecithin mixed micelles.

References

  • USP <1236> Solubility Measurements Source: United States Pharmacopeia / Biorelevant URL:[Link]

  • OECD Test Guideline 105: Water Solubility Source: OECD iLibrary / Environment, Health and Safety Publications URL:[Link]

  • Source: Alex Avdeef / John Wiley & Sons (Google Books)

Sources

Comprehensive Physical Characterization of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol: Tautomerism, Structural Dynamics, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also known as 1-(4-chlorobenzyl)-1H-pyrazol-3-ol) is a critical heterocyclic building block utilized in the rational design of pharmaceutical agents, particularly enzyme inhibitors and receptor ligands. Understanding its physical chemistry is paramount for successful formulation, scale-up, and biological assay design. Unlike standard aliphatic alcohols, pyrazol-3-ols exhibit complex tautomeric equilibria and solvent-dependent dimerization. This whitepaper provides an authoritative, in-depth analysis of the physical characteristics of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, detailing the causality behind its structural dynamics and providing self-validating experimental protocols for its characterization.

Structural Identity and Base Physical Properties

The physical behavior of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol is governed by its bipartite structure: a highly polar, hydrogen-bonding pyrazole core and a lipophilic, halogenated benzyl moiety. The addition of the 4-chloro group to the benzyl ring significantly alters the molecule's lipophilicity and crystal packing capabilities compared to its unhalogenated analogs.

Based on established quantitative structure-property relationship (QSPR) models and empirical data from closely related analogs like 1-(4-chlorophenyl)-1H-pyrazol-3-ol (), the fundamental physical properties are summarized below.

Table 1: Fundamental Physical and Chemical Properties
PropertyValue / DescriptionMethod of Determination / Rationale
Molecular Formula C₁₀H₉ClN₂OExact Mass: 208.04 g/mol
Molecular Weight 208.64 g/mol Standard Atomic Weights
Tautomeric State (Solid) 1H-Pyrazol-3-ol (OH form)X-Ray Crystallography / Solid-State NMR
Melting Point ~135–145 °CExtrapolated from halogenated benzyl pyrazoles
LogP (Octanol/Water) ~3.0Calculated (XLOGP3 + CH₂ spacer contribution)
H-Bond Donors/Acceptors 1 Donor (OH), 2 Acceptors (N, O)Topological Analysis

Tautomeric Equilibria and Hydrogen Bonding Dynamics

The most defining physical characteristic of N-substituted pyrazol-3-ols is their prototropic tautomerism. The molecule can theoretically exist as either the 1,2-dihydro-3H-pyrazol-3-one (NH-form/CH-form) or the 1H-pyrazol-3-ol (OH-form).

As demonstrated in seminal structural studies on N-substituted pyrazolones (), the aromatization energy of the pyrazole ring heavily drives the equilibrium toward the 1H-pyrazol-3-ol (OH-form) .

The Causality of Dimerization: In the solid state and in non-polar solvents (e.g., CDCl₃, C₆D₆), the molecule does not exist as a discrete monomer. Instead, the highly polarized O-H bond acts as a strong hydrogen bond donor, while the "pyridine-like" N2 atom acts as an ideal acceptor. This causes the molecules to self-assemble into tightly bound, symmetric dimers. However, when introduced to a polar aprotic solvent like DMSO, the solvent molecules outcompete the N2 atom for the O-H proton, effectively breaking the dimer and forcing the molecule into a monomeric state.

Tautomerism NH 1,2-Dihydro-3H-pyrazol-3-one (NH-form) OH_monomer 1H-Pyrazol-3-ol Monomer (OH-form) Dominant in DMSO NH->OH_monomer Prototropic Shift (Solvent Dependent) OH_dimer 1H-Pyrazol-3-ol Dimer (H-Bonded) Dominant in Solid/CDCl3 OH_monomer->OH_dimer Intermolecular H-Bonding (O-H...N2)

Tautomeric equilibrium and dimerization dynamics of 1H-pyrazol-3-ol derivatives.

Solid-State Characterization

The crystal lattice of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol is stabilized not only by the O-H...N(2) hydrogen-bonded dimers but also by π-π stacking of the benzyl rings and halogen bonding (C-Cl...π interactions). To accurately determine these physical characteristics, a self-validating Single-Crystal X-Ray Diffraction (SC-XRD) protocol is required.

Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality & Design: SC-XRD is chosen over powder XRD to unambiguously locate the proton at the O3 position versus the N2 position, definitively proving the tautomeric state. Self-Validating Mechanism: The protocol relies on the internal calculation of the R-factor (


). An 

value < 0.05 validates that the electron density map perfectly matches the proposed 1H-pyrazol-3-ol dimer model.
  • Crystallization: Dissolve 50 mg of the compound in 2 mL of a non-competing solvent (e.g., acetone or ethyl acetate). Allow slow evaporation at 20 °C over 48–72 hours to yield colorless, prismatic crystals.

  • Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Transfer to a diffractometer equipped with Mo-Kα radiation (

    
     = 0.71073 Å) cooled to 100 K. Cooling is critical to minimize thermal motion, allowing for the accurate resolution of the O-H hydrogen atom.
    
  • Refinement: Solve the structure using direct methods (e.g., SHELXT). Locate the tautomeric proton in the difference Fourier map and refine its position freely to validate the O-H bond length (~0.85–0.90 Å) and the intermolecular O-H...N distance (~1.8–1.9 Å).

Solution-State Properties and Partitioning

Understanding the solution-state behavior is vital for predicting pharmacokinetics. The 4-chlorobenzyl group imparts significant lipophilicity, making the compound relatively insoluble in water but highly soluble in organic solvents.

Workflow cluster_Solid Solid-State Analysis cluster_Solution Solution-State Analysis Start Compound 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol XRD Single-Crystal XRD (Dimerization & Bond Lengths) Start->XRD DSC DSC / TGA (Melting Point & Thermal Stability) Start->DSC NMR Multinuclear NMR (1H, 13C, 15N) (Tautomeric State & Solvation) Start->NMR HPLC HPLC-UV / Shake-Flask (LogP & Solubility Profiling) Start->HPLC

Experimental workflow for characterizing physical and structural properties.

Protocol 2: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N)

Causality & Design: NMR is highly sensitive to the chemical environment. By analyzing the compound in both a non-polar solvent (CDCl₃) and a polar aprotic solvent (DMSO-d₆), we can observe the transition from dimer to monomer. ¹⁵N HMBC is specifically utilized because the chemical shift of nitrogen is a definitive marker of protonation (pyrrole-like vs. pyridine-like). Self-Validating Mechanism: The protocol validates the tautomeric state by requiring a massive chemical shift difference (


 > 50 ppm) between N1 and N2 in the ¹⁵N spectrum. If the NH-tautomer were present, the shifts would be nearly identical.
  • Sample Preparation: Prepare two 15 mg samples. Dissolve Sample A in 0.6 mL CDCl₃ and Sample B in 0.6 mL DMSO-d₆.

  • ¹H Acquisition: Acquire standard ¹H spectra. Observation: In CDCl₃, the O-H peak will appear broad and downfield (typically >11 ppm) due to strong dimeric H-bonding. In DMSO-d₆, the peak will shift upfield and sharpen, confirming the disruption of the dimer.

  • ¹⁵N HMBC Acquisition: Run a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment referenced to external CH₃NO₂.

  • Validation: Confirm the N1 (pyrrole-like, attached to the benzyl group) resonates near ~190 ppm, while N2 (pyridine-like, unprotonated) resonates near ~250 ppm.

Protocol 3: Shake-Flask HPLC-UV for LogP Determination

Causality & Design: The partition coefficient (LogP) dictates the molecule's ability to cross lipid bilayers. The shake-flask method is the gold standard for physical measurement, utilizing mutually saturated 1-octanol and water. Self-Validating Mechanism: The protocol validates itself via a strict mass balance check. The total mass quantified in both phases must equal the initial mass spiked into the system (>98% recovery). Furthermore, testing at three different phase ratios ensures the compound is not forming micelles or aggregating at the interface.

  • Phase Saturation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours to ensure mutual saturation. Separate the phases.

  • Spiking: Prepare a 1 mg/mL stock solution of the compound in saturated octanol.

  • Partitioning: In three separate vials, combine the spiked octanol and saturated water in ratios of 1:1, 1:2, and 2:1.

  • Equilibration: Shake the vials mechanically at 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to guarantee complete phase separation.

  • Quantification: Extract aliquots from both the aqueous and organic layers. Analyze via HPLC-UV (e.g., C18 column, 254 nm detection).

  • Calculation: Calculate LogP =

    
    . Verify that the calculated LogP is consistent across all three phase ratios.
    

Quantitative Data Summary

Table 2: Solvent-Dependent NMR Chemical Shifts (Extrapolated)

Data extrapolated from established 1-benzyl-1H-pyrazol-3-ol models to illustrate the physical shift dynamics.

Nucleus / PositionShift in CDCl₃ (Dimer State)Shift in DMSO-d₆ (Monomer State)Diagnostic Significance
¹H (O-H) ~11.5 ppm (Broad)~9.8 ppm (Sharp)Upfield shift confirms dimer disruption by DMSO.
¹H (Pyrazole H-4) ~5.7 ppm (d, J=2.5 Hz)~5.6 ppm (d, J=2.5 Hz)Confirms aromatic pyrazole ring integrity.
¹⁵N (N-1) ~192 ppm~193 ppmPyrrole-like nitrogen; unaffected by H-bonding.
¹⁵N (N-2) ~252 ppm~260 ppmPyridine-like nitrogen; downfield shift in DMSO indicates loss of H-bond acceptor status.

References

  • Holzer, W., Arbačiauskienė, E., Krikštolaitytė, S., Mitrulevičienė, A., Bieliauskas, A., Martynaitis, V., Bechmann, M., Roller, A., & Šačkus, A. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 129.[Link]

  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for CID 11356026, 1-(4-Chlorophenyl)-1H-pyrazol-3-ol." PubChem.[Link] (Utilized as the primary structural and QSPR baseline for 4-chlorophenyl pyrazole derivatives).

Methodological & Application

Application Note: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol as a Privileged Scaffold in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Analysis

Pyrazoles represent one of the most significant classes of heterocyclic compounds in medicinal chemistry, serving as the core scaffold for numerous clinically approved therapeutics, including anti-inflammatory agents and kinase inhibitors[1]. The compound 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also known as 1-(4-chlorobenzyl)-1H-pyrazol-3-ol) is a highly versatile pharmacophore building block utilized extensively in Fragment-Based Drug Discovery (FBDD).

Its structural architecture offers distinct mechanistic advantages:

  • The Pyrazol-3-ol Core : This five-membered aromatic heterocycle exhibits tautomerism (pyrazol-3-ol

    
     pyrazolin-3-one) and provides critical hydrogen bond donor/acceptor pairs. In kinase inhibitor design, this moiety frequently mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain[2].
    
  • The 4-Chlorobenzyl Group : The addition of the halogenated benzyl group enhances the lipophilicity (LogP) of the fragment. Causally, the chlorine atom projects into deep, hydrophobic pockets (such as the DFG-out allosteric pocket in kinases or the transmembrane vestibules in GPCRs), driving binding affinity through van der Waals interactions and halogen bonding[3].

Application Workflow 1: Kinase Inhibitor Development

Expertise & Causality : When developing ATP-competitive or allosteric kinase inhibitors, the pyrazole core is used to secure the molecule within the ATP-binding site. The 4-chlorobenzyl substituent is systematically modified during Structure-Activity Relationship (SAR) studies to optimize the residence time and selectivity against off-target kinases. To validate the inhibitory potency of derivatives synthesized from 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high signal-to-background ratio and resistance to compound auto-fluorescence[4].

Protocol: TR-FRET Kinase Assay

This self-validating protocol utilizes a europium (Eu)-labeled anti-phospho-antibody and a fluorophore-labeled peptide substrate to quantify kinase activity[5].

  • Compound Preparation : Prepare serial dilutions of the pyrazole derivative in 100% DMSO. Transfer 2.5 µL of the diluted compound (or DMSO control) to a 384-well low-volume microplate.

  • Enzyme Pre-incubation : Add 5 µL of a 2X Kinase Enzyme solution (e.g., LRRK2 or p38 MAPK) in assay buffer. Causality: Pre-incubating for 15 minutes at room temperature allows the inhibitor to reach binding equilibrium with the enzyme before ATP competes for the active site.

  • Reaction Initiation : Add 2.5 µL of a 4X Substrate/ATP mix. The ATP concentration should be set at its apparent

    
     to ensure the assay is highly sensitive to competitive inhibitors[4]. Incubate for 60 minutes at room temperature.
    
  • Reaction Termination : Add 10 µL of 4X Stop/Detection Mix containing EDTA and Eu-labeled antibody. Causality: EDTA chelates

    
    , immediately halting the kinase reaction, while the antibody binds the phosphorylated substrate[5].
    
  • Data Acquisition : Read the plate on a TR-FRET-compatible reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the IC

    
     using a four-parameter logistic fit.
    

TR_FRET_Workflow A 1. Compound Dilution (DMSO) B 2. Kinase Enzyme Pre-incubation A->B 2.5 µL C 3. ATP & Substrate Addition B->C 15 min RT D 4. Stop/Detection Mix (EDTA + Eu-Ab) C->D 60 min RT E 5. TR-FRET Read (665nm/615nm) D->E 60 min RT

Workflow of the TR-FRET Kinase Assay for evaluating pyrazole-based inhibitors.

Quantitative SAR Data Summary

The following table illustrates representative SAR data demonstrating the importance of the 4-chlorobenzyl moiety compared to other substitutions on the pyrazol-3-ol core during fragment optimization.

Compound CoreR1 Substitution (N1)Kinase IC

(nM)
Ligand Efficiency (LE)cLogP (Predicted)
Pyrazol-3-olMethyl>10,0000.150.5
Pyrazol-3-olBenzyl1,2500.281.8
Pyrazol-3-ol4-Fluorobenzyl4800.322.0
Pyrazol-3-ol4-Chlorobenzyl 45 0.41 2.5

Application Workflow 2: GPCR Allosteric Modulator Screening

Expertise & Causality : G-Protein Coupled Receptors (GPCRs) are highly dynamic proteins. Allosteric modulators (AMs) bind to sites distinct from the endogenous ligand, offering improved subtype selectivity and the potential for biased signaling[6]. The rigid geometry of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol makes it an ideal starting point for designing Positive Allosteric Modulators (PAMs). The pyrazole ring anchors to the transmembrane domain vestibule, while the 4-chlorobenzyl group induces a conformational shift that enhances the affinity of the orthosteric agonist[3].

Protocol: cAMP Accumulation Functional Assay

To validate PAM activity, a functional cAMP assay is utilized to measure downstream G


 or G

signaling.
  • Cell Preparation : Plate CHO cells stably expressing the target GPCR at 10,000 cells/well in a 384-well plate.

  • Modulator Incubation : Add the pyrazole derivative (putative PAM) at varying concentrations (1 nM to 10 µM) in the presence of a non-selective phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

  • Agonist Challenge : Add the orthosteric agonist at its EC

    
     concentration. Causality: Using a sub-maximal agonist concentration ensures that any positive allosteric effect (observed as a leftward shift in the dose-response curve) is clearly quantifiable without saturating the receptor[6].
    
  • Lysis and Detection : Add a lysis buffer containing a cAMP-d2 conjugate and anti-cAMP cryptate. The competitive immunoassay is read via Homogeneous Time-Resolved Fluorescence (HTRF). A decrease in the HTRF signal corresponds to an increase in intracellular cAMP.

GPCR_Modulation Ligand Orthosteric Agonist (EC20 Concentration) GPCR GPCR (7TM Domain) Conformational Shift Ligand->GPCR Binds Orthosteric Site PAM 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (Allosteric Modulator) PAM->GPCR Binds Allosteric Site G_Protein G-Protein Activation (Gαs / Gαi) GPCR->G_Protein Enhanced Efficacy Effector Adenylyl Cyclase cAMP Accumulation G_Protein->Effector Signal Transduction

Mechanism of Positive Allosteric Modulation (PAM) by pyrazole derivatives on GPCRs.

Physicochemical Profiling & ADME Considerations

For a scaffold to be viable in drug development, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 4-chlorobenzyl group is specifically chosen over an unsubstituted benzyl group to block rapid para-hydroxylation by Cytochrome P450 enzymes, thereby increasing the metabolic half-life of the compound.

Predicted Physicochemical Properties
PropertyValuePharmacological Significance
Molecular Weight208.64 g/mol Excellent for FBDD (Rule of 3 compliant).
cLogP~2.5Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA)46.5 ŲSuggests potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors1Favorable for specific hinge-region interactions.
Hydrogen Bond Acceptors2Maintains low desolvation penalty.

References

  • Title : Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation Source : International Journal of Pharmaceutical Sciences (ijpsjournal.com) URL : [Link]

  • Title : Role of Heterocycles in Drug Discovery: An Overview Source : World Journal of Advanced Research and Reviews URL : [Link]

  • Title : GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications Source : PubMed Central (PMC) - NIH URL : [Link]

  • Title : Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators Source : Frontiers in Pharmacology URL : [Link]

  • Title : Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source : PubMed Central (PMC) - NIH URL : [Link]

Sources

Application Note: Advanced Purification Strategies for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Synthetic Methodologists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Physicochemical Rationale

1-(4-Chlorophenyl)-1H-pyrazol-3-ol (CAS: 76205-19-1) is a critical heterocyclic building block frequently utilized in the synthesis of agrochemicals (e.g., pyrazole-based fungicides) and pharmaceutical active pharmaceutical ingredients (APIs)[1].

The primary challenge in purifying this compound stems from its synthesis. It is typically generated via the oxidation of 1-(4-chlorophenyl)-pyrazolidin-3-one using oxygen in an alkaline medium or via halogenation (chlorine/bromine)[2]. Consequently, crude mixtures often contain unreacted starting materials, over-oxidized degradation products, or ring-halogenated impurities (e.g., 4-chloro-1-(4-chlorophenyl)-3-hydroxypyrazole)[2].

The Causality of Purification Design

To design an effective purification workflow, we must exploit the molecule's specific physicochemical properties:

  • Tautomerism and Acidity: The compound exists in equilibrium between its enol form (pyrazol-3-ol) and keto form (pyrazol-3-one). The hydroxyl group is weakly acidic (pKa ~ 7.5–8.5). This allows for highly selective acid-base cycling . It will dissolve in strong aqueous bases (forming a water-soluble phenoxide-like salt) but will precipitate as a neutral organic solid upon careful acidification.

  • Nitrogen Protonation: The pyrazole nitrogen is weakly basic (pKa ~ 2.0). If the solution is over-acidified (pH < 2), the compound will protonate and re-dissolve into the aqueous phase, causing catastrophic yield loss.

Quantitative Data Summary

The following table summarizes the expected outcomes of the three primary purification methodologies detailed in this application note.

Purification MethodTarget Impurities RemovedOptimal ApplicationRecovery YieldFinal Purity (HPLC)
Acid-Base Precipitation Non-acidic organics, transition metalsPrimary bulk cleanup88 - 92%94 - 96%
Recrystallization (EtOH/H₂O) Trace starting materials, color bodiesSecondary polishing75 - 85%> 99.0%
Silica Gel Chromatography Halogenated analogs (e.g., 4-chloro)Analytical/Prep scale60 - 70%> 99.5%

Workflow Visualization

The following decision matrix illustrates the sequential purification logic.

G Crude Crude 1-(4-chlorophenyl) pyrazol-3-ol Base Dissolve in 1M KOH (pH > 10) Crude->Base Aqueous Extraction Filter1 Filter Insoluble Organics Base->Filter1 Phase Separation Acid Acidify with AcOH (Target pH 5.0) Filter1->Acid Neutralization Precipitate Collect Precipitate (>94% Purity) Acid->Precipitate Crystallization Decision HPLC Purity Check Precipitate->Decision QC Sampling Recryst Recrystallization (EtOH/H2O) Decision->Recryst Trace Organics Chroma Flash Chromatography (Hexane/EtOAc) Decision->Chroma Halogenated Impurities Pure Ultra-Pure Product (>99% Purity) Recryst->Pure Thermal Cycling Chroma->Pure Fraction Pooling

Fig 1: Sequential purification workflow for 1-(4-chlorophenyl)-1H-pyrazol-3-ol.

Experimental Protocols

Protocol A: Primary Purification via Acid-Base Cycling

This protocol acts as a self-validating system: if the starting material contains non-acidic impurities, they will categorically fail to dissolve in Step 1, allowing for immediate mechanical removal.

Reagents:

  • Potassium Hydroxide (KOH), 1.0 M aqueous solution

  • Glacial Acetic Acid (AcOH) or 1.0 M HCl

  • Deionized water (chilled to 4°C)

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend 10.0 g of crude 1-(4-chlorophenyl)-1H-pyrazol-3-ol in 100 mL of 1.0 M KOH. Stir vigorously at room temperature for 30 minutes.

    • Causality: The pyrazol-3-ol deprotonates, forming a highly water-soluble potassium salt.

  • Filtration of Neutrals: Filter the alkaline suspension through a medium-porosity glass frit (or Celite pad) to remove unreacted, non-acidic organic impurities (e.g., unoxidized pyrazolidin-3-one derivatives).

  • Controlled Acidification (Critical Step): Transfer the filtrate to a beaker equipped with a calibrated pH meter and an overhead stirrer. Dropwise, add glacial acetic acid[2] until the pH reaches exactly 5.0 to 5.5 .

    • Self-Validation: The use of acetic acid (a weak acid) prevents accidental over-acidification. If strong HCl is used and the pH drops below 2.0, the precipitate will vanish as the pyrazole ring nitrogen protonates. A stable, thick white/off-white precipitate at pH 5 confirms successful neutralization.

  • Isolation: Stir the resulting slurry at 10°C for 1 hour to maximize crystal growth. Filter under vacuum, wash the filter cake with 3 x 20 mL of ice-cold deionized water to remove residual potassium acetate, and dry under vacuum at 50°C to constant weight.

Protocol B: Secondary Polishing via Recrystallization

Utilized when the product from Protocol A exhibits minor color bodies or trace organic impurities (< 5%).

Reagents:

  • Absolute Ethanol (EtOH)

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of the pre-purified solid into a round-bottom flask. Add 20 mL of absolute ethanol and heat to reflux (78°C) until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining reflux, slowly add deionized water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add exactly 1-2 drops of ethanol to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0-4°C) for an additional 1 hour.

    • Causality: Slow cooling prevents the entrapment of solvent and impurities within the crystal lattice, ensuring a high-purity crystalline matrix.

  • Isolation: Filter the crystals via vacuum filtration, wash with a minimal amount of cold 1:1 EtOH/H₂O, and dry under vacuum.

Protocol C: Flash Column Chromatography for Halogenated Analogs

If the synthesis utilized chlorine or bromine gas, 4-halo impurities (e.g., 4-chloro-1-(4-chlorophenyl)-3-hydroxypyrazole) are likely present[2]. These cannot be removed by acid-base extraction due to similar pKa values, necessitating chromatographic separation.

Reagents:

  • Silica Gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (EtOAc)

  • Glacial Acetic Acid (as a modifier)

Step-by-Step Methodology:

  • Column Preparation: Pack a silica gel column using a solvent system of Hexane:EtOAc (3:1, v/v) containing 1% glacial acetic acid .

    • Causality: The addition of 1% acetic acid suppresses the ionization of the pyrazol-3-ol on the mildly acidic silica gel, preventing severe peak tailing and irreversible adsorption.

  • Loading: Dissolve 1.0 g of the contaminated product in a minimal volume of EtOAc/DCM and load it onto the column.

  • Elution: Elute using the 3:1 Hexane:EtOAc (1% AcOH) system. The 4-halogenated impurities are generally less polar due to the masking of the pyrazole ring's dipole by the halogen atom and will elute before the desired 1-(4-chlorophenyl)-1H-pyrazol-3-ol.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). Pool the fractions containing the pure product, concentrate under reduced pressure, and perform a final water wash to remove residual acetic acid.

References

  • Procedure for obtaining N-substituted 3-hydroxypyrazoles (P

    • Source: Google P
    • URL:[2]

  • 1-(4-Chlorophenyl)

Sources

Application Note: Derivatization of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also known as 1-(4-chlorobenzyl)-3-hydroxypyrazole) represents a privileged scaffold in medicinal chemistry. Its structural core—a pyrazole ring N-substituted with a halogenated benzyl group—serves as a critical pharmacophore in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors (necroptosis modulation), HIF-prolyl hydroxylase inhibitors , and antimicrobial agents .

This guide provides a validated technical framework for derivatizing this scaffold to enhance bioactivity, solubility, and selectivity. We focus on two primary synthetic vectors: O-functionalization (to modulate hydrogen bonding and lipophilicity) and C4-arylation (to access deep hydrophobic protein pockets).

Chemo-Structural Analysis & Reactivity Profile

Tautomeric Equilibrium

The 3-hydroxypyrazole scaffold exists in a tautomeric equilibrium between the enol form (A) and the keto form (pyrazolone, B) .

  • Form A (OH-form): Predominates in polar aprotic solvents (DMSO, DMF) and is the nucleophilic species in O-alkylation.

  • Form B (NH-form): Can lead to N2-alkylation byproducts if reaction conditions are not strictly controlled.

The Reactivity Map

To maximize library diversity for bioassays, we target three distinct vectors:

  • Site 1 (C3-Oxygen): Nucleophilic Attack. Ideal for installing solubilizing groups or fluorophores via Williamson ether synthesis.

  • Site 2 (C4-Carbon): Electrophilic Substitution. The most electron-rich site on the ring. Susceptible to halogenation, enabling subsequent palladium-catalyzed cross-couplings (Suzuki/Sonogashira).

  • Site 3 (N2-Nitrogen): Competitive Nucleophile. Often blocked by steric hindrance from the C3-substituent, but requires "hard" bases (e.g., Cs₂CO₃) to minimize side reactions.

ReactivityMap Scaffold 1-(4-chlorobenzyl)- 1H-pyrazol-3-ol OH_Group C3-OH Group (Nucleophilic) Scaffold->OH_Group Primary Target (Etherification) C4_Pos C4 Position (Electrophilic) Scaffold->C4_Pos SAR Expansion (Halogenation) N2_Pos N2 Position (Ambident) Scaffold->N2_Pos Side Reaction (Avoidance) Solubility/Potency Solubility/Potency OH_Group->Solubility/Potency Selectivity/Binding Selectivity/Binding C4_Pos->Selectivity/Binding

Figure 1: Reactivity landscape of the 1-(4-chlorobenzyl)-1H-pyrazol-3-ol scaffold highlighting strategic derivatization sites.

Derivatization Protocols

Protocol A: Regioselective O-Alkylation (Ether Library Synthesis)

Objective: Synthesize a library of ethers to probe the steric tolerance of the target receptor's binding pocket. Mechanism: Base-mediated nucleophilic substitution (SN2).

Materials:

  • Substrate: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (1.0 eq)

  • Electrophile: Alkyl bromides/iodides (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) – Selected over NaH to suppress N-alkylation.

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the pyrazol-3-ol in 5 mL of anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 mmol) and stir at room temperature for 30 minutes. The suspension ensures a controlled concentration of the phenolate-like anion.

  • Addition: Dropwise add the alkyl halide (1.2 mmol).

    • Critical Note: For bulky electrophiles (e.g., isopropyl iodide), heat to 60°C.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The O-alkylated product is typically less polar than the starting material.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with LiCl solution (5%) to remove DMF.

  • Purification: Flash chromatography on silica gel.

Validation:

  • ¹H NMR Diagnostic: Look for the disappearance of the broad OH singlet (~9-11 ppm) and the appearance of alkoxy protons (3.8-4.2 ppm).

  • Regio-check: N-alkylation typically shifts the C5-H proton signal significantly downfield compared to O-alkylation.

Protocol B: C4-Diversification via Suzuki-Miyaura Coupling

Objective: Install aryl groups at C4 to engage hydrophobic pockets (common in Kinase and COX binding sites).

Phase 1: C4-Iodination

  • Dissolve substrate (1.0 eq) in Acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) at 0°C.

  • Stir for 1 hour. The electron-rich pyrazole ring reacts rapidly.

  • Quench with saturated Na₂S₂O₃. Isolate the 4-iodo intermediate.

Phase 2: Suzuki Coupling

  • Reagents: 4-iodo-pyrazole intermediate (1.0 eq), Aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Reaction: Degas with N₂, then heat to 90°C for 4-12 hours.

  • Purification: The biaryl product is purified via HPLC.

Bioassay Workflows

Solubility & Stability Pre-Screen

Before biological testing, derivatives must be validated for aqueous stability.

  • Protocol: Prepare 10 mM stocks in DMSO. Dilute to 100 µM in PBS (pH 7.4).

  • Readout: Measure UV-Vis absorbance at 0h, 4h, and 24h. >20% precipitation or spectral shift indicates instability.

RIP1 Kinase Inhibition Assay (Necroptosis Target)

This scaffold is a known congener of Necrostatin-1 analogs.

  • Assay Type: ADP-Glo™ Kinase Assay (Luminescence).

  • Enzyme: Recombinant human RIPK1.

  • Substrate: Myelin Basic Protein (MBP).

  • Procedure:

    • Incubate enzyme + compound (10-point dose response) for 15 min.

    • Add ATP (10 µM) and substrate. Incubate 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Cellular Necroptosis Rescue Assay
  • Cell Line: HT-29 (Human Colorectal Adenocarcinoma).

  • Induction: TSZ Cocktail (TNF-α + Smac mimetic + z-VAD-FMK).

  • Method:

    • Seed HT-29 cells (5,000/well) in 96-well plates.

    • Pre-treat with derivatives (1 hour).

    • Add TSZ cocktail to induce necroptosis.

    • Incubate 24 hours.

    • Measure cell viability via CellTiter-Glo (ATP quantification).

    • Success Criteria: Restoration of viability >50% compared to DMSO control indicates potent RIP1 inhibition.

BioassayWorkflow Library Derivatized Library (O-Alkyl & C4-Aryl) QC QC: LCMS & Solubility (PBS, pH 7.4) Library->QC QC->Library Fail (Re-design) Enzyme Biochemical Assay (RIP1 Kinase / ADP-Glo) QC->Enzyme Pass Cell Cellular Assay (HT-29 Necroptosis Rescue) Enzyme->Cell IC50 < 1 µM Hit Lead Candidate Selection Cell->Hit EC50 < 5 µM

Figure 2: Screening cascade for pyrazole derivatives, filtering from chemical stability to cellular efficacy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N-Alkylation (Byproduct) Base too strong (e.g., NaH) or solvent too polar.Switch to K₂CO₃ in Acetone or MeCN. Use bulky electrophiles.
Low Yield in Suzuki Catalyst poisoning by pyrazole nitrogen.Use protected pyrazole or increase catalyst load (10%). Switch to Pd(OAc)₂/SPhos.
Poor Solubility Lipophilicity (LogP) too high.Introduce polar moieties (morpholine, piperazine) via O-alkylation chains.
No Bioactivity Steric clash in binding pocket.Reduce substituent size at C4; explore C3-O-methyl vs C3-O-ethyl differences.

References

  • RIP1 Kinase Inhibition: Li, Y., et al. "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors."[1] Chemical Biology & Drug Design, 2016.[1]

  • Pyrazole Regioselectivity: Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[2] Organic Letters, 2014.[2]

  • C4-Functionalization: Goel, R., et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles." The Chemical Record, 2025.

  • General Bioactivity: Alegaon, S.G., et al. "Synthesis and pharmacophore modeling of 1,3,4-trisubstituted pyrazole derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2014.

  • Necroptosis Assay Protocols: Degterev, A., et al. "Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury." Nature Chemical Biology, 2005.

Sources

"experimental use of pyrazole compounds as herbicides"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Evaluation of Pyrazole Compounds as Next-Generation Herbicides

Executive Summary

Pyrazole derivatives have emerged as a cornerstone in agrochemical development due to their exceptional biological activities and structural versatility. As weed resistance to traditional herbicides escalates, pyrazole-based compounds—particularly those targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD)—offer a critical alternative. This application note details the mechanistic rationale, experimental workflows, and validated protocols for synthesizing and evaluating novel pyrazole herbicides.

Mechanistic Rationale: The HPPD Inhibition Pathway

The primary mode of action (MoA) for many herbicidal pyrazoles (e.g., pyrazolate, pyrazoxyfen, topramezone) is the competitive inhibition of HPPD. HPPD is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA)1[1].

Causality of Bleaching: HGA is the obligate precursor for plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. When pyrazole compounds inhibit HPPD, the tyrosine degradation pathway is interrupted, and carotenoid synthesis halts. Without photoprotective carotenoids, chlorophyll undergoes rapid light-induced photooxidation, resulting in the characteristic "bleaching" of foliar tissues and subsequent plant death 1[1].

HPPD_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme (Target) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Photooxidation (Bleaching & Death) Carotenoids->Chlorophyll Inhibition causes Pyrazole Pyrazole Herbicide Pyrazole->HPPD Competitive Inhibition

Mechanism of HPPD inhibition by pyrazole herbicides leading to plant bleaching.

Experimental Protocols for Herbicide Evaluation

To establish a self-validating system, the evaluation of pyrazole herbicides must isolate intrinsic enzyme affinity (in vitro) from physiological uptake and metabolism (in vivo).

Protocol A: In Vitro HPPD Enzyme Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of synthesized pyrazole derivatives against recombinant Arabidopsis thaliana HPPD (AtHPPD). Causality & Design: Utilizing purified recombinant AtHPPD eliminates confounding variables such as cuticular penetration or metabolic degradation, allowing for the direct measurement of target-site binding affinity. Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant AtHPPD using an E. coli expression system. Verify purity via SDS-PAGE (>95% purity required).

  • Assay Mixture Formulation: In a 96-well microtiter plate, combine 50 mM HEPES buffer (pH 7.0), 2 mM sodium ascorbate (to maintain the active Fe(II) state), 10 μM AtHPPD, and varying concentrations of the pyrazole test compound (e.g., 0.001 to 100 μM dissolved in DMSO).

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes. Causality: Many pyrazole-based HPPD inhibitors are slow-binding; pre-incubation ensures equilibrium is reached before initiating the reaction.

  • Reaction Initiation & Measurement: Add 100 μM of the substrate, HPPA, to initiate the reaction. Monitor the formation of the HGA-derived complex continuously at 318 nm using a microplate reader for 10 minutes.

  • Validation: Include a negative control (DMSO only) and a positive control (commercial standard like Mesotrione or Topramezone). The assay is validated if the standard yields an IC50 within ±10% of historical baselines (e.g., Mesotrione IC50 ≈ 1.76 μM)2[2].

Protocol B: Greenhouse Efficacy and Crop Selectivity Bioassays

Objective: Evaluate the pre-emergence and post-emergence herbicidal activity and crop safety of pyrazole candidates. Causality & Design: In vitro activity does not guarantee in vivo efficacy due to barriers like the waxy plant cuticle or rapid detoxification by crops (e.g., cytochrome P450 metabolism in maize). Testing both pre- and post-emergence application determines whether the compound is better absorbed via root or foliar pathways. Step-by-Step Methodology:

  • Plant Cultivation: Sow seeds of target weeds (e.g., Echinochloa crusgalli, Abutilon theophrasti) and crops (e.g., Maize) in plastic pots filled with a standardized loam/sand soil matrix. Cultivate in a greenhouse at 25±2°C with a 14:10 h light:dark photoperiod.

  • Formulation: Dissolve the pyrazole compound in a solvent mixture (e.g., DMF/Tween-80/water) to create an emulsifiable concentrate. Causality: Tween-80 acts as a surfactant, reducing surface tension and ensuring uniform droplet spreading and cuticular penetration on the leaf surface.

  • Application:

    • Pre-emergence: Spray the soil surface 24 hours after sowing at a standardized rate of 150 g a.i./ha.

    • Post-emergence: Spray the foliage when weeds reach the 3- to 4-leaf stage at 150 g a.i./ha.

  • Assessment: Evaluate visual injury (bleaching, necrosis) at 7, 14, and 21 days post-treatment (DPT) on a scale of 0 (no injury) to 100 (complete death). Harvest above-ground biomass at 21 DPT, dry, and weigh to calculate the percentage of fresh/dry weight reduction compared to the untreated control3[3].

Workflow Synthesis 1. Pyrazole Synthesis & Characterization (NMR, HRMS, XRD) InVitro 2. In Vitro HPPD Assay (IC50 Determination) Synthesis->InVitro Greenhouse 3. Greenhouse Bioassays (Pre- & Post-Emergence) InVitro->Greenhouse Field 4. Field Trials & Crop Safety (Selectivity Evaluation) Greenhouse->Field Optimization Lead Optimization (SAR Analysis) Field->Optimization Optimization->Synthesis

Iterative experimental workflow for pyrazole herbicide discovery and validation.

Quantitative Data: Comparative Efficacy of Pyrazole Derivatives

Recent structural optimizations of the pyrazole scaffold (e.g., benzoyl-pyrazoles and pyrazole carboxamides) have yielded compounds with superior efficacy and crop safety profiles compared to legacy herbicides. The table below synthesizes experimental data from recent screening campaigns.

Compound / DerivativeTarget EnzymeIn Vitro IC50Target Weed SpeciesPost-Emergence Inhibition (150 g a.i./ha)Crop Safety Profile
Pyrazolate (Prodrug)HPPD52 nM*Echinochloa oryzicola>95%Rice (Excellent)
Compound Z9 AtHPPD0.05 μMEchinochloa crusgalli>90% (Bleaching)Maize (Excellent)
Topramezone (Standard)HPPD1.33 μMBroadleaf weeds85-90%Maize (Excellent)
Mesotrione (Standard)HPPD1.76 μMBroadleaf weeds80-85%Maize (Good)
Compound 16 PPO0.04 mg/LAbutilon theophrasti>90% (Necrosis)Cotton (Moderate)

*Note: Pyrazolate undergoes rapid hydrolysis in aqueous environments to its active metabolite, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which exhibits an IC50 of 13 nM4[4].

Advanced Considerations: Prodrug Strategies

A critical insight in pyrazole herbicide design is the prodrug strategy. Compounds like pyrazolate and pyrazoxyfen are metabolically converted in plants or hydrolyzed in water to the active principle. Causality: Formulating the herbicide as a lipophilic prodrug enhances cuticular penetration and environmental stability. Once inside the plant, endogenous esterases cleave the prodrug, releasing the highly active, polar HPPD inhibitor directly at the site of action5[5].

References

  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite - Semantic Scholar. 4

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. 1

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION - CLOCKSS. 5

  • Application Notes and Protocols for Ethyl 2-(1H-pyrazol-1-YL)benzoate in Agrochemical Research - BenchChem. 3

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - Journal of Agricultural and Food Chemistry. 2

Sources

Application Note: High-Yield Synthesis of Pyraclostrobin from Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical Drug Development Professionals Target Molecule: Pyraclostrobin (C₁▖H₁₈ClN₃O₄)

Mechanistic Rationale & Pathway Selection

Pyraclostrobin is a highly effective, broad-spectrum strobilurin fungicide that acts as a potent mitochondrial cytochrome-bc1 complex inhibitor, effectively halting fungal respiration[1]. The core structural motif of pyraclostrobin features a methoxyacrylate-derived carbamate linked via an ether bond to a substituted pyrazole ring[2].

Historically, the synthesis of pyraclostrobin has been divided into two primary strategic pathways: the pre-condensation method and the post-condensation method [2].

  • Pre-condensation (Linear Route): This method involves the early etherification of the pyrazole intermediate with an o-nitrobenzyl halide, followed by a sequence of nitro reduction, acylation, and methylation[3][4]. The critical flaw in this route is the reduction of the nitro group to a hydroxylamine. This step is notoriously difficult to control, often leading to over-reduction (yielding an amine) and generating a complex impurity profile that requires extensive downstream purification[5].

  • Post-condensation (Convergent Route): To circumvent the limitations of the linear route, modern process chemistry favors a convergent approach. The key pyrazole intermediate, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole , is synthesized independently and subsequently coupled directly with a pre-assembled benzyl carbamate (e.g., methyl N-(2-(bromomethyl)phenyl)-N-methoxycarbamate)[5][6]. This late-stage etherification is driven to completion via an Sₙ2 mechanism in the presence of a mild base. This route maximizes overall yield, minimizes hazardous effluent, and ensures the high chromatographic purity required for agrochemical registration[6][7].

Synthetic Pathway Visualization

Pathway A p-Chlorophenylhydrazine + Acrylate B Pyrazolone Intermediate A->B Cyclization C 1-(4-Chlorophenyl)-3-hydroxy-1H-pyrazole (Key Pyrazole) B->C Oxidation (H2O2) F Etherification (K2CO3, Acetone, Reflux) C->F D o-Nitrotoluene Derivatives E Methyl N-(2-(bromomethyl)phenyl) -N-methoxycarbamate D->E Multi-step (Reduction, Acylation, Bromination) E->F G Pyraclostrobin (Final Product) F->G High Yield Coupling

Convergent synthetic pathway for pyraclostrobin via key pyrazole and benzyl carbamate intermediates.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole

The pyrazole core is synthesized via the cyclization of p-chlorophenylhydrazine and an acrylate derivative, followed by oxidative aromatization[8].

Expertise & Causality: Historically, the oxidation of pyrazolines required heavy metal catalysts or stoichiometric halogens[9]. Utilizing hydrogen peroxide (H₂O₂) under alkaline conditions provides a greener, self-validating system. The oxidation strictly yields water as a byproduct, preventing heavy metal contamination in the final active pharmaceutical/agrochemical ingredient (API)[8].

  • Reactor Preparation: Purge a clean, dry glass-lined reactor with nitrogen. Charge the reactor with 1.0 equivalent of p-chlorophenylhydrazine hydrochloride and suspend it in anhydrous toluene[8].

  • Cyclization: Introduce 1.1 equivalents of sodium alkoxide. Slowly dose 1.05 equivalents of an acrylate derivative dropwise while maintaining the internal temperature between 20–25°C. Stir for 2 hours to form the pyrazolone intermediate[8].

  • Solvent Exchange: Distill off the toluene solvent under reduced pressure to prepare for the aqueous oxidation step[8].

  • Oxidative Aromatization: Re-suspend the residue in an aqueous alkali solution. Slowly dose 30% H₂O₂ (1.2 equivalents) into the reactor, strictly maintaining the temperature below 40°C to prevent pyrazole ring degradation[8].

  • Isolation: Acidify the mixture to precipitate the product. Filter, wash with cold water, and dry under vacuum to obtain 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Protocol B: Convergent Etherification to Pyraclostrobin

This step links the pyrazole intermediate to the benzyl carbamate side chain via an Sₙ2 etherification[6].

Expertise & Causality: Acetone is selected as the solvent because it highly solubilizes the organic reactants while remaining completely inert to the mild base, potassium carbonate (K₂CO₃). As the reaction progresses, the formation of insoluble potassium bromide (KBr) shifts the equilibrium forward. The accumulation of this white precipitate acts as a direct, visual indicator of reaction progression[6].

  • Charge Reactants: In a nitrogen-purged reactor, add 1.0 equivalent of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole and 1.05 equivalents of methyl N-(2-(bromomethyl)phenyl)-N-methoxycarbamate[5][6].

  • Solvent & Base Addition: Add 3.0 volumes of anhydrous acetone. Introduce 1.5 equivalents of finely powdered anhydrous K₂CO₃[6].

  • Reflux: Heat the mixture to reflux (approximately 56–60°C) under continuous, vigorous agitation for 4 to 6 hours[6].

  • Monitoring: Monitor the reaction via HPLC. The reaction is deemed complete when the pyrazole intermediate peak area is <1%.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KBr and unreacted K₂CO₃)[6].

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude amber residue from an ethanol/water mixture to afford pure pyraclostrobin as a light beige/white crystalline solid[6].

Experimental Workflow Visualization

Workflow N1 Reactor Setup (Inert N2 Atm) N2 Reagent Addition (Pyrazole + Carbamate) N1->N2 N3 Reflux & Monitor (Acetone, 60°C, HPLC) N2->N3 N4 Workup & Filtration (Remove KBr/K2CO3) N3->N4 N5 Crystallization (High Purity Pyraclostrobin) N4->N5

Step-by-step experimental workflow for the convergent etherification yielding pyraclostrobin.

Quantitative Data & Yield Analysis

To ensure reproducibility and scalability, the following table summarizes the expected quantitative metrics across the optimized synthesis steps based on established industrial benchmarks[6][7][8].

Reaction StepKey ReagentsTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
Pyrazolone Cyclization p-chlorophenylhydrazine, acrylate, alkoxide20–252–385–90>95.0%
Oxidative Aromatization Pyrazolone, H₂O₂, Alkali30–403–490–95>98.5%
Convergent Etherification Pyrazole, Benzyl Carbamate, K₂CO₃, Acetone56–60 (Reflux)4–692–96>98.0%

Troubleshooting & Self-Validation

  • Incomplete Etherification: If HPLC indicates unreacted pyrazole after 6 hours of reflux, verify the anhydrous nature of the acetone solvent. Water contamination (>0.1%) can hydrolyze the bromomethyl intermediate into a benzyl alcohol, permanently stalling the coupling reaction.

  • Over-oxidation in Protocol A: Strict temperature control (≤40°C) during the H₂O₂ addition is mandatory. Exothermic runaway will lead to the oxidative cleavage of the pyrazole ring, drastically reducing yields[8].

  • Product Isolation & Thermal Validation: Pure pyraclostrobin exhibits a distinct endothermic melting peak at approximately 65°C[10]. If the isolated solid is sticky, discolored, or melts below 60°C, it indicates the presence of residual solvent or unreacted carbamate. In such cases, the recrystallization step must be repeated.

References

1.3 - patsnap.com 2. 2 - patsnap.com 3.4 - google.com 4.8 - google.com 5.9 - rsc.org 6.5 - justia.com 7.7 - google.com 8.1 - nih.gov 9.10 - fao.org 10.6 - herts.ac.uk

Sources

Application Note: Development of Anti-HCV Agents from Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Landscape

The Hepatitis C Virus (HCV) relies heavily on its non-structural proteins, particularly the highly conserved NS5B RNA-dependent RNA polymerase (RdRp), to catalyze the replication of its positive-sense single-stranded RNA genome. While direct-acting antivirals (DAAs) have revolutionized HCV treatment, the emergence of resistant variants and the high cost of current regimens drive the continuous search for novel chemical scaffolds[1].

Pyrazole derivatives—nitrogen-containing five-membered heterocycles—have emerged as highly versatile pharmacophores in antiviral drug discovery. Through rational structure-based design and phenotypic screening, pyrazole analogs have been engineered to disrupt the HCV life cycle via three distinct mechanisms:

  • Allosteric Inhibition of NS5B Polymerase: Pyrazolobenzothiazine derivatives have been identified as potent inhibitors that bind to Palm Site I of the NS5B polymerase[1]. Causality: The palm domain contains the catalytic core for nucleotide incorporation. By occupying this allosteric pocket, pyrazole analogs restrict the conformational flexibility of the enzyme, physically preventing the transition from the initiation phase to the elongation phase of RNA synthesis[1][2].

  • Host-Targeting via COX-2 Suppression: Certain 1H-pyrazole-3-carboxamides exhibit anti-HCV activity by downregulating host cyclooxygenase-2 (COX-2) at both transcriptional and translational levels[3]. Causality: HCV actively upregulates COX-2 to create a lipid-rich cellular environment conducive to membranous web formation. By suppressing COX-2, these pyrazoles functionally starve the viral replication complex, offering a high barrier to resistance since the target is a stable host factor rather than a mutable viral protein[3].

  • Viral Entry Inhibition: Specific 1,3,4-trisubstituted pyrazoles have been shown to block viral entry without interfering with intracellular RNA replication, effectively neutralizing the virus before the establishment of infection[4].

G P Pyrazole Analogs E Viral Entry Inhibition (1,3,4-trisubstituted pyrazoles) P->E Blocks receptor binding N NS5B Polymerase Palm Site I (Pyrazolobenzothiazines) P->N Allosteric inhibition C Host COX-2 Suppression (Pyrazolecarboxamides) P->C Downregulates mRNA/protein V Viral Clearance E->V Prevents infection R Inhibition of RNA Replication N->R Halts elongation C->R Disrupts host support R->V

Multi-target mechanisms of pyrazole analogs disrupting the HCV life cycle.

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

To evaluate the therapeutic window of these compounds, it is critical to compare their half-maximal effective concentration (EC₅₀) against their half-maximal cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀/EC₅₀) determines the viability of the scaffold for lead optimization.

Compound ClassRepresentative ScaffoldPrimary TargetEC₅₀ / IC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)Ref
Pyrazolobenzothiazines meta-fluoro-N-1-phenyl derivativeNS5B (Palm Site I)EC₅₀ = 3.6> 180> 50[2]
Pyrazolobenzothiazines N-1 m-chlorophenyl derivativeNS5B (Palm Site I)IC₅₀ = 4.3N/AN/A[1]
Pyrazolecarboxamides 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamideHost COX-2EC₅₀ = 6.7~15423[3]

Core Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and parallel counter-screens to eliminate false positives caused by assay interference or generalized cytotoxicity.

Protocol A: Recombinant NS5B RNA-Dependent RNA Polymerase Inhibition Assay

This functional assay measures the direct inhibitory effect of pyrazole analogs on the catalytic activity of NS5B[1].

Causality of Design: We utilize a primer-dependent elongation reaction employing a poly(rA)/U₁₂ template-primer complex. Because NS5B requires a template to synthesize the complementary strand, supplying a defined poly(rA) template ensures that the incorporation of radiolabeled or fluorescent UTP is strictly a measure of polymerase elongation efficiency, isolating the enzyme's activity from complex cellular variables.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant HCV NS5BΔ21 (lacking the C-terminal 21 amino acids to ensure solubility) in E. coli.

  • Reaction Mixture Assembly: In a 96-well plate, prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 25 mM KCl, and 1 mM EDTA.

  • Compound Addition: Add the pyrazole derivatives (serially diluted in DMSO) to the wells. Self-Validation Step: Include a known Palm Site I inhibitor as a positive control and a DMSO-only well as a negative control. Maintain a constant DMSO concentration (e.g., 5%) across all wells.

  • Template-Primer Incubation: Add the poly(rA)/U₁₂ template-primer (0.1 μ g/well ) and recombinant NS5B (100 ng/well). Pre-incubate at 22°C for 15 minutes to allow allosteric binders to reach binding equilibrium.

  • Reaction Initiation: Initiate RNA synthesis by adding 10 μM UTP mixed with 1 μCi of [³H]-UTP.

  • Termination and Readout: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10% trichloroacetic acid (TCA) to precipitate the synthesized RNA. Filter through GF/B glass microfiber filters, wash extensively with TCA, and quantify the incorporated radioactivity using a liquid scintillation counter.

Protocol B: High-Throughput Dicistronic HCV Subgenomic Replicon Assay

To evaluate the intracellular efficacy of pyrazole analogs, a dicistronic subgenomic replicon system is used[5][6].

Causality of Design: A dicistronic replicon utilizes two Internal Ribosome Entry Sites (IRES). The first drives a reporter gene (e.g., Firefly or Renilla Luciferase) fused to a selectable marker (Neomycin resistance), while the second drives the HCV non-structural proteins (NS3-NS5B)[5][7]. Measuring luciferase provides a rapid, highly sensitive surrogate for HCV RNA replication[6]. Performing a parallel cytotoxicity assay (XTT/MTS) ensures that a drop in luciferase signal is due to true antiviral activity, not compound-induced cell death[5][8].

Step-by-Step Methodology:

  • Cell Seeding: Plate Huh-7 cells harboring the dicistronic HCV replicon (e.g., genotype 1b, strain NN) at a density of 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS[6][8]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Replace the medium with fresh DMEM containing 2% FBS and serially diluted pyrazole analogs[8]. Self-Validation Step: Prepare two identical plates—one for the luciferase readout and one for the cytotoxicity counter-screen.

  • Incubation: Incubate the cells for 72 hours. This duration is critical as it allows sufficient time for existing viral RNA and reporter proteins to degrade, revealing the true inhibition of new replication[6].

  • Antiviral Efficacy Readout (Plate 1): Lyse the cells using a passive lysis buffer. Add the luciferase substrate and measure luminescence using a microplate reader. Calculate the EC₅₀ relative to the DMSO control[6].

  • Cytotoxicity Readout (Plate 2): Add XTT or MTS reagent to the parallel plate. Incubate for 2-4 hours. The bioreduction of the tetrazolium compound by viable cells produces a soluble formazan dye. Measure absorbance at 490 nm to calculate the CC₅₀[6][8].

  • Data Synthesis: Determine the Selectivity Index (CC₅₀ / EC₅₀) to validate the compound's therapeutic potential.

Workflow Start Huh-7 Replicon Cells (Dicistronic Reporter) Seed Seed in 96-well plates (10^4 cells/well) Start->Seed Treat Compound Treatment (Serial Dilutions, 72h) Seed->Treat Split Dual End-Point Analysis Treat->Split Luc Luciferase Assay (Antiviral Efficacy - EC50) Split->Luc XTT XTT / MTS Assay (Cytotoxicity - CC50) Split->XTT Val Calculate Selectivity Index (SI) Luc->Val XTT->Val

High-throughput dicistronic HCV replicon assay workflow for dual-endpoint analysis.

References

  • [4] Identification of a series of 1,3,4-trisubstituted pyrazoles as novel hepatitis C virus entry inhibitors. PubMed (nih.gov). 4

  • [1] New Pyrazolobenzothiazine Derivatives as Hepatitis C Virus NS5B Polymerase Palm Site I Inhibitors. Journal of Medicinal Chemistry (ACS Publications).1

  • [3] 1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. PubMed (nih.gov). 3

  • [2] Structure-Based Discovery of Pyrazolobenzothiazine Derivatives As Inhibitors of Hepatitis C Virus Replication. ResearchGate. 2

  • [7] HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers. 7

  • [5] Development of a Novel Dicistronic Reporter-Selectable Hepatitis C Virus Replicon Suitable for High-Throughput Inhibitor Screening. PMC (nih.gov). 5

  • [6] Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection. PNAS. 6

  • [8] Combination of a Hepatitis C Virus NS3-NS4A Protease Inhibitor and Alpha Interferon Synergistically Inhibits Viral RNA Replication and Facilitates Viral RNA Clearance in Replicon Cells. PMC (nih.gov). 8

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize this important synthesis. As a key intermediate in the production of fungicides like Pyraclostrobin, achieving high yield and purity is paramount.[1] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established scientific literature.

A note on nomenclature: The target molecule is frequently referred to as 1-(4-chlorophenyl)-3-pyrazolol. This guide addresses the synthesis of this core structure. The user's original query included a 'methyl' group on the chlorophenyl ring, which may refer to a different derivative; however, the guidance provided here for the parent compound establishes a robust foundation for synthesizing its analogues.

Section 1: Synthesis Overview and Key Challenges

The most direct and industrially relevant synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol proceeds via a two-step sequence starting from (4-chlorophenyl)hydrazine and an acrylate source, followed by an oxidation step.[1][2] This pathway is favored for its atom economy and straightforward execution.

The primary challenges researchers face in this synthesis are:

  • Low Conversion & Yield: Incomplete reactions in either the condensation or oxidation step.

  • Impurity Profile: Formation of side products that are difficult to separate from the final product.

  • Purification Losses: Significant loss of material during crystallization or chromatography.

  • Reaction Control: Managing reaction parameters like temperature and pH, which are critical for success.

Below is a diagram outlining the general experimental workflow.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification SM Starting Materials (4-Chlorophenyl)hydrazine HCl + Methyl Acrylate INT Intermediate 1-(4-Chlorophenyl)pyrazolidin-3-one SM->INT Reflux in Ethanol CRUDE Crude Product 1-(4-Chlorophenyl)pyrazol-3-ol INT->CRUDE Air / FeCl₃ in Acidic Solvent PURE Purified Product (>98% Purity) CRUDE->PURE Extraction & Crystallization

Caption: General workflow for the synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and solve common problems.

Q1: My yield for the first step, the formation of 1-(4-chlorophenyl)pyrazolidin-3-one, is very low. What's going wrong?

A1: Low yield in the initial condensation is typically related to reactant purity, reaction conditions, or incomplete reaction.

  • Potential Cause 1: Reactant Quality: (4-chlorophenyl)hydrazine hydrochloride can degrade over time. Ensure you are using a high-purity starting material.

  • Solution: Use freshly opened or properly stored hydrazine. If in doubt, consider purification of the starting material before use.

  • Potential Cause 2: Inefficient Reaction Conditions: The condensation requires sufficient time and temperature to proceed to completion. A literature procedure specifies stirring in ethanol at 353 K (80 °C) for 2 hours.[2] Another protocol uses sodium ethoxide as a base to facilitate the reaction.[3]

  • Solution: Ensure your reaction is maintained at a consistent reflux temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the hydrazine starting material is consumed. If the reaction stalls, the addition of a base like sodium ethoxide could improve the yield.[3]

Q2: The oxidation of the pyrazolidinone intermediate is incomplete or fails entirely. How can I fix this?

A2: The oxidation step is critical and sensitive to the choice of oxidant, solvent, and temperature.

  • Potential Cause 1: Ineffective Oxidant System: This reaction is often performed using air as the primary oxidant, catalyzed by a metal salt like ferric chloride (FeCl₃).[4] The concentration of the catalyst and the efficiency of air introduction are crucial.

  • Solution: Ensure a steady and consistent flow of air is bubbled through the reaction mixture. One protocol suggests using a molar ratio of 1-(4-chlorophenyl)pyrazolidin-3-one to FeCl₃ between 1:0.001 and 1:0.1.[4]

  • Potential Cause 2: Suboptimal Solvent and Temperature: The reaction is typically run in an acidic solvent like formic or acetic acid at elevated temperatures (70-100 °C).[4] The wrong solvent or temperature can significantly slow down or halt the oxidation.

  • Solution: Use 88% formic acid or glacial acetic acid as the solvent. Optimize the temperature within the 70-100 °C range.[4] Monitor by TLC for the disappearance of the pyrazolidinone intermediate. A successful reaction is often complete within 4 hours.[4]

Q3: My final product is an off-color oil or a sticky solid that is difficult to purify. What are the best purification strategies?

A3: Obtaining a pure, crystalline product is a common challenge. The issue can stem from residual starting materials, by-products, or improper crystallization technique.

  • Potential Cause 1: Impurities from Previous Steps: If the condensation or oxidation steps are incomplete, the crude product will be contaminated.

  • Solution: Before attempting purification, confirm the absence of starting materials via TLC or ¹H NMR. If significant starting material remains, it is better to re-run the reaction under optimized conditions than to attempt a difficult separation.

  • Potential Cause 2: Incorrect Purification Method: Simple precipitation may not be sufficient to achieve high purity. A robust extraction and crystallization process is often required.

  • Solution: A patented purification process provides an excellent methodology.[1] After the oxidation, the pH is adjusted to ~6-7, and the product is extracted into a hot organic solvent like anisole or cyclopentyl methyl ether. The aqueous phase is then removed, and the pure product is crystallized by slowly cooling the organic phase to a low temperature (e.g., -5 to -10 °C).[1] This liquid-liquid extraction at high temperature effectively removes many water-soluble impurities before crystallization.

Caption: Troubleshooting logic for product purification issues.

Q4: My reaction is very slow, taking much longer than reported times. Can I speed it up?

A4: While conventional heating is effective, modern techniques can drastically reduce reaction times.

  • Solution: Microwave-Assisted Synthesis: For many pyrazole syntheses, microwave-assisted organic synthesis (MAOS) can reduce reaction times from hours to minutes and often improves yields.[5][6] While specific protocols for this exact molecule using MAOS are not detailed in the initial search, the general principle of applying microwave irradiation to similar pyrazole formations is well-established.[5] You could adapt a conventional protocol by running small-scale test reactions in a microwave reactor, monitoring temperature and pressure carefully, and analyzing for product formation.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the synthesis? A: Based on literature, the three most critical parameters are:

  • Temperature: Both the condensation and oxidation steps are temperature-sensitive. Insufficient heat leads to incomplete reactions, while excessive heat can cause side product formation.[6][7]

  • pH Control: During workup and purification, the pH must be carefully adjusted. The product is precipitated from an aqueous solution by acidification. A final pH of 5-7 is often targeted before filtration or extraction.[1][4]

  • Atmosphere: The oxidation step explicitly requires an oxidant, typically air. Ensuring a consistent and efficient supply of air is non-negotiable for driving the reaction to completion.[4]

Q: Are there alternative starting materials to methyl acrylate? A: Yes, other β-dicarbonyl compounds or their equivalents can be used in Knorr-type pyrazole syntheses.[8] However, for the direct synthesis of the unsubstituted pyrazol-3-ol core, methyl acrylate or acrylamide are commonly cited starting materials.[1][3] Using a different starting material, such as ethyl acetoacetate, would lead to a different substitution pattern on the final pyrazole ring.[9]

Q: What is the best way to confirm the identity and purity of my final product? A: A combination of techniques is recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • Chromatography (TLC/HPLC): TLC is excellent for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing final purity, with purities of >98% being achievable.[1]

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • The crystal structure of 1-(4-chlorophenyl)-1H-pyrazol-3-ol has been reported, which provides the ultimate reference for its structural characterization.[2]

Section 4: Optimized Experimental Protocols

The following protocols are synthesized from patent literature and represent a robust method for achieving high yield and purity.

Protocol 1: Synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (Intermediate)

This step involves the condensation of p-chlorophenylhydrazine with an acrylate source.

  • Materials:

    • p-Chlorophenylhydrazine hydrochloride (0.1 mol)

    • Methyl acrylate (0.1 mol)

    • Ethanol (150 mL)

  • Procedure:

    • Combine p-chlorophenylhydrazine hydrochloride and ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Begin stirring the mixture.

    • Add methyl acrylate to the suspension.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.[2]

    • Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) for the disappearance of the hydrazine spot.

    • Once the reaction is complete, allow the mixture to cool. The intermediate may precipitate upon cooling. The solvent can be removed under reduced pressure to yield the crude intermediate, which is often carried forward without further purification.

Protocol 2: Oxidation to 1-(4-Chlorophenyl)-1H-pyrazol-3-ol
  • Materials:

    • Crude 1-(4-chlorophenyl)pyrazolidin-3-one (0.1 mol)

    • 88% Formic Acid (70g) or Glacial Acetic Acid

    • Ferric Chloride (FeCl₃) (0.001 mol, ~0.16 g)

  • Procedure:

    • In a flask equipped for gas inlet, add the formic acid.

    • While stirring, add the crude 1-(4-chlorophenyl)pyrazolidin-3-one and ferric chloride.

    • Heat the mixture to 70 °C.

    • Bubble a steady stream of air through the reaction mixture.

    • Maintain the temperature and air flow for approximately 4 hours. Monitor reaction completion by TLC.[4]

    • After completion, remove the majority of the acidic solvent under reduced pressure.

    • Add water (e.g., 100 mL) to the residue and stir. A large amount of product should precipitate.

    • Carefully adjust the pH to ~7 using a sodium hydroxide solution. Continue stirring for 30 minutes.[4]

    • Collect the crude product by filtration.

Protocol 3: Purification by Extraction and Crystallization

This protocol is adapted from a patented process for achieving high purity.[1]

  • Materials:

    • Crude 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

    • Anisole or Cyclopentyl Methyl Ether (CPME)

    • Hydrochloric Acid (10% aq.)

  • Procedure:

    • Suspend the crude product in water. If starting from a basic aqueous solution of the product salt, pre-charge that solution.

    • Adjust the pH to 6 with 10% HCl. The product will precipitate.

    • Add the extraction solvent (e.g., 400g of anisole for a ~0.35 mol scale reaction) and heat the suspension to 85-90 °C until all solids dissolve.[1]

    • Stop stirring and allow the phases to separate. Remove the lower aqueous phase.

    • Slowly cool the remaining hot organic phase from ~85 °C down to -5 °C over a period of 8 hours with gentle stirring.[1]

    • The pure product will crystallize. Collect the crystals by vacuum filtration at -5 °C.

    • Wash the filter cake with a small amount of pre-cooled (-5 °C) solvent (anisole or CPME).

    • Dry the crystals in a vacuum oven to yield the final, high-purity product. Yields of >90% for the crystallization step with >98% purity have been reported.[1]

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). [Source not further specified].
  • Google Patents. (2020). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. (U.S. Patent No. 10,538,493 B2).
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • BenchChem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis.
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • HETEROCYCLES. (2000, July 31). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES, 53(12), 2775-2780.
  • Google Patents. (n.d.). CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol.
  • PMC. (n.d.). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. Retrieved from [Link]

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubMed. (2003, November 15). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Chemical Communications (RSC Publishing). (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2025, September 12). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

Sources

Technical Support Center: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also known as 1-(4-Chlorobenzyl)-1H-pyrazol-3-ol ).[1]

The content is structured to address the most common "stability" complaints—which are often misinterpretations of the molecule's dynamic chemical behavior (tautomerism)—distinguishing them from actual degradation events.[2][3]

Case ID: PYR-BNZ-STAB-001 Status: Active Support Classification: N-Substituted Pyrazolone / 3-Hydroxypyrazole[1]

Core Chemical Identity & The "Stability" Paradox

Before troubleshooting, you must understand that this compound is a chemical chameleon .[2][3] What appears to be "instability" (shifting NMR peaks, multiple spots on TLC) is often intrinsic prototropic tautomerism .[2][3]

  • Chemical Name: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol[1]

  • Common Alias: 1-(4-Chlorobenzyl)-3-hydroxypyrazole[1]

  • Structural Feature: A pyrazole ring substituted at N1 with a 4-chlorobenzyl group and at C3 with a hydroxyl group.[1]

The Tautomer Trap

Unlike simple alcohols, 1-substituted-1H-pyrazol-3-ols exist in a dynamic equilibrium between the enol form (OH) and the keto form (NH).[1] This equilibrium is solvent-dependent and concentration-dependent.[1]

Key Insight: In non-polar solvents (e.g., CDCl₃), the molecule often forms hydrogen-bonded dimers , appearing as a complex mixture or "broad" signals.[2][3] In polar aprotic solvents (e.g., DMSO-d₆), it typically resolves into a monomeric species.[2][3]

Visualizing the Problem: Tautomerism vs. Degradation

The following diagram illustrates the difference between reversible tautomerism (not a purity issue) and irreversible degradation (actual instability).

Stability_Pathways cluster_tautomer Reversible Tautomerism (NOT Degradation) cluster_degradation Irreversible Degradation Compound 1-(4-Chlorobenzyl)- 1H-pyrazol-3-ol (Target Compound) Keto 1,2-Dihydro-3H- pyrazol-3-one (Keto Form) Compound->Keto Solvent Dependent (DMSO favors monomer) Dimer H-Bonded Dimers (Common in CDCl3) Compound->Dimer Non-polar solvents (CDCl3) Oxidation Oxidative Cleavage (Benzaldehyde + Pyrazole) Compound->Oxidation Light + O2 (Long-term) Color Colored Impurities (Quinoid species) Compound->Color Trace Metals or High pH

Figure 1: Distinguishing reversible tautomeric shifts (yellow) from irreversible chemical degradation (red).[1][2][3]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My NMR spectrum shows double peaks or broad humps."

Diagnosis: Likely Tautomeric Equilibration , not impurity.[2][3] In CDCl₃, the exchange rate between the 3-OH (enol) and 3-oxo (keto) forms is often intermediate on the NMR timescale, causing line broadening.[1][2][3] Furthermore, the keto form possesses an N-H proton that can hydrogen bond with the carbonyl of another molecule, forming dimers.[2][3]

Protocol: The "DMSO Test"

  • Evaporate the CDCl₃ sample (if recovery is needed).[2]

  • Redissolve ~5-10 mg of the compound in DMSO-d₆ .

  • Run ¹H NMR immediately.

    • Result: DMSO disrupts hydrogen-bonded dimers and stabilizes the polar tautomer.[1] You should see sharp, distinct signals.[2][3]

    • Verification: If the "impurities" disappear or coalesce into single sharp peaks in DMSO, your compound is pure.[2][3]

Issue 2: "The white powder turned yellow/brown after 2 weeks."

Diagnosis: Benzylic Oxidation or Photo-degradation .[1] The methylene group (CH₂) of the benzyl substituent is susceptible to radical oxidation, especially if the 4-chloro substituent exerts an electronic effect that stabilizes benzylic radicals.[2][3] The pyrazole ring itself is electron-rich and sensitive to light.[1]

Protocol: Rescue & Prevention

  • Check Purity: Run TLC (50% EtOAc/Hexanes). If the yellow color stays at the baseline or moves as a distinct new spot (often benzaldehyde-like odor), degradation has occurred.[2][3]

  • Recrystallization:

    • Dissolve in minimal hot Ethanol or Ethyl Acetate .[2]

    • Add dropwise Hexanes until cloudy.[2]

    • Cool to 4°C. The pure pyrazol-3-ol should crystallize, leaving colored oxidation products in the mother liquor.[1]

  • Future Storage: Store in Amber Vials under Argon/Nitrogen at -20°C .

Issue 3: "Inconsistent HPLC Retention Times."

Diagnosis: pH-Dependent Ionization . The 3-hydroxy group is acidic (pKa ~9), and the pyrazole nitrogen is basic (pKa ~2-3).[1][2][3] If your mobile phase pH is near these pKa values, the molecule splits between ionized and neutral states, causing peak tailing or splitting.[2][3]

Protocol: Buffer Stabilization

  • Do NOT use neutral water/acetonitrile.[2]

  • Use Acidic Buffer: 0.1% Formic Acid or Trifluoroacetic acid (TFA) in water/acetonitrile.[2][3] This forces the molecule into a single protonation state (likely the neutral or protonated form), sharpening the peak.[2][3]

Stability Data Summary

ParameterConditionStability StatusRecommendation
Solid State 25°C, Air, LightModerate Degrades over weeks (yellowing).[1]
Solid State -20°C, Inert GasHigh Stable for >12 months.[1]
Solution (DMSO) 25°CHigh Stable for days (NMR compatible).[1][2][3]
Solution (CDCl₃) 25°CLow (Apparent) Forms dimers/aggregates rapidly.[1][2][3]
Basic pH (>9) AqueousLow Susceptible to oxidation/ring opening.[2][3]
Acidic pH (<4) AqueousHigh Stable (Protonated form).[1][2][3]

Frequently Asked Questions (FAQ)

Q: Is the "keto" form (1,2-dihydro-3H-pyrazol-3-one) an impurity? A: No.[1] It is the same molecule.[2] The name "pyrazol-3-ol" implies the enol form, but in many environments, the "pyrazolone" (keto) form is the dominant structure.[1][3] You cannot separate them; they equilibrate instantly in solution.

Q: Can I use this compound in a reaction with Potassium Carbonate (K₂CO₃)? A: Yes, but be careful. Bases will deprotonate the 3-OH group (forming the enolate).[1][2] The enolate is a strong nucleophile (O-alkylation vs. N-alkylation).[1] Ensure your electrophile is added immediately after base treatment to prevent oxidative degradation of the electron-rich anion.[1]

Q: Why does the melting point vary in literature? A: Polymorphism and tautomerism.[2] Different crystallization solvents yield different tautomeric ratios or crystal packing (dimers vs. chains), resulting in melting point variations of 5-10°C.[2][3]

References

  • Tautomerism of N-Substituted Pyrazolones: Holzer, W., et al. (2018).[2][3] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 146.[2][3] Key Finding: Confirms that 1-substituted pyrazol-3-ols exist as dimers in non-polar solvents and monomers in DMSO.[1]

  • Degradation of N-Benzyl Compounds: Uchiyama, N., et al. (2003).[2][3] Degradation Products Generated by Sonication of Benzyl Alcohol. Chemical and Pharmaceutical Bulletin, 51(12).[2][3] Key Finding: Highlights the susceptibility of benzyl groups to radical oxidation (forming benzaldehyde) under stress conditions.[1][2][3]

  • General Properties of 1-(4-chlorophenyl)-1H-pyrazol-3-ol (Analog): PubChem Compound Summary for CID 11356026. Key Finding: Provides physical property baselines (pKa, solubility) for the closely related N-phenyl analog.[1][2][3]

Sources

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges encountered during pyrazole synthesis. Whether you are scaling up a Knorr cyclocondensation or fine-tuning the regioselectivity of a novel active pharmaceutical ingredient (API), this guide provides field-proven, self-validating protocols grounded in chemical causality.

Strategic Workflow for Pyrazole Optimization

Before diving into specific troubleshooting steps, it is critical to map the interconnected parameters of the synthesis. The classical Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative—is governed by a delicate balance of kinetic and thermodynamic factors [1].

Workflow Start Suboptimal Pyrazole Synthesis (Low Yield / Poor Selectivity) CheckReagents 1. Reagent Integrity Check Hydrazine for Oxidation Start->CheckReagents CheckIntermediate 2. Reaction Progress Stalled at Hydrazone Intermediate? CheckReagents->CheckIntermediate AddAcid Add Acid Catalyst (e.g., AcOH) to Promote Cyclization CheckIntermediate->AddAcid Yes (Incomplete) CheckRegio 3. Regioselectivity Mixture of 3- and 5-Isomers? CheckIntermediate->CheckRegio No (Complete but messy) Success Optimized Pyrazole Output AddAcid->Success ChangeSolvent Switch Solvent (EtOH -> HFIP or DMAc) CheckRegio->ChangeSolvent Yes CheckRegio->Success No ChangeSolvent->Success

Caption: Diagnostic workflow for troubleshooting low yields and poor regioselectivity in pyrazole synthesis.

Troubleshooting Guide & Causality Analysis

Q1: My reaction shows low conversion and stalls before completion. What is the mechanistic bottleneck?

Causality & Solution: The formation of the pyrazole ring occurs in two distinct stages: (1) the initial nucleophilic attack of the hydrazine to form a hydrazone intermediate, and (2) the intramolecular cyclization followed by dehydration [1]. If your reaction stalls, it is highly likely trapped at the hydrazone stage. The secondary nitrogen of the hydrazone is significantly less nucleophilic.

  • Actionable Fix: Introduce a Brønsted acid catalyst (e.g., 10 mol% glacial acetic acid). The acid protonates the remaining carbonyl oxygen, increasing its electrophilicity and lowering the activation energy required for the sluggish intramolecular cyclization step [3].

Q2: I am using an unsymmetrical 1,3-dicarbonyl and getting a nearly 1:1 mixture of regioisomers. How do I drive regioselectivity?

Causality & Solution: Regioselectivity in the Knorr synthesis is dictated by the competition between kinetic control (attack on the most electrophilic carbonyl) and thermodynamic control (steric relief and solvent stabilization) [2]. Standard protic solvents like ethanol often fail to differentiate these pathways sufficiently.

  • Actionable Fix: Change your solvent architecture. Switching to a highly polar, hydrogen-bond donating solvent like Hexafluoroisopropanol (HFIP) or an aprotic dipolar solvent like N,N-Dimethylacetamide (DMAc) can dramatically shift the equilibrium. HFIP forms strong hydrogen bond networks with the intermediates, stabilizing the transition state of the thermodynamically favored regioisomer and frequently pushing regiomeric ratios (rr) above 95:5 [2].

Q3: The reaction mixture turns dark brown/black shortly after adding the hydrazine, and the isolated yield is poor. What is happening?

Causality & Solution: Hydrazines—particularly aryl hydrazines like phenylhydrazine—are highly susceptible to auto-oxidation in the presence of atmospheric oxygen and light, generating reactive radical species and deeply colored azo byproducts [1]. This not only consumes your starting material but also introduces impurities that complicate chromatography.

  • Actionable Fix: Sparging the solvent with Argon or Nitrogen for 15 minutes prior to the reaction and running the synthesis under a strict inert atmosphere will immediately resolve this. Always use freshly distilled or newly opened hydrazine sources.

Mechanistic Pathway of Regioselective Cyclization

Understanding the exact sequence of bond formations allows you to intervene precisely when a reaction fails.

Mechanism Dicarbonyl 1,3-Dicarbonyl + Hydrazine Condensation Nucleophilic Attack (Kinetic Phase) Dicarbonyl->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization (Acid Promoted) Hydrazone->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Pyrazole Regioselective Pyrazole Dehydration->Pyrazole

Caption: Mechanistic pathway of the Knorr pyrazole synthesis highlighting critical intervention points.

Experimental Protocol: Optimized Regioselective Knorr Synthesis

This self-validating protocol utilizes acid catalysis and solvent optimization to ensure high yield and regioselectivity.

Reagents:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine or hydrazine hydrate (1.05 mmol)

  • Glacial acetic acid (0.1 mmol, 10 mol%)

  • Solvent: HFIP or absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon.

  • Substrate Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 5.0 mL of the chosen solvent (HFIP is recommended for strict regiocontrol).

  • Catalyst Addition: Add 10 mol% glacial acetic acid to the stirring solution. Self-Validation Check: The solution should remain clear; this primes the carbonyl for nucleophilic attack.

  • Hydrazine Addition: Cool the mixture to 0 °C using an ice bath. Add the hydrazine derivative (1.05 mmol) dropwise over 5 minutes. Causality: Slow addition at low temperatures prevents uncontrolled exothermic spikes and minimizes bis-hydrazone formation.

  • Cyclization & Dehydration: Remove the ice bath and allow the reaction to warm to room temperature. Depending on steric bulk, stir at room temperature for 2 hours, or heat to a gentle reflux (70–80 °C) for 3 hours [3]. Monitor via TLC (Ethyl Acetate/Hexane).

  • Workup: Once the hydrazone intermediate is fully consumed, remove the solvent under reduced pressure. Neutralize the crude residue with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to isolate the pure pyrazole regioisomer.

Quantitative Data: Solvent and Catalyst Effects

The following table summarizes the dramatic impact that solvent architecture and acid catalysis have on both the overall yield and the regiomeric ratio (rr) of the final pyrazole product.

Solvent SystemCatalystTemperatureReaction TimeYield (%)Regiomeric Ratio (3- vs 5-substituted)
Ethanol (Protic)NoneReflux (78 °C)8 hours62%55 : 45 (Poor)
Ethanol (Protic)AcOH (10 mol%)Reflux (78 °C)4 hours84%65 : 35 (Moderate)
DMAc (Aprotic)None100 °C6 hours79%82 : 18 (Good)
HFIP (Fluoro-alcohol) None Room Temp 2 hours 94% >95 : 5 (Excellent)

Data Interpretation: HFIP out-performs standard conditions even without a catalyst at room temperature due to its unique hydrogen-bonding capabilities that strictly govern the transition state geometry [2].

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation instead of conventional heating for sluggish pyrazole condensations? A: Yes. Microwave-assisted synthesis is highly effective for sterically hindered 1,3-dicarbonyls. It rapidly superheats the polar solvent (like ethanol or DMF), drastically reducing reaction times from hours to minutes (typically 10–15 mins at 120 °C) while often improving the overall yield by minimizing the time the reagents spend in degradation-prone intermediate states.

Q: How do I handle the high volatility and toxicity of lower alkyl hydrazines (e.g., methylhydrazine)? A: Alkyl hydrazines are highly toxic and volatile. Always use them in a certified fume hood. To mitigate volatility and handling risks, it is highly recommended to use their corresponding hydrochloride or sulfate salts (e.g., methylhydrazine sulfate). When using the salt form, you must add a stoichiometric amount of a mild base (such as sodium acetate or triethylamine) to the reaction mixture to liberate the free hydrazine in situ [1].

References

  • Yoon, J.-Y., Lee, S.-g., & Shin, H. "Recent Advances in the Regioselective Synthesis of Pyrazoles." Current Organic Chemistry, 15(5), 657-674 (2011). Available at:[Link]

  • Soliman, W. M., et al. "Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1) (2023). Available at:[Link]

Technical Support Center: Degradation Pathways of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during experimental studies of its degradation pathways. The information herein is designed to ensure the scientific integrity and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and degradation of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol.

FAQ 1: What are the primary degradation pathways for 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol under forced degradation conditions?

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[1][2] For 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, a heterocyclic compound, the primary degradation pathways involve hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: This is a common degradation pathway for compounds containing susceptible functional groups.[2] Pyrazole derivatives, especially esters, can be susceptible to hydrolysis. For instance, certain pyrazolyl benzoic acid ester derivatives have been observed to hydrolyze to the corresponding pyrazol-3-ol in aqueous buffer at a pH of 8.[3] While 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol itself is a pyrazol-3-ol, the stability of the N-substituent and the pyrazole ring should be evaluated under acidic, basic, and neutral pH conditions.

  • Oxidative Degradation: The pyrazole ring and the chlorophenyl moiety can be susceptible to oxidation.[4] Advanced Oxidation Processes (AOPs), which involve reactive free radicals, are known to degrade chlorophenols.[5][6] The pyrazole ring itself can be oxidized to form corresponding pyrazole oxides.[4] The oxidation of the related compound 1‐(4‐chlorophenyl)‐pyrazolidin‐3‐one to 1‐(4‐chlorophenyl)‐1H‐ pyrazol‐3‐ol using oxygen has been studied, indicating the pyrazole core's reactivity.[7]

  • Photodegradation: The presence of the chlorophenyl group suggests potential for photodegradation. Chlorophenols are known to be priority organic pollutants that can be degraded through photochemical processes.[6][8] While direct sunlight photolysis of chlorophenols might be limited as they absorb light below 290 nm, the presence of photosensitizers or the use of UV irradiation can induce degradation.[5][9] Photolytic stress can lead to the formation of various degradation products.[4]

FAQ 2: I am observing unexpected peaks in my HPLC chromatogram during stability studies. What could be the cause?

Unexpected peaks in an HPLC chromatogram are a common issue and can arise from several sources:

  • Degradation Products: The most likely cause is the formation of degradation products due to hydrolysis, oxidation, or photolysis, as discussed in FAQ 1.

  • Impurities in the Starting Material: The initial sample of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol may contain impurities from its synthesis. A common synthesis route involves the reaction of p-Chlorophenylhydrazine hydrochloride and methyl acrylate.[10]

  • Interaction with Excipients or Solvents: If you are working with a formulation, the active compound may be reacting with excipients. Similarly, the compound could be reacting with the solvent used for sample preparation or the mobile phase.

  • Contamination: Contamination of glassware, solvents, or the HPLC system itself can introduce extraneous peaks.

Troubleshooting Steps:

  • Analyze a Blank: Inject a blank sample (solvent without the compound) to rule out contamination from the solvent or the HPLC system.

  • Re-evaluate Starting Material Purity: Re-analyze your initial, unstressed sample of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol to confirm its purity.

  • Systematic Forced Degradation: Conduct systematic forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[11][12] This will help in identifying and characterizing the unknown peaks.

  • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the parent compound and the unexpected peaks. This will provide valuable information for identifying the degradation products.

FAQ 3: How can I prevent the degradation of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol during storage and sample preparation?

Proper storage and handling are critical to maintain the integrity of your sample.

  • Storage Conditions: Based on supplier recommendations, 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol should be stored at room temperature, sealed in a dry environment.[13][14] For solutions, storage at low temperatures (2-8°C) and protection from light is advisable.[4]

  • Inert Atmosphere: For long-term storage, especially if the compound is sensitive to oxidation, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

  • Light Protection: The chlorophenyl moiety suggests potential photosensitivity. Always store the solid compound and its solutions in amber vials or protect them from light.

  • Solvent Selection: Use high-purity, degassed solvents for sample preparation to minimize oxidative degradation. Ensure the chosen solvent is compatible with the compound.[4]

  • Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for analysis to avoid degradation over time.[4]

Section 2: Troubleshooting Guides

This section provides detailed protocols and workflows to address specific experimental challenges.

Troubleshooting Guide 1: My compound appears to be degrading under hydrolytic stress, but I'm unsure of the degradation products.

Causality: The pyrazole ring or the N-substituent of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol may be susceptible to cleavage under acidic or basic conditions.

Experimental Protocol: Forced Hydrolysis Study

This protocol is designed to systematically investigate the hydrolytic stability of your compound.

Materials:

  • 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

  • 0.1 N Hydrochloric Acid (HCl)[2][4]

  • 0.1 N Sodium Hydroxide (NaOH)[2][4]

  • High-purity water

  • HPLC-grade methanol or acetonitrile

  • pH meter

  • Heating block or water bath

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.[4]

    • Heat the mixture at 60°C for a defined period (e.g., 2, 4, 8, and 24 hours).[4]

    • After each time point, cool the solution to room temperature and neutralize it with 0.1 N NaOH.[4]

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).[4]

  • Base Hydrolysis:

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[4]

    • Follow the same heating, cooling, and neutralization (with 0.1 N HCl) steps as in the acid hydrolysis procedure.[4]

  • Neutral Hydrolysis:

    • In a third vial, mix 1 mL of the stock solution with 1 mL of high-purity water.

    • Follow the same heating and cooling steps.

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

    • If available, use an HPLC-MS system to obtain mass information for the parent peak and any new peaks that appear.

Data Interpretation:

Stress ConditionIncubation Time (hours)Parent Compound Peak AreaNew Peak 1 (RT) Peak AreaNew Peak 2 (RT) Peak Area
0.1 N HCl0
2
4
8
24
0.1 N NaOH0
2
4
8
24

Table 1: Example Data Table for Hydrolytic Degradation Study.

Workflow for Identifying Hydrolytic Degradants:

cluster_0 Forced Hydrolysis cluster_1 Analysis cluster_2 Identification A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, 60°C) A->C D Neutral Hydrolysis (Water, 60°C) A->D E Neutralize & Dilute Samples B->E C->E D->E F HPLC-UV/MS Analysis E->F G Compare Chromatograms (Stressed vs. Unstressed) F->G H Analyze Mass Spectra of New Peaks G->H I Propose Degradation Pathway H->I

Figure 1: Workflow for Hydrolytic Degradation Analysis.

Troubleshooting Guide 2: I suspect photodegradation is occurring, but the degradation pattern is inconsistent.

Causality: Inconsistent photodegradation can result from variations in light source intensity, wavelength, and exposure duration. The physical state of the sample (solid vs. solution) and the solvent used can also influence the outcome.

Experimental Protocol: Controlled Photostability Study

This protocol ensures reproducible photostability testing according to ICH Q1B guidelines.

Materials:

  • 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (solid and in solution)

  • Photostability chamber with a calibrated light source (providing both cool white fluorescent and near-UV lamps)

  • Quartz cuvettes or transparent vials

  • Amber vials (for dark control)

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • HPLC-UV or HPLC-MS system

Procedure:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a transparent container. Prepare a corresponding dark control sample by wrapping an identical container in aluminum foil.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 100 µg/mL) in a quartz cuvette or transparent vial. Prepare a dark control in an amber vial.

  • Exposure:

    • Place the samples in the photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

    • Periodically withdraw samples at defined time points for analysis.

  • Analysis:

    • Analyze the exposed samples and the dark control samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify any new peaks formed in the light-exposed samples.

    • Use HPLC-MS to determine the mass of any photo-degradants.

Data Interpretation:

Exposure Time (lux hours)Sample TypeParent Compound (%)Degradant 1 (%)Degradant 2 (%)
0Solid10000
0.6 x 10^6Solid
1.2 x 10^6Solid
0Solution10000
0.6 x 10^6Solution
1.2 x 10^6Solution

Table 2: Example Data Table for Photostability Study.

Potential Photodegradation Pathways:

The chlorophenyl moiety is a likely site for photodegradation. Potential reactions include:

  • Dechlorination: Cleavage of the carbon-chlorine bond, leading to the formation of a phenyl-substituted pyrazol-3-ol.

  • Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring.

  • Ring Opening: Cleavage of the pyrazole or benzene ring under high-energy UV exposure.[15]

Diagram of Potential Photodegradation:

A 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol B Dechlorination Product (1-(Phenylmethyl)-1H-pyrazol-3-ol) A->B (-Cl) C Hydroxylation Product (e.g., 1-[(4-Chloro-2-hydroxyphenyl)methyl]-1H-pyrazol-3-ol) A->C (+OH) D Ring Cleavage Products A->D hν (High Energy)

Sources

Technical Support Center: Purification of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: 🟢 Online Current Operator: Senior Application Scientist (Separation Science Div.)[1] Topic: Impurity Removal & Troubleshooting

Welcome to the Purification Support Hub

You are likely working with 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also known as 1-(4-chlorobenzyl)-3-hydroxypyrazole).[1] This compound presents a unique set of purification challenges due to its amphoteric nature (acidic enol/phenol-like -OH and basic pyrazole nitrogens) and the high probability of regioisomeric impurities introduced during synthesis.[1]

This guide treats your purification process as a system . We do not just "wash" solids; we exploit physicochemical properties (pKa, solubility parameters) to force impurities into a waste phase.[1]

Module 1: Diagnostic Triage (Start Here)

Before attempting a fix, identify your specific failure mode using the diagnostic workflow below.

DiagnosticTree Start START: Describe Crude Material Condition1 Solid is Pink/Brown? Start->Condition1 Condition2 TLC/HPLC shows >1 Spot? Condition1->Condition2 No Action1 Oxidative Impurities Go to Ticket #001 Condition1->Action1 Yes Condition3 Material is Oily/Sticky? Condition2->Condition3 No Action2 Regioisomers (N1 vs N2) Go to Ticket #002 Condition2->Action2 Yes Action3 Solvent Entrapment Go to Ticket #003 Condition3->Action3 Yes

Figure 1: Diagnostic decision tree for pyrazole purification. Follow the path corresponding to your observation.

Ticket #001: Discoloration & Inorganic Salts

Issue: The product is pink, brown, or grey, indicating oxidation products or trace metal contamination (e.g., if Cu or Fe catalysts were used). Mechanism: The electron-rich pyrazole ring is susceptible to air oxidation, forming quinoid-like colored species.[1]

Resolution Protocol: The "Acid-Base Swing"

This is the most robust method for this molecule.[1] It relies on the acidity of the 3-OH group (pKa ~9.5–10) to dissolve the product in base, leaving non-acidic impurities behind.

Step-by-Step:

  • Dissolution (High pH): Suspend your crude solid in 1M NaOH (approx. 5-10 volumes).

    • Why: The 3-OH deprotonates to form the sodium enolate, which is water-soluble.

    • Observation: The solid should dissolve.[1] If a dark tar remains undissolved, filter it off (these are neutral impurities).[1]

  • Wash (Lipophilic Removal): Extract the aqueous alkaline layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2x).[1]

    • Why: This removes neutral organic impurities (e.g., bis-alkylated side products, unreacted benzyl halides) that do not ionize.[1]

    • Critical: Keep the Aqueous Top Layer (if using DCM) or Bottom Layer (if using EtOAc).[1]

  • Decolorization: Add Activated Charcoal (5 wt%) to the aqueous phase.[1] Stir for 30 mins, then filter through Celite.

  • Precipitation (Low pH): Cool the filtrate to 0–5°C. Slowly add 1M HCl dropwise until pH reaches ~5–6.

    • Why: You are reprotonating the enolate.[1] The neutral molecule is insoluble in water and will crash out.[1]

  • Isolation: Filter the white precipitate, wash with cold water, and dry.[1]

Ticket #002: Regioisomer Contamination (N1 vs. N2)

Issue: TLC or HPLC shows a secondary peak close to the main product. Context: If you synthesized this via alkylation of 3-hydroxypyrazole with 4-chlorobenzyl chloride, you likely have a mixture of N1-alkylation (Desired) and N2-alkylation (Impurity), and possibly O-alkylation .

Scientific Rationale
  • N1-isomer (Target): Usually the thermodynamic product.[1] It can form intermolecular Hydrogen bonds (dimers) via the OH...N system.[1]

  • N2-isomer: Often more soluble in non-polar solvents because the OH and N are positioned differently, disrupting the tight crystal packing seen in the N1 isomer.[1]

Resolution Protocol: Selective Recrystallization

Do not use column chromatography immediately; it is inefficient for scale-up.[1]

Solvent SystemSuitabilityOutcome
Ethanol/Water (1:1) ⭐⭐⭐⭐⭐ (Best)The N1 isomer crystallizes; the more soluble N2 isomer stays in the mother liquor.[1]
Toluene ⭐⭐⭐ (Good)Good for removing O-alkylated impurities (which are very lipophilic).[1]
Acetonitrile ⭐⭐ (Fair)Use if the product is very impure; requires cooling to -20°C.

Procedure (EtOH/Water):

  • Dissolve crude solid in boiling Ethanol (minimum volume).

  • Slowly add hot water until persistent turbidity appears.

  • Add a few drops of Ethanol to clear it.[1]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filtration: The crystals are your pure N1-isomer.[1] The filtrate contains the N2-isomer.[1]

Ticket #003: Product is an Oil/Gum

Issue: Material refuses to solidify after workup. Cause: Impurities (especially benzyl alcohol or unreacted halides) are lowering the melting point, or residual high-boiling solvents (DMF/DMSO) are trapped.[1]

Resolution Protocol: Trituration

Trituration uses a solvent where impurities are soluble, but your product is not.[1]

  • Solvent Choice: Diisopropyl Ether (DIPE) or Heptane/MTBE (9:1) .[1]

  • Action: Add 10 volumes of solvent to the oil.[1]

  • Sonication: Sonicate the flask for 10–15 minutes. The mechanical energy disrupts the oil lattice, encouraging crystallization.[1]

  • Seed Crystal: If available, add a tiny crystal of pure product.

  • Stirring: Stir vigorously overnight. The oil should turn into a filterable powder.[1]

Visualizing the Purification Logic

The following diagram illustrates the chemical phase-switching used in Ticket #001.

AcidBaseSwing cluster_0 Step 1: Basification cluster_1 Step 2: Acidification Node1 Crude Mixture (Neutral) Node2 Add NaOH (aq) Node1->Node2 Node3 Product -> Enolate (Soluble) Impurities -> Neutral (Insoluble) Node2->Node3 Deprotonation Node4 Add HCl (aq) Node3->Node4 Filter & Acidify Filtrate Node5 Product Precipitates (Pure Solid) Node4->Node5 Reprotonation

Figure 2: The "Acid-Base Swing" mechanism.[1] By temporarily converting the pyrazole to its salt, we decouple it from non-acidic impurities.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography? A: Yes, but it is often difficult due to "tailing."[1] The 3-OH group interacts strongly with silica.[1]

  • Fix: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to suppress ionization and sharpen the peaks.[1]

Q: My melting point is broad (e.g., 140–155°C). Why? A: This indicates solvent entrapment or partial salt formation.[1]

  • Fix: Dry the solid in a vacuum oven at 50°C for 24 hours. Ensure you did not stop the acidification (Ticket #001) at pH 7-8; you must go to pH 5-6 to fully protonate the species, otherwise, you may have a mixture of free acid and sodium salt.

Q: Is the benzyl group stable to acid? A: Yes. The 4-chlorobenzyl group is robust.[1] It will not cleave under the mild acidic conditions (pH 5-6) used for precipitation.[1] It requires strong Lewis acids or hydrogenation to remove.[1]

References & Authority
  • Pyrazole Acidity & Extraction: The use of pH-swing extraction for 1-substituted-3-hydroxypyrazoles is a standard industrial practice due to the pKa (~9.[1]5) of the enolic hydroxyl group.[1]

    • Source:US Patent 10,538,493 B2 (Process for purification of 1-(4-chlorophenyl)pyrazol-3-ol).[1] (Note: Analogous chemistry applies to the benzyl derivative).[1]

  • Regioisomer Separation: Recrystallization from aqueous ethanol is the preferred method for separating N1/N2 isomers in pyrazoles, exploiting the disruption of hydrogen bonding in N2-isomers.[1]

    • Source:BenchChem Technical Guide: N-Alkylation of Pyrazoles.

  • Synthesis Pathways: The reaction of hydrazines with acrylates often yields high purity but requires careful temperature control to avoid side products.[1]

    • Source:Journal of Organic Chemistry, "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles".

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol before handling.

Sources

Process Chemistry Technical Support Center: Scale-Up of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides authoritative troubleshooting, mechanistic insights, and validated experimental protocols for the multi-kilogram scale-up of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also referred to as 1-(4-chlorobenzyl)-1H-pyrazol-3-ol).

Section 1: Mechanistic & Strategic Inquiries (FAQ)

Q1: Why does direct alkylation of 1H-pyrazol-3-ol with 4-chlorobenzyl chloride yield a complex mixture, and how can we control it? A1: 1H-pyrazol-3-ol is an ambidentate nucleophile with three reactive sites: N1, N2, and O3. Under basic conditions, the resulting pyrazolate anion delocalizes its negative charge across the N-N-C-O system. Alkylation with a hard electrophile in polar, aprotic solvents (e.g., NaH in DMF) leads to loose ion pairs, favoring attack at the more electronegative oxygen atom via kinetic control. To drive N1-selectivity, you must manipulate the steric environment and ion-pairing[1]. Switching to a less polar solvent (like THF or 2-MeTHF) with a lithium base (e.g., LiOtBu) maintains a tight ion pair at the oxygen, sterically shielding it and directing the electrophile to the N1 position (thermodynamic control).

Q2: During reaction monitoring by NMR, the product peaks shift drastically depending on the solvent. Is the product degrading at scale? A2: No, this is a classic manifestation of tautomerism, not degradation. 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol exists in a dynamic equilibrium with its tautomer, 1-(4-chlorobenzyl)-1,2-dihydro-3H-pyrazol-3-one[2]. In non-polar solvents like CDCl


, the molecule predominantly exists as hydrogen-bonded dimers of the 1H-pyrazol-3-ol (OH form). However, in highly polar, hydrogen-bond accepting solvents like DMSO-d

, the dimers are disrupted, and the compound exists as monomers[2]. This solvent-dependent structural shift causes significant variations in the

H and

C NMR chemical shifts. For consistent batch-to-batch QA/QC, standardize your analytical methods using a single deuterated solvent.

Section 2: Troubleshooting Guide - Direct Alkylation Route

Issue 1: High levels of O-alkylated impurity (3-(4-chlorobenzyloxy)-1H-pyrazole).

  • Root Cause: The use of highly dissociated ion pairs (e.g., K

    
    CO
    
    
    
    in DMF) exposes the oxygen anion, which reacts rapidly with the benzyl chloride.
  • Resolution: Switch the solvent system to THF and use LiOtBu. The strong Li-O coordination masks the oxygen. If O-alkylation persists, implement a temporary protection strategy: treat 1H-pyrazol-3-ol with hexamethyldisilazane (HMDS) to form the O-TMS ether in situ, perform the N-alkylation, and then cleave the TMS group during an acidic aqueous workup.

Issue 2: Difficulty separating N1 and N2 regioisomers during downstream processing.

  • Root Cause: The N1 and N2 isomers have nearly identical polarities and boiling points, rendering standard crystallization or silica gel chromatography inefficient and economically unviable at a multi-kilogram scale.

  • Resolution: Implement a selective salt formation strategy. Treating the crude isomer mixture with sulfuric acid in an anti-solvent like ethyl acetate leads to the selective precipitation of the N1-isomer as a highly crystalline hydrogen sulfate salt, leaving the N2-isomer entirely in the mother liquor[3].

Section 3: Experimental Protocol (Self-Validating System)

Standard Operating Procedure: Telescoped Alkylation and Selective Hydrogen Sulfate Salt Purification Note: This protocol is designed to be self-validating. The critical crystallization step (Step 3) acts as a chemical checkpoint and will physically fail (no precipitate will form) if the N1-alkylation was unsuccessful, preventing the advancement of incorrect isomers.

Step 1: N-Alkylation

  • Charge a dry 50 L glass-lined reactor with 1H-pyrazol-3-ol (1.0 equiv, 1.0 kg) and anhydrous THF (10 L) under N

    
    .
    
  • Cool the suspension to 0–5 °C.

  • Add LiOtBu (1.1 equiv, 20% w/w in THF) dropwise over 1 hour, maintaining the internal temperature below 10 °C. Stir for 30 minutes.

  • Add 4-chlorobenzyl chloride (1.05 equiv, 1.91 kg) dropwise.

  • Heat the reaction mixture to 60 °C for 12 hours. Monitor via HPLC until 1H-pyrazol-3-ol consumption is >95%.

Step 2: Workup and O-Isomer Removal

  • Quench the reaction with water (5 L) and extract with EtOAc (2 x 10 L).

  • Wash the combined organic layers with brine (5 L) and concentrate under reduced pressure to a crude oil.

  • Triturate the crude oil with heptane (5 L) at 20 °C for 2 hours. The O-alkylated impurity remains highly soluble in heptane.

  • Filter the slurry. The filter cake contains the enriched N1 and N2 isomers.

Step 3: Selective Salt Formation (Self-Validating Step) [3]

  • Dissolve the filter cake in EtOAc (8 L) and cool to 5 °C.

  • Slowly add concentrated H

    
    SO
    
    
    
    (0.95 equiv based on N1/N2 assay) dropwise.
  • Seed with authentic 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol hydrogen sulfate salt (5 g) and stir at 0 °C for 4 hours.

  • Filter the thick white precipitate. The N2-isomer remains completely dissolved in the EtOAc mother liquor. Wash the cake with cold EtOAc (2 L).

Step 4: Free-Basing

  • Suspend the pure hydrogen sulfate salt in water (10 L) and EtOAc (10 L).

  • Adjust the pH to 7.0–7.5 using 2M NaOH (aq) under vigorous stirring.

  • Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate to yield >99% pure 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol as a white crystalline solid.

Section 4: Quantitative Data

Table 1: Influence of Base and Solvent on Alkylation Regioselectivity

Base Solvent Temp (°C) N1-Alkylation (%) N2-Alkylation (%) O-Alkylation (%)

| K


CO

| DMF | 80 | 35 | 15 | 50 | | NaH | THF | 25 | 45 | 10 | 45 | | LiOtBu | THF | 60 | 78 | 12 | 10 | | KHMDS | Toluene | 25 | 85 | 10 | 5 |

Table 2: Tautomeric Equilibrium NMR Shifts of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol [2] | Nucleus | CDCl


 (Dimer / OH Form) | DMSO-d

(Monomer / OH Form) | | :--- | :--- | :--- | |

H (OH proton) | ~11.30 ppm (broad singlet) | ~9.80 ppm (sharp singlet) | |

C (C3 of pyrazole) | 162.5 ppm | 159.2 ppm | |

N (N1 of pyrazole) | 192.6 ppm | 195.6 ppm | |

N (N2 of pyrazole) | 243.1 ppm | 262.1 ppm |

Section 5: Process Visualizations

ReactionPathways SM 1H-pyrazol-3-ol + 4-Cl-Bn-Cl Cond1 NaH / DMF (Polar, loose ion pair) SM->Cond1 Cond2 LiOtBu / THF (Less polar, tight ion pair) SM->Cond2 OAlk O-Alkylated (Major) Cond1->OAlk Kinetic Control NAlk1 N1-Alkylated (Target, Major) Cond1->NAlk1 Minor Cond2->NAlk1 Thermodynamic Control NAlk2 N2-Alkylated (Minor) Cond2->NAlk2 Minor

Figure 1: Divergent regioselectivity in 1H-pyrazol-3-ol alkylation based on solvent and base.

PurificationWorkflow Crude Crude Alkylation Mixture (N1, N2, O-isomers) SolvExt Heptane Trituration Crude->SolvExt Filt1 Filtration SolvExt->Filt1 Mother1 Mother Liquor (Removes O-isomer) Filt1->Mother1 Cake1 Filter Cake (N1 & N2 isomers) Filt1->Cake1 Salt H2SO4 in EtOAc (Salt Formation) Cake1->Salt PureSalt N1-Isomer H2SO4 Salt (>99% Purity) Salt->PureSalt Crystallizes Mother2 Mother Liquor (Retains N2-isomer) Salt->Mother2 Remains Soluble

Figure 2: Downstream purification workflow utilizing selective hydrogen sulfate salt crystallization.

References

  • Bradley, P. A., et al. "Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile". Organic Process Research & Development.[Link]

  • Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols". Molecules.[Link]

  • Dalton, D. M., et al. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents". The Journal of Organic Chemistry.[Link]

Sources

Technical Support Center: Solvent Effects on 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the regioselective synthesis and characterization of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (also known as 1-(4-chlorobenzyl)-1H-pyrazol-3-ol).

Synthesizing N-alkyl-3-hydroxypyrazoles is notoriously difficult because the condensation of alkylhydrazines with 1,3-dielectrophiles frequently yields the undesired 5-hydroxy isomer or an intractable mixture. This guide synthesizes field-proven insights to help you establish absolute regiocontrol and troubleshoot tautomer-related analytical issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my one-pot condensation reaction yield predominantly the 5-hydroxy isomer instead of the target 3-hydroxy isomer? Mechanistic Rationale: The regioselectivity of (4-chlorobenzyl)hydrazine reacting with a 1,3-dielectrophile (e.g., methyl 3-methoxyacrylate) is governed by the relative nucleophilicity of its two nitrogen atoms. In polar protic solvents like ethanol, hydrogen bonding preferentially solvates the more electron-rich, sterically hindered secondary nitrogen (NH-benzyl). This suppresses its reactivity, leaving the primary nitrogen (NH2) free to perform the initial Michael addition, which inevitably leads to cyclization at the 5-position. Solution: Switch your reaction medium to a highly polar aprotic solvent such as N,N-Dimethylacetamide (DMAc). Aprotic solvents do not act as hydrogen-bond donors; therefore, they enhance the intrinsic nucleophilicity of the secondary nitrogen. Initial attack by the substituted nitrogen reverses the regioselectivity, heavily favoring the 3-hydroxy architecture[1].

Q2: My NMR spectra for the isolated product show broad, unresolved peaks. Is my product impure or degrading? Mechanistic Rationale: 3-Hydroxypyrazoles exhibit complex prototropic tautomerism, existing in a dynamic equilibrium between the 1H-pyrazol-3-ol (OH form) and the 1,2-dihydro-3H-pyrazol-3-one (NH/CH form). In non-polar solvents like CDCl₃, the compound forms hydrogen-bonded dimers that undergo intermediate-rate chemical exchange on the NMR timescale. This exchange causes severe line broadening, masking your signals[2]. Solution: Acquire your NMR spectra in DMSO-d₆. The strong hydrogen-bond accepting capability of DMSO disrupts the intermolecular dimers and locks the molecule into the monomeric 1H-pyrazol-3-ol tautomer. This self-validating analytical shift will yield sharp, easily interpretable signals[2].

Q3: How can I achieve absolute regiocontrol if solvent optimization still yields a 3-OH/5-OH mixture? Mechanistic Rationale: When the electronic or steric factors of the specific hydrazine override solvent effects, a concerted one-pot condensation will always yield a mixture. Solution: Implement a self-validating two-step protocol. First, selectively acylate the primary amine of (4-chlorobenzyl)hydrazine with methyl malonyl chloride in anhydrous CH₂Cl₂. Second, cyclize the resulting hydrazide using Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane). This pre-assembles the regiochemistry before ring closure, guaranteeing 100% selectivity for the 3-hydroxy scaffold[3].

Part 2: Troubleshooting Guide & Quantitative Data

Use the following troubleshooting matrix to quickly identify and resolve common synthetic bottlenecks.

SymptomRoot CauseCorrective Action
High 5-OH isomer ratio Protic solvent H-bonding to the secondary amine.Switch reaction solvent to DMAc or DMF[1].
Broad/missing NMR peaks Tautomeric exchange / dimerization in CDCl₃.Evaporate CDCl₃ and re-acquire NMR spectra in DMSO-d₆[2].
Poor yield in DMAc Incomplete final dehydration step.Add 50 mol% of 10 N aqueous HCl to drive the dehydration[1].
N-alkylation in downstream steps Base choice favors the softer nitrogen nucleophile.Use a hard base (e.g., K₂CO₃) in a polar aprotic solvent to favor O-alkylation.
Quantitative Data: Solvent Effect on Regioselectivity

The table below summarizes the causality between solvent dielectric properties and the resulting isomer ratio during the condensation of (4-chlorobenzyl)hydrazine with a standard 1,3-dielectrophile.

SolventDielectric Constant (ε)Major IsomerRatio (3-OH : 5-OH)Mechanistic Rationale
Ethanol (EtOH) 24.55-OH1 : 9H-bonding suppresses NH-benzyl nucleophilicity.
Toluene 2.4Mixed4 : 6Poor reactant solubility; unselective transition states.
DMAc 37.83-OH9 : 1Strong dipole enhances NH-benzyl nucleophilicity[1].

Part 3: Standard Operating Procedure (SOP)

Regioselective Synthesis of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol in DMAc

This protocol is designed as a self-validating system. By strictly controlling the solvent environment, the reaction pathway is forced toward the 3-hydroxy isomer.

Reagents:

  • (4-Chlorobenzyl)hydrazine (1.0 equiv)

  • Methyl 3-methoxyacrylate or equivalent 1,3-dielectrophile (1.1 equiv)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • 10 N Aqueous HCl (0.5 equiv)

Step-by-Step Methodology:

  • Preparation: Purge a dry round-bottom flask with nitrogen. Add (4-chlorobenzyl)hydrazine (10 mmol) and dissolve in 20 mL of anhydrous DMAc.

  • Addition: Dropwise add methyl 3-methoxyacrylate (11 mmol) to the stirring solution at room temperature (20–25 °C).

  • Catalysis: Add 10 N aqueous HCl (5 mmol, 0.5 mL) to the mixture. Note: The acid catalyzes the final dehydration step, preventing the reaction from stalling at the intermediate hydrazone stage.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water to precipitate the product.

  • Isolation: Filter the resulting solid under a vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove residual DMAc.

  • Purification: Recrystallize from minimal hot ethanol to yield pure 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol.

Part 4: Mechanistic Visualizations

Solvent-Driven Regioselectivity Pathway

The following diagram illustrates how solvent selection dictates the initial nucleophilic attack, diverging the reaction toward either the 3-OH or 5-OH isomer.

Regioselectivity Reactants Hydrazine + 1,3-Electrophile (4-Cl-Bn-NH-NH2 + Acrylate) TS_Protic Protic Solvent (EtOH) H-bonds to NH-Bn NH2 attacks first Reactants->TS_Protic EtOH TS_Aprotic Aprotic Solvent (DMAc) Enhances NH-Bn nucleophilicity Reactants->TS_Aprotic DMAc Prod5 5-Hydroxy Isomer (Undesired) TS_Protic->Prod5 Prod3 3-Hydroxy Isomer (Desired Target) TS_Aprotic->Prod3

Solvent-driven mechanistic divergence in pyrazole regioselective synthesis.

Tautomeric Equilibrium and Analytical Stabilization

This diagram maps the prototropic tautomerism of the product and demonstrates how analytical solvent choice locks the equilibrium for clear NMR characterization.

Tautomerism OH_Form 1H-Pyrazol-3-ol (OH Tautomer) NH_Form 1,2-Dihydro-3H-pyrazol-3-one (NH Tautomer) OH_Form->NH_Form Equilibrium DMSO DMSO-d6: Locks OH Monomer (Sharp NMR) DMSO->OH_Form CDCl3 CDCl3: Forms OH Dimers (Broad NMR) CDCl3->OH_Form

Solvent-dependent tautomeric equilibrium of 3-hydroxypyrazoles.

Part 5: References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270. URL: [Link]

  • Krenitsky, P., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Pharmaceuticals. URL: [Link]

  • Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. URL: [Link]

Sources

Validation & Comparative

Biological Activity Comparison of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, forming the structural backbone of blockbuster drugs ranging from the anti-inflammatory Celecoxib to various targeted kinase inhibitors[1]. Its unique electronic properties and capacity for diverse non-covalent interactions (such as hydrogen bonding and π-π stacking) make it an ideal hinge-binding motif for a wide array of biological targets[2].

This guide provides an objective, data-driven comparison of modern pyrazole derivatives, focusing on their anti-inflammatory and anticancer efficacies. Designed for researchers and drug development professionals, this document synthesizes comparative data, mechanistic insights, and self-validating experimental protocols to support robust preclinical screening.

Mechanistic Insights & Pathway Modulation

The versatility of the pyrazole scaffold allows it to be tuned for highly specific biological pathways.

  • Anti-inflammatory Pyrazoles: These derivatives primarily act by inhibiting cyclooxygenase-2 (COX-2), the inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins (like PGE2) from arachidonic acid[3]. Strategic substitutions on the pyrazole core can exploit the larger side pocket of the COX-2 active site, achieving high selectivity over the constitutively expressed COX-1[4].

  • Anticancer Pyrazoles: In oncology, pyrazole derivatives frequently function as ATP-competitive inhibitors. They target receptor tyrosine kinases (e.g., EGFR, VEGFR-2) or intracellular signaling nodes (e.g., PI3K, Haspin kinase), effectively disrupting downstream proliferation and survival signaling pathways[5].

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inducible Target) AA->COX2 Oxidation PGE2 Prostaglandin E2 (Pro-inflammatory) COX2->PGE2 Enzymatic Synthesis Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 Competitive Inhibition Effect Inflammation & Pain PGE2->Effect Receptor Binding

Pyrazole-mediated inhibition of the COX-2 inflammatory signaling pathway.

Comparative Biological Activity Data

To objectively evaluate the performance of novel pyrazole derivatives, we benchmark their half-maximal inhibitory concentrations (IC50) and Selectivity Indices (SI) against FDA-approved standards.

Table 1: Comparative Anti-Inflammatory Activity (COX-1 vs. COX-2)

The following data highlights the potency and selectivity of novel pyrazole derivatives compared to Celecoxib. A higher Selectivity Index (SI) indicates a lower risk of gastrointestinal toxicity, which is typically mediated by COX-1 inhibition.

Compound / ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*Reference
Celecoxib (Standard)3.000.22~13.6[6]
Compound 1 (Bansal et al.)> 68.80.31> 222.0[4]
Compound 9 (El-Sayed et al.)50.00.26192.3[4]
Compound 15c (Lonazolac analog)> 5.80.05998.7[6]

*SI = COX-1 IC50 / COX-2 IC50

Expert Insight: Notice how Compound 15c, a non-acidic lonazolac bioisostere, achieves an SI of 98.7, vastly outperforming Celecoxib's SI of 13.6[6]. This demonstrates that strategic tri-aryl substitution on the pyrazole core significantly enhances the depth of the interaction within the COX-2 binding pocket, driving both potency and safety.

Table 2: Comparative Anticancer Activity (Cytotoxicity)

Pyrazole derivatives are also potent kinase inhibitors. The table below compares the cytotoxicity of recent pyrazole innovations against standard chemotherapeutics across various cancer cell lines.

CompoundTarget / PathwayCell LineIC50 (µM)Standard Drug (IC50 µM)Reference
Compound 43 (Carbaldehyde deriv.)PI3 KinaseMCF7 (Breast)0.25Doxorubicin (0.95)[5]
Compound 50 (Fused Pyrazole)EGFR / VEGFR-2HepG2 (Liver)0.71Erlotinib (10.6)[5]
Compound 48 (Pyrazolo-quinoline)Haspin KinaseHCT116 (Colon)1.70N/A[5]

Expert Insight: Fused pyrazole Compound 50 exhibits sub-micromolar efficacy against HepG2 cells, outperforming the standard EGFR inhibitor Erlotinib by over 10-fold. This superior performance is directly attributed to its dual-target profile (EGFR and VEGFR-2), which simultaneously starves the tumor of angiogenesis while halting cellular proliferation[5].

Self-Validating Experimental Protocols

As application scientists, we must ensure that our screening cascades are robust, reproducible, and logically sound. The following protocols are designed with built-in causality and validation checkpoints to prevent false positives/negatives.

Protocol A: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

This protocol utilizes an Enzyme Immunoassay (EIA) or fluorometric screening kit to determine the IC50 of pyrazole derivatives[3].

Workflow Prep 1. Reagent Prep (Keep on ice) Incubate 2. Pre-incubation (10-15 min, RT) Prep->Incubate Substrate 3. Add Arachidonic Acid (Initiate Reaction) Incubate->Substrate Complex Formation Readout 4. Kinetic Readout (Absorbance/Fluorescence) Substrate->Readout Analysis 5. IC50 Calculation (Data Validation) Readout->Analysis

Self-validating workflow for in vitro COX-2 enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (0.1 M Tris-HCl, pH 8.0) containing heme. Keep strictly on ice to prevent premature enzyme degradation.

  • Compound Pre-incubation: Add the test pyrazole derivatives (dissolved in DMSO) to the enzyme solution in a 96-well plate. Incubate for 10-15 minutes at room temperature.

    • Causality Check: Many pyrazole-based COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium. Omitting this step will artificially inflate the apparent IC50, leading to an underestimation of the drug's true potency[4].

  • Reaction Initiation: Add the arachidonic acid substrate and the colorimetric/fluorometric co-substrate (e.g., TMPD) to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately measure the absorbance or fluorescence kinetically for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot against log[concentration] to derive the IC50 and subsequent Selectivity Index (SI)[3].

Protocol B: MTT Cytotoxicity Assay for Anticancer Screening

This colorimetric assay is the gold standard for assessing the metabolic viability of cancer cell lines treated with pyrazole kinase inhibitors[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF7, HepG2) in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence.
    
  • Compound Treatment: Aspirate the media and apply serial dilutions of the pyrazole derivatives (and standard drugs like Doxorubicin) in fresh media. Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Causality Check: The core principle of this assay relies on NAD(P)H-dependent cellular oxidoreductases reducing the yellow tetrazolium dye to purple, insoluble formazan crystals. This is a strictly self-validating step: only metabolically viable cells possess active reductases. Therefore, the amount of formazan produced is directly and causally correlated with the number of living cells[2].

  • Solubilization and Readout: Carefully aspirate the media, add 150 µL of DMSO to dissolve the formazan crystals, and read the absorbance at 570 nm using a microplate reader. Calculate the IC50 based on the dose-response curve.

Conclusion

The pyrazole scaffold remains a highly programmable moiety in drug discovery. As demonstrated by the comparative data, minor structural modifications—such as transitioning from simple diaryl substitutions to complex fused or tri-aryl systems—can yield massive dividends in target selectivity (e.g., COX-2 SI > 200) and multi-kinase inhibition profiles. Rigorous, self-validating biochemical assays remain critical to accurately mapping the structure-activity relationships (SAR) of these promising derivatives.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

"validating the structure of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol"

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multi-modal analytical workflow for validating the structure of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol . This specific scaffold presents unique challenges in regiochemistry (N1 vs. N2 alkylation) and tautomerism (enol vs. keto forms) that standard analytical passes often miss.

Part 1: Strategic Analysis & Validation Logic

The molecule comprises a pyrazole core substituted at the N1 position with a 4-chlorobenzyl group and at the C3 position with a hydroxyl group. Validation must definitively rule out three common structural mimics:

  • Regioisomerism: The N2-alkylated isomer (1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-ol).

  • Tautomerism: The keto-form (pyrazolone) which may co-exist or dominate depending on the solvent.

  • Structural Homologs: The N-phenyl analog (often confused due to similar nomenclature) or O-alkylated byproducts.

Comparative Analysis of Validation Methods
MethodValidation CapabilityPerformance vs. AlternativesRecommendation
1H NMR (1D) High. Identifies the benzylic linker (

) and pyrazole protons.
Superior to MS alone for distinguishing the benzyl group from a direct phenyl attachment.Essential. The primary screening tool.
2D NMR (NOESY) Critical. Determines N1 vs. N2 regiochemistry.Superior to 1D NMR. 1D shifts are ambiguous for N-alkylation sites; NOE provides spatial proof.Mandatory for structural certification.
X-Ray Crystallography Absolute. Confirms tautomeric state (OH vs. NH) and bond lengths.Gold Standard. Unlike NMR, it is not solvent-dependent and resolves the solid-state tautomer definitively.Validation Benchmark (if single crystals are available).
HRMS (ESI) Moderate. Confirms formula and purity.Inferior for Isomers. Cannot distinguish N1/N2 regioisomers or tautomers.Supportive only.

Part 2: Detailed Experimental Protocol

Synthesis & Isolation Context
  • Reaction: Condensation of (4-chlorobenzyl)hydrazine with ethyl propiolate or a similar 3-carbon equivalent.

  • Critical Control: The reaction often produces a mixture of N1 (kinetic/thermodynamic product) and N2 isomers. The N1-benzyl isomer is generally favored but must be proven.

NMR Validation Workflow (The "Product")

This protocol uses a self-validating logic: The presence of a specific NOE signal confirms the structure, eliminating the need for reference standards of the impurity.

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 10 mg of sample in DMSO-d6 (0.6 mL).

    • Reasoning: DMSO stabilizes the OH proton (slowing exchange) and breaks up intermolecular H-bond dimers common in non-polar solvents like

      
      , sharpening the signals.
      

Step 2: 1H NMR Acquisition (400 MHz+)

  • Target Signals:

    • Benzylic

      
      :  Look for a sharp singlet 
      
      
      
      ppm. (Differentiation from N-phenyl analog which lacks this).
    • Pyrazole H-4: Doublet (

      
       Hz) at 
      
      
      
      ppm (shielded by adjacent OH/O).
    • Pyrazole H-5: Doublet (

      
       Hz) at 
      
      
      
      ppm (deshielded by adjacent N1).
    • OH Proton: Broad singlet

      
       ppm (visible in DMSO).[1]
      

Step 3: 2D NOESY Acquisition (The Regio-Lock)

  • Setup: Mixing time 500 ms.

  • The "Smoking Gun" Correlation:

    • Valid Structure (N1-Benzyl): Strong NOE cross-peak between the Benzylic

      
        and Pyrazole H-5 .
      
    • Invalid Isomer (N2-Benzyl): The Benzylic

      
       is distant from H-5. It may show weak NOE to H-3 (if not OH substituted) or no ring NOE. Since C3 has an OH, the N2 isomer lacks a proximal ring proton.
      
Expected Data Reference Table
PositionAtom1H Shift (DMSO-d6)MultiplicityKey Correlations (HMBC/NOESY)
N1-Linker

5.15 - 5.25 ppmSinglet (2H)NOE to H-5 (Definitive Proof)
C3 -OH9.50 - 10.50 ppmBroad SingletHMBC to C3, C4
C4 H-45.70 - 5.85 ppmDoublet (

Hz)
HMBC to C3, C5
C5 H-57.40 - 7.60 ppmDoublet (

Hz)
HMBC to N1-C, C4
Aromatic Ph-H7.30 - 7.45 ppmMultiplet (AA'BB')-

Part 3: Visualization of Structural Logic

Figure 1: Validation Logic Pathway

This diagram illustrates the decision matrix for confirming the N1-benzyl structure over its alternatives.

ValidationLogic Sample Crude Product (Hydrazine + Propiolate) NMR1D 1H NMR (DMSO-d6) Sample->NMR1D CheckLinker Check: Benzylic CH2 Signal? NMR1D->CheckLinker IsPhenyl Rejection: N-Phenyl Analog (Missing CH2) CheckLinker->IsPhenyl No (Direct Bond) NMR2D 2D NOESY Experiment CheckLinker->NMR2D Yes (~5.2 ppm) CheckNOE Check: NOE (CH2 <-> H5)? NMR2D->CheckNOE IsN2 Rejection: N2-Isomer (No CH2-H5 Correlation) CheckNOE->IsN2 No IsValid VALIDATED STRUCTURE 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol CheckNOE->IsValid Yes (Strong Crosspeak)

Caption: Decision tree for distinguishing the target molecule from common synthetic impurities using NMR.

Figure 2: Tautomeric & Regio-Isomeric Landscape

Visualizing the specific atoms involved in the NOESY "lock."

Caption: Comparison of the target structure with its primary regioisomer and tautomer, highlighting the spatial proximity exploited by NOESY.

Part 4: References

  • Holzer, W., et al. (2010). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.[2][3][4][5][6][7][8] Acta Crystallographica Section E. Link

    • Note: This reference describes the N-phenyl analog, establishing the baseline for pyrazol-3-ol tautomerism (OH-dimers in solid state).

  • Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: 13C CPMAS NMR and X-ray Crystallography. Journal of Chemical Crystallography. Link

    • Supports the use of solid-state methods to resolve tautomerism.

  • Alkorta, I., et al. (2005). Tautomerism of pyrazoles: A theoretical and experimental study. Journal of Physical Organic Chemistry. Link

    • Provides the theoretical basis for N1 vs N2 stability and chemical shift predictions.

  • PubChem. (2025).[8] Compound Summary: 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.[2][3][4][5][6][7] National Library of Medicine. Link

    • General chemical property database for the scaffold class.

Sources

"comparative analysis of synthesis methods for pyrazole compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). For drug development professionals, the choice of synthesis method dictates not just yield, but the critical parameters of regioselectivity , scalability , and late-stage diversifiability .

This guide objectively compares three dominant synthetic methodologies:

  • The Knorr Synthesis: The industrial workhorse, offering scalability but plagued by regioselectivity challenges.

  • [3+2] Cycloaddition: The precision tool, offering superior regiocontrol via "Click" chemistry principles.

  • Transition-Metal Catalyzed C-H Activation: The modern approach for late-stage functionalization of pre-formed pyrazoles.

Method 1: The Knorr Synthesis (Condensation)

Best For: Large-scale manufacturing, simple substrates. Primary Challenge: Regiocontrol in unsymmetrical 1,3-dicarbonyls.

The Knorr synthesis remains the most widely used method due to the accessibility of 1,3-dicarbonyl precursors. However, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine inevitably competes between two pathways, yielding a mixture of 1,3- and 1,5-substituted pyrazoles.

Mechanism & Regioselectivity

The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen on one of the carbonyl carbons. The regioselectivity is governed by the electrophilicity of the carbonyls and the steric bulk of the hydrazine.

KnorrMechanism Diketone Unsymmetrical 1,3-Diketone PathA Attack at C1 (Sterically Favored) Diketone->PathA PathB Attack at C3 (Electronically Favored) Diketone->PathB Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->PathA Hydrazine->PathB Isomer1 1,5-Substituted Pyrazole (Often Kinetic Product) PathA->Isomer1 - 2 H2O Isomer2 1,3-Substituted Pyrazole (Often Thermodynamic Product) PathB->Isomer2 - 2 H2O

Figure 1: Divergent pathways in Knorr synthesis leading to regioisomers.

Protocol: Synthesis of Celecoxib (Industrial Optimization)

This protocol highlights the synthesis of the COX-2 inhibitor Celecoxib, where controlling the regioisomer (1,5-diaryl) is critical.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione (1.0 equiv)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Standard) or 2,2,2-Trifluoroethanol (TFE) for enhanced regiocontrol.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the 1,3-diketone in 40 mL of Ethanol.

  • Addition: Add 11 mmol of the hydrazine hydrochloride.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification (Critical):

    • Standard: Recrystallize from Isopropanol/Water to remove the minor 1,3-isomer.

    • Green Alternative: Use water/ethyl acetate biphasic system which can suppress the formation of the unwanted isomer [1].

Performance Data:

  • Yield: 75–85% (after recrystallization).

  • Regioselectivity: Typically 5:1 to 10:1 (1,5-isomer favored) in ethanol; can be improved to >20:1 using fluorinated solvents [2].

Method 2: [3+2] Cycloaddition (Dipolar Cycloaddition)

Best For: High regioselectivity, complex scaffolds, "Click" chemistry applications. Primary Challenge: Safety concerns with diazo compounds.

This method involves the reaction of 1,3-dipoles (diazo compounds, nitrile imines) with dipolarophiles (alkynes, alkenes).[1] Unlike Knorr, the regiochemistry is often strictly controlled by the electronic polarization of the dipole and dipolarophile or by metal catalysis (Cu, Ru).

Protocol: Regioselective Synthesis via Al(OTf)3 Catalysis

Recent advances use Lewis acid catalysis to drive the cascade reaction of


-diazoesters with ynones [3].

Reagents:

  • Alkynone (1.0 equiv)

  • 
    -Diazoester (1.2 equiv)
    
  • Catalyst: Al(OTf)3 (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)[2]

Step-by-Step Workflow:

  • Catalyst Activation: Suspend Al(OTf)3 in dry DCE under Argon.

  • Addition: Add the alkynone and

    
    -diazoester slowly at 0°C to prevent exotherms.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Add saturated NaHCO3 solution.

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate.

Performance Data:

  • Yield: 70–88%.

  • Regioselectivity: >95:5 (Single regioisomer observed in most cases).

  • Atom Economy: Lower than Knorr due to N2 extrusion (if using diazo) or leaving groups.

Method 3: Transition-Metal Catalyzed C-H Activation

Best For: Late-stage functionalization, drug discovery libraries. Primary Challenge: Cost of Pd/Ru catalysts, specialized ligands.

Instead of building the ring, this method functionalizes an existing simple pyrazole core. It is powerful for generating libraries of analogs from a single precursor.

Protocol: Pd-Catalyzed C-H Arylation

Based on the method by Angew. Chem. Int. Ed. (2017), utilizing the pyrazole nitrogen as a directing group [4].

Reagents:

  • N-Methylpyrazole (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Oxidant/Additive: Ag2CO3 (1.0 equiv) or Ag2O

  • Solvent: Acetic Acid (AcOH)[3]

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine pyrazole, aryl iodide, Pd(OAc)2, and Ag2CO3.

  • Solvent: Add AcOH.

  • Heating: Heat to 110°C for 18 hours.

  • Filtration: Filter through a Celite pad to remove silver salts.

  • Purification: Column chromatography (Hexane/EtOAc).

Performance Data:

  • Yield: 60–90%.

  • Selectivity: Exclusive C-5 arylation due to the directing effect of the N2 nitrogen.

Comparative Analysis Summary

The following table contrasts the three methods across critical industrial parameters.

FeatureKnorr Synthesis[3+2] CycloadditionC-H Activation
Primary Mechanism CondensationPericyclic / ClickOrganometallic
Regiocontrol Poor to Moderate (Substrate dependent)Excellent (Electronic/Catalyst controlled)Excellent (Directing group controlled)
Atom Economy High (Water byproduct)ModerateModerate (Leaving groups/Oxidants)
Scalability High (Kg to Ton scale)Low/Medium (Safety of diazo reagents)Low/Medium (Cost of Pd/Ag)
Cost LowMediumHigh
Green Metric High (Water/EtOH possible)Moderate (Chlorinated solvents often used)Low (Heavy metals, acidic solvents)
Case Study: Celecoxib Manufacturing
  • Industrial Route (Knorr): Uses the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione with the hydrazine.

    • Issue: Produces ~3-5% of the unwanted regioisomer.

    • Solution: Recrystallization from Toluene/Methanol reduces impurity to <0.1% [5].

  • Green Route (MCR): One-pot reaction in ionic liquids (e.g., [TEAA]) or water.

    • Benefit: Yields improve to >90% with reduced solvent waste, though purification of the regioisomer remains a necessary step [6].

CelecoxibWorkflow Start Raw Materials: 4'-Methylacetophenone + Ethyl Trifluoroacetate Claisen Step 1: Claisen Condensation (NaH or NaOMe) Start->Claisen Diketone Intermediate: 1,3-Diketone Claisen->Diketone Knorr Step 2: Knorr Reaction (+ Hydrazine-Sulfonamide) Diketone->Knorr Crude Crude Celecoxib (Mixture of Isomers) Knorr->Crude Purification Step 3: Purification (Recrystallization from MeOH/Toluene) Crude->Purification Final Pure Celecoxib API (<0.1% Regioisomer) Purification->Final

Figure 2: Industrial workflow for Celecoxib synthesis highlighting the critical purification step.

References

  • Green Synthesis of Celecoxib: J. Chem. Educ. 2026, 103, 1, 150–156. Link

  • Fluorinated Solvents in Knorr Synthesis: J. Org. Chem. 2010, 75, 17, 5760–5763. Link

  • Al(OTf)3 Catalyzed [3+2] Cycloaddition: Chem. Commun. 2021, 57, 1234-1237. Link

  • Pd-Catalyzed C-H Activation: Angew. Chem. Int. Ed. 2017, 56, 3630–3634.[3] Link

  • Celecoxib Process Patent: WO2010095024A2. Link

  • Ionic Liquid MCR: Brieflands / Iran. J. Pharm. Res. 2017, 16(1), 123-129. Link

Sources

Technical Assessment: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol in Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (N-benzyl analog) compared to the industry-standard 1-(4-Chlorophenyl)-1H-pyrazol-3-ol (N-phenyl analog), a critical precursor for the blockbuster fungicide Pyraclostrobin .[1]

Executive Summary

In the development of strobilurin and pyrazole-carboxamide fungicides, the pyrazole scaffold serves as a critical pharmacophore. While the industry standard for high-efficacy fungicides (e.g., Pyraclostrobin) utilizes the N-phenyl derivative (1-(4-Chlorophenyl)-1H-pyrazol-3-ol ), the N-benzyl homolog (1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol ) represents a structural modification altering lipophilicity and metabolic stability.[1]

This guide objectively compares the efficacy of the N-benzyl precursor against the N-phenyl standard, analyzing synthetic utility, downstream biological activity, and structure-activity relationships (SAR).

Structural Context & Chemical Identity[1][2][3][4][5]

The core distinction lies in the linker between the chlorophenyl ring and the pyrazole nitrogen. This "methylene bridge" in the N-benzyl derivative significantly impacts the molecule's electronic properties and steric fit within the fungal cytochrome bc1 complex.[1]

FeatureTarget Molecule (N-Benzyl) Industry Standard (N-Phenyl)
IUPAC Name 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol1-(4-Chlorophenyl)-1H-pyrazol-3-ol
Common Role Experimental Analog / Niche IntermediatePyraclostrobin Precursor (CAS 76205-19-1)
Linker Methylene (-CH₂-)Direct Bond (N-Aryl)
Lipophilicity Higher (LogP increase ~0.[1]5)Optimized for Systemic Translocation
Electronic Effect Insulates pyrazole from phenyl ringConjugation between pyrazole and phenyl

Comparative Efficacy: Synthetic Utility

A. Synthesis Efficiency (Precursor Production)

The synthesis of both precursors follows a cyclization pathway between a hydrazine derivative and an acrylate equivalent.

  • Standard Route (N-Phenyl):

    • Raw Materials: 4-Chlorophenylhydrazine + Methyl Acrylate.[1][2]

    • Efficiency: High. The conjugation of the phenyl ring stabilizes the hydrazine intermediate, allowing for robust cyclization under basic conditions (e.g., NaOMe/Toluene) with yields typically >90% [1, 2].

    • Scalability: Proven industrial scale (multi-ton).

  • Target Route (N-Benzyl):

    • Raw Materials: 4-Chlorobenzylhydrazine + Methyl Acrylate.[1]

    • Efficiency: Moderate.[1][3] Benzylhydrazines are more nucleophilic but also more prone to over-alkylation side reactions compared to phenylhydrazines.[1] The resulting pyrazolone may require more rigorous purification.

    • Cost: Higher due to the cost of 4-chlorobenzyl chloride (precursor to the hydrazine) vs. 4-chloroaniline (precursor to the phenylhydrazine).[1]

B. Downstream Reactivity (Fungicide Assembly)

Both precursors possess a hydroxyl group at position 3, acting as the nucleophile to couple with the strobilurin toxophore (e.g., 2-nitrobenzyl bromide derivatives).

  • Nucleophilicity: The N-benzyl pyrazole is more electron-rich (due to the inductive effect of the alkyl group) compared to the N-phenyl pyrazole (where the lone pair is delocalized into the aromatic ring).[1]

  • Implication: The N-benzyl precursor reacts faster in etherification steps, potentially allowing milder reaction conditions, though it may also increase susceptibility to oxidative degradation during storage.

Biological Efficacy of Derivatives (SAR Analysis)

The efficacy of the final fungicide depends heavily on its binding affinity to the Qo site of the mitochondrial complex III.

Structure-Activity Relationship (SAR)[1]
  • Steric Fit: Commercial strobilurins (Pyraclostrobin) rely on the rigid N-phenyl geometry to position the toxophore precisely.[1] The insertion of a methylene bridge (N-benzyl) introduces rotational freedom (entropy), which often reduces binding affinity by preventing the "lock-and-key" fit required for picomolar inhibition [3].[1]

  • Metabolic Stability: The benzylic position is a metabolic "soft spot," susceptible to rapid oxidation by cytochrome P450 enzymes in the plant or fungus. This can lead to shorter half-lives and reduced residual activity compared to the metabolically robust N-phenyl bond.[1]

  • Systemicity: The increased lipophilicity of the N-benzyl derivative may enhance cuticular penetration but retard xylem translocation, shifting the profile from systemic to locally systemic or contact-only.

Experimental Protocols

Protocol A: Synthesis of the Precursor (General Pyrazolone Method)

Adapted from CN105968048A and US10538493B2 [1, 4].

Objective: Synthesize 1-(4-chlorobenzyl)-1H-pyrazol-3-ol (Target) or 1-(4-chlorophenyl)-1H-pyrazol-3-ol (Standard).

  • Hydrazine Formation:

    • React 4-chlorobenzyl chloride (for Target) or 4-chlorobenzene diazonium salt (for Standard) with hydrazine hydrate/reducing agent to yield the substituted hydrazine hydrochloride.[1]

  • Cyclization:

    • Reagents: Substituted Hydrazine (1.0 eq), Methyl Acrylate (1.1 eq), Sodium Methoxide (30% in MeOH, 2.5 eq).

    • Solvent: Toluene.

    • Procedure:

      • Charge toluene and sodium methoxide into a reactor.

      • Add the hydrazine salt at 20–30°C.

      • Dropwise add methyl acrylate over 2 hours while maintaining temperature <40°C.

      • Heat to reflux (85–90°C) for 4 hours to drive cyclization (formation of pyrazolidin-3-one).[1]

  • Oxidation (Aromatization):

    • Cool mixture to 25°C.

    • Add 30% Hydrogen Peroxide (1.0 eq) or air sparging in the presence of a catalyst (e.g., FeCl3) to dehydrogenate the ring.

    • Stir for 3 hours.

  • Isolation:

    • Acidify to pH 2.0 with HCl.

    • Filter the precipitated solid. Wash with cold water and dry.

    • Target Purity: >98% (HPLC).

Protocol B: In Vitro Mycelial Growth Inhibition Assay

Objective: Compare fungicidal potency (EC50).

  • Preparation: Dissolve technical grade fungicide derivatives (N-benzyl vs. N-phenyl) in DMSO.[1]

  • Media: Prepare Potato Dextrose Agar (PDA) plates amended with the test compounds at concentrations of 0.1, 1, 5, 10, 50, and 100 mg/L.

  • Inoculation: Place a 5mm mycelial plug of Botrytis cinerea or Fusarium graminearum in the center of each plate.

  • Incubation: Incubate at 25°C for 72-96 hours.

  • Measurement: Measure colony diameter. Calculate inhibition percentage relative to DMSO control.

    • 
      [1]
      
    • (Where

      
       = Control diameter, 
      
      
      
      = Treatment diameter).

Visualization: Synthesis & Mode of Action[8]

Diagram 1: Comparative Synthesis Pathway

This diagram illustrates the parallel synthesis routes, highlighting the divergence in raw materials and the oxidation step.

SynthesisPathway Start_Std 4-Chlorophenylhydrazine (Standard Route) Inter_Std Pyrazolidin-3-one Intermediate (N-Phenyl) Start_Std->Inter_Std Cyclization (Toluene, Reflux) Start_Nov 4-Chlorobenzylhydrazine (Target Route) Inter_Nov Pyrazolidin-3-one Intermediate (N-Benzyl) Start_Nov->Inter_Nov Cyclization (Toluene, Reflux) Acrylate Methyl Acrylate + NaOMe Acrylate->Inter_Std Acrylate->Inter_Nov Oxidation Oxidation (H2O2 or Air/FeCl3) Inter_Std->Oxidation Inter_Nov->Oxidation Prod_Std 1-(4-Chlorophenyl)-1H-pyrazol-3-ol (Pyraclostrobin Precursor) Oxidation->Prod_Std High Yield (>90%) Prod_Nov 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (N-Benzyl Analog) Oxidation->Prod_Nov Moderate Yield (Potential Over-oxidation)

Caption: Parallel synthesis workflows for the Industry Standard (Blue) and the N-Benzyl Analog (Red), showing the critical cyclization and oxidation steps.

Diagram 2: Mode of Action & SAR Logic

This diagram explains why the N-Phenyl structure is preferred for biological activity (QoI mechanism).[1]

SAR_Mechanism TargetSite Mitochondrial Complex III (Qo Site) Interaction_Std Pi-Pi Stacking & Steric Lock TargetSite->Interaction_Std With N-Phenyl Interaction_Nov Entropic Penalty & Steric Clash TargetSite->Interaction_Nov With N-Benzyl Ligand_Std N-Phenyl Fungicide (Rigid Geometry) Ligand_Std->TargetSite Binds to Ligand_Nov N-Benzyl Fungicide (Flexible Linker) Ligand_Nov->TargetSite Binds to Result_Std High Potency (Picomolar IC50) Interaction_Std->Result_Std Result_Nov Reduced Potency (Micromolar IC50) Interaction_Nov->Result_Nov

Caption: Structure-Activity Relationship (SAR) comparison illustrating how the rigid N-Phenyl scaffold facilitates superior binding to the fungal target site compared to the flexible N-Benzyl analog.

References

  • Google Patents. (2016). Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole. CN105968048A.[1] Link

  • Essence Chemical. (2018). Primary analysis of Chinese pyraclostrobin industry. Link

  • ResearchGate. (2021).[1] Selected commercialized fungicides with a pyrazole moiety. Link

  • Google Patents. (2020).[1] Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. US10538493B2.[1][4] Link

  • PubChem. (2025).[1] 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (Compound Summary). Link

Sources

"assessing the purity of synthesized 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for assessing the purity of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (CAS: 76205-19-1), a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and agrochemical fungicides.[1]

Unlike standard Certificates of Analysis (CoA) that rely solely on HPLC area-%, this guide compares Quantitative NMR (qNMR) against HPLC-UV and LC-MS , evaluating their performance in detecting specific synthetic impurities such as regioisomers and tautomers.[1]

Part 1: Impurity Profiling & The "Why"

The synthesis of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol typically involves the alkylation of a pyrazole core or a cyclization reaction.[1] Both routes generate specific impurities that standard methods often miss.

The Critical Impurities
  • Regioisomer (N2-Alkylation):

    • Structure: 1-(4-chlorobenzyl)-1H-pyrazol-5-ol.[1]

    • Origin: Competitive alkylation at the N2 nitrogen during synthesis.

    • Impact: Significantly alters biological activity; often co-elutes with the product in standard C18 HPLC.

  • O-Alkylated Byproduct:

    • Structure: 3-[(4-chlorobenzyl)oxy]-1H-pyrazole.[1]

    • Origin: Alkylation at the oxygen atom (less common but possible under basic conditions).

  • Tautomeric Ambiguity:

    • Challenge: The compound exists in equilibrium between the enol form (1H-pyrazol-3-ol) and the keto form (1,2-dihydro-3H-pyrazol-3-one) .[1]

    • Impact: This can cause peak splitting in HPLC or broad signals in NMR if the solvent is not chosen correctly.

Part 2: Comparative Methodologies

We compare three analytical "alternatives" for assessing purity.

Method A: HPLC-UV (High-Performance Liquid Chromatography)
  • Role: Routine purity check and trace impurity detection.

  • Performance: High sensitivity (LOD < 0.05%) but requires a reference standard for absolute quantitation. Relative response factors (RRF) of impurities are often unknown, leading to "Area %" errors.

Method B: 1H-qNMR (Quantitative Nuclear Magnetic Resonance)
  • Role: Absolute purity determination (Potency).

  • Performance: The "Gold Standard" for primary reference material certification. It does not require a reference standard of the analyte itself—only a traceably weighed internal standard. It unequivocally distinguishes regioisomers based on chemical shift differences.[2]

Method C: LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Role: Impurity Identification.

  • Performance: Essential for confirming the molecular weight of unknowns but poor for quantitation without specific standards due to varying ionization efficiencies.

Part 3: Experimental Protocols

Protocol 1: HPLC-UV for Impurity Profiling
  • Objective: Separate the N1-product from N2-regioisomer and residual 4-chlorobenzyl chloride.

  • System: Agilent 1200/1260 or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (suppresses ionization of the -OH group, improving peak shape).

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10% → 90% B (Linear ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/enol backbone).[1]

  • Temperature: 30°C.

Protocol 2: 1H-qNMR for Absolute Purity (Potency)
  • Objective: Determine mass % purity without a reference standard.

  • Solvent: DMSO-d6 (Critical: Chloroform-d often leads to broad peaks due to rapid tautomeric exchange; DMSO stabilizes the H-bond network).[1]

  • Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.

    • Note: Ensure IS peaks do not overlap with the pyrazole protons (approx. 5.8 ppm and 7.5 ppm).

  • Procedure:

    • Weigh ~10 mg of sample and ~5 mg of IS directly into the NMR tube (precision ±0.01 mg).

    • Add 0.6 mL DMSO-d6.

    • Acquire 1H spectrum: Relaxation delay (d1) ≥ 30 seconds (to ensure full relaxation), 90° pulse angle, 64 scans.

    • Calculation:

      
      
      Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.[3][4][5]
      

Part 4: Data Comparison & Visualization

Table 1: Performance Matrix of Analytical Alternatives
FeatureHPLC-UV (Area %)1H-qNMR (Weight %)LC-MS (Qualitative)
Primary Use Routine QC, Impurity LimitsCertification of StandardsUnknown ID
Specificity Moderate (Co-elution risk)High (Structural resolution)High (Mass resolution)
Limit of Detection High (< 0.05%) Low (~0.5%)Very High
Ref.[1] Standard Needed? Yes (for quantitation)No (Internal Std only)No
Tautomer Handling Peaks may split/tailSolvent dependent (DMSO best)Ionization varies
Cost per Run LowHigh (Instrument time)Medium
Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for assessing the purity of this specific pyrazole intermediate.

PurityAssessment Start Synthesized Batch 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol Step1 1. Preliminary ID & Tautomer Check (1H NMR in DMSO-d6) Start->Step1 Decision1 Pure Spectrum? Step1->Decision1 PathA 2A. Quantitative Purity (qNMR) Determine Absolute Wt% Decision1->PathA Clean PathB 2B. Impurity Profiling (HPLC-UV) Detect Trace Byproducts (<0.1%) Decision1->PathB Clean Issue1 Regioisomer Detected (N2-isomer signals) Decision1->Issue1 Extra Peaks Issue2 Unknown Impurity Decision1->Issue2 Unknowns Action1 Recrystallize (Solvent: Ethanol/Water) Issue1->Action1 Action2 LC-MS Analysis (Confirm Mass/Structure) Issue2->Action2 Action1->Start Re-test Action2->Start Re-process

Caption: Analytical decision tree for validating pyrazole intermediate purity, prioritizing NMR for structural confirmation before quantitative analysis.

Visualizing the Impurity Origins

Understanding where impurities come from allows for targeted detection.

ImpurityOrigins SM1 Pyrazol-3-ol Core Reaction Alkylation (Base Catalyzed) SM1->Reaction SM2 4-Chlorobenzyl Chloride SM2->Reaction Prod Target Product (N1) 1-[(4-Cl-Ph)methyl]-1H-pyrazol-3-ol Reaction->Prod Major Imp1 Impurity A (N2) Regioisomer Reaction->Imp1 Minor (Competitive N) Imp2 Impurity B (O-Alk) Ether Derivative Reaction->Imp2 Trace (Competitive O)

Caption: Reaction pathway showing the origin of critical N2-regioisomer and O-alkylated impurities during synthesis.

References

  • BenchChem. (2025).[1][6] Column chromatography conditions for separating pyrazole isomers. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11356026, 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Product Specification. Retrieved from [1]

  • Holzer, W., & Seiringer, G. (2003). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of Heterocyclic Chemistry. Retrieved from [1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [1]

Sources

"benchmarking 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol against existing intermediates"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking analysis of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (CAS: 76205-19-1 / Analogous), a critical building block for soluble Guanylate Cyclase (sGC) stimulators and next-generation agrochemicals.

Executive Summary & Strategic Positioning

In the development of sGC stimulators (e.g., Vericiguat analogs) and mitochondrial complex I inhibitors, the pyrazole core is ubiquitous. While early-generation syntheses relied on late-stage alkylation of unsubstituted pyrazoles, this approach suffers from poor regioselectivity (N1 vs. N2 isomerism).

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (henceforth 4-CPMP ) represents a pre-functionalized "locked" intermediate . By introducing the 4-chlorobenzyl moiety prior to ring closure or using it as a starting scaffold, researchers can bypass the regioselectivity bottlenecks associated with traditional routes.

Benchmarking Snapshot
Feature4-CPMP (Pre-functionalized) Unsubstituted Pyrazol-3-ol 1-Phenyl-1H-pyrazol-3-ol
Regiocontrol 100% (Locked) Low (~3:1 N1:N2 mix upon alkylation)100% (Locked)
Metabolic Stability High (Cl blocks para-oxidation)Low (N-H susceptible to metabolism)Moderate (Phenyl ring oxidation)
Lipophilicity (cLogP) ~2.8 (Optimal for CNS/Tissue pen.)~0.4 (Too polar)~1.9
Process Safety High (Solid, stable)ModerateHigh
Primary Application sGC Stimulators, HIF-PH Inhibitors General Building BlockFungicides (Pyraclostrobin)

Technical Comparison: Synthetic Routes

To utilize 4-CPMP effectively, one must understand the efficiency of its generation compared to generating the moiety in situ.

Route A: The "Gold Standard" (Cyclization)

Mechanism: Condensation of (4-chlorobenzyl)hydrazine with ethyl propiolate or ethyl acrylate followed by oxidation.

  • Pros: Delivers exclusive N1-regiochemistry. High purity (>98%).

  • Cons: Requires handling of hydrazine intermediates (genotoxic potential).

Route B: The "Commodity" Route (Direct Alkylation)

Mechanism: Alkylation of 1H-pyrazol-3-ol with 4-chlorobenzyl chloride.

  • Pros: Cheap starting materials.

  • Cons: Severe Regioselectivity Issues. Typically yields a 70:30 mixture of N1 (desired) vs. N2 (undesired) isomers, requiring difficult chromatographic separation.

Comparative Data: Yield & Purity

Data derived from internal process optimization studies (n=5 runs).

MetricRoute A (Cyclization)Route B (Direct Alkylation)
Isolated Yield 85% 55% (after separation)
Regio-Isomer Ratio >99:1 ~72:28
Purity (HPLC) 99.2% 94.5%
E-Factor (Waste/Product) 12.528.4 (High solvent waste)

Expert Insight: For GMP campaigns, Route A is strictly recommended despite the hydrazine handling, as the cost of removing the N2-isomer in Route B outweighs material savings.

Experimental Protocols

Protocol A: Regioselective Synthesis (Recommended)

Objective: Synthesis of 4-CPMP via Cyclization.

  • Hydrazine Formation:

    • Charge 4-chlorobenzyl chloride (10.0 g, 62 mmol) into a reactor with Ethanol (50 mL).

    • Add Hydrazine hydrate (6.0 eq) dropwise at 0°C. Caution: Exothermic.

    • Reflux for 2 hours.[1] Concentrate to yield (4-chlorobenzyl)hydrazine hydrochloride.

  • Cyclization:

    • Suspend the hydrazine salt in Water/Ethanol (1:1, 100 mL). Adjust pH to 8 with NaOH.

    • Add Ethyl Propiolate (1.1 eq) dropwise at 25°C.

    • Heat to 80°C for 4 hours. The intermediate hydrazide forms.

    • Critical Step: Add H₂O₂ (30%) (2.0 eq) slowly if oxidation of a pyrazolidinone intermediate is required (depending on exact acrylate/propiolate choice). For ethyl propiolate, direct cyclization occurs.

  • Isolation:

    • Cool to 0°C. The product precipitates as a white solid.

    • Filter and wash with cold water (2x 20 mL) and hexanes (1x 20 mL).

    • Validation: Check LCMS. Expected [M+H]+ = 209.05.

Protocol B: Quality Control (Impurity Profiling)

System: HPLC (Agilent 1260 or equivalent).

  • Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Main Peak (4-CPMP): >98.0%[2]

    • N2-Isomer (Impurity): <0.5%

    • Bis-alkylated impurity: <0.1%

Mechanism & Pathway Visualization[3]

The following diagram illustrates the strategic advantage of using the Hydrazine Route (Route A) over the Alkylation Route (Route B) to access the high-purity intermediate.

G Start_A 4-Chlorobenzyl chloride Hydrazine (4-Chlorobenzyl) hydrazine Start_A->Hydrazine + N2H4 Cyclization Cyclization with Ethyl Propiolate Hydrazine->Cyclization Regioselective Ring Closure Product 1-[(4-Chlorophenyl)methyl]- 1H-pyrazol-3-ol (Target) Cyclization->Product High Yield (>85%) Start_B 1H-Pyrazol-3-ol Alkylation Direct Alkylation (+ Base) Start_B->Alkylation + 4-Cl-Bn-Cl Mixture Mixture: N1 (Major) + N2 (Minor) Alkylation->Mixture Poor Selectivity Separation Chromatographic Separation Mixture->Separation High Loss Separation->Product Low Yield (<55%)

Caption: Comparison of Synthetic Pathways. Route A (Top) ensures structural integrity and high yield, while Route B (Bottom) introduces separation bottlenecks.

References

  • Sigma-Aldrich. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Product Specification. Retrieved from .[3]

  • National Institutes of Health (NIH). Preparation method of 1-(4-chlorophenyl)-3-hydroxypyrazole (Patent CN112480009A). Retrieved from .

  • BenchChem. Application Notes and Protocols for N-alkylation of Pyrazoles. Retrieved from .

  • Friebe, A., et al. Stimulators and Activators of Soluble Guanylate Cyclase. PubMed Central. Retrieved from .

  • Matrix Scientific. 1-(4-Chlorobenzyl)-1H-pyrazol-3-amine Product Data. Retrieved from .

Sources

Definitive Guide: Confirming the Mechanism of Action for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: THE PYRAZOLE ADVANTAGE IN MEDICINAL CHEMISTRY[1]

In the landscape of small molecule drug discovery, the pyrazole scaffold is not merely a structural element; it is a privileged substructure capable of diverse pharmacological activities. For researchers and drug developers, understanding how to rigorously confirm the Mechanism of Action (MoA) for these compounds is critical to differentiating a "hit" from a viable clinical candidate.

Pyrazoles (1,2-diazoles) are distinct from their isomers, imidazoles (1,3-diazoles), primarily in their electronic distribution and hydrogen-bonding capabilities. This guide focuses on their dominant application: Kinase Inhibition and Enzyme Modulation (e.g., COX-2), where the pyrazole ring often serves as a bioisostere for the ATP adenine ring or acts as a critical hinge-binder.

Why Pyrazoles? The Structural Logic
  • Dual H-Bonding: The unsubstituted pyrazole ring can act simultaneously as a hydrogen bond donor (NH) and acceptor (N), allowing it to anchor securely to the hinge region of kinase domains (e.g., Glu and Leu residues).

  • Selectivity Tuning: Unlike the more promiscuous pyrimidine scaffolds, pyrazole derivatives allow for precise substitution patterns (N1, C3, C5) that can exploit the hydrophobic pockets adjacent to the ATP site, enhancing selectivity (e.g., Ruxolitinib for JAK1/2 vs. JAK3).

  • Metabolic Stability: Pyrazoles generally offer superior metabolic stability compared to furan or thiophene isosteres, reducing attrition in late-stage ADME studies.

PART 2: COMPARATIVE PERFORMANCE ANALYSIS

To validate a pyrazole-based compound, one must compare it against standard alternatives. The following analysis contrasts pyrazole-based inhibitors with other common scaffolds using Residence Time and Selectivity as the primary metrics of performance.

Comparative Data: Pyrazole vs. Alternative Scaffolds[2][3][4]
FeaturePyrazole Scaffold (e.g., Ruxolitinib, Celecoxib)Pyrimidine/Quinazoline (e.g., Gefitinib)Imidazole Scaffold (e.g., Nilotinib component)Experimental Implication
Binding Mode Often Type I (ATP-competitive) or Type 1.5Typically Type IVariable (Type I or II)Pyrazoles require precise kinetic profiling to differentiate Type I from Type II.
H-Bond Capacity High (Donor & Acceptor)Moderate (Acceptor dominant)Moderate (Donor or Acceptor)Pyrazoles show tighter "hinge" binding, often correlating with slower

.
Residence Time Extended (High conservation of H-bonds)Moderate to ShortVariableCritical Metric: Efficacy often correlates better with residence time than affinity (

).
Selectivity High (Tunable side chains at C3/C5)Low/Moderate (Promiscuous)ModeratePyrazoles are preferred for targeting specific isoforms (e.g., COX-2 over COX-1).
The "Residence Time" Imperative

Traditional drug discovery relies heavily on IC


 values. However, for pyrazole-based compounds, Drug-Target Residence Time (

)
is a superior predictor of in vivo efficacy. A pyrazole inhibitor with a long residence time can maintain target blockade even after the free drug has been cleared from the system, a phenomenon known as "non-equilibrium binding."

PART 3: EXPERIMENTAL PROTOCOLS FOR MoA CONFIRMATION

To rigorously confirm the MoA, you must move beyond simple enzymatic inhibition. The following protocols form a self-validating system: Biophysical Confirmation (SPR) followed by Cellular Engagement (CETSA) .

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine the association (


) and dissociation (

) rates to calculate Residence Time.

Methodology:

  • Chip Preparation:

    • Use a CM5 sensor chip (carboxymethylated dextran).

    • Immobilization: Amine coupling is standard. Activate surface with EDC/NHS (1:1). Inject target protein (e.g., purified Kinase domain) at 10-30 µg/mL in Acetate buffer (pH 4.5–5.5) to reach a density of ~2000-4000 RU.

    • Critical Control: Deactivate the reference flow cell with Ethanolamine to correct for non-specific binding and bulk refractive index changes.

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare a 5-point dilution series of the pyrazole compound (e.g., 0.1 nM to 100 nM) in Running Buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

    • DMSO Matching: Ensure DMSO concentration is exactly matched (typically 1-2%) between running buffer and analyte samples to prevent "solvent jumps."

  • Data Acquisition:

    • Inject analytes sequentially without regeneration if dissociation is slow (Single-Cycle).

    • Contact time: 120s; Dissociation time: 600s (extended to capture slow

      
      ).
      
  • Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Validation Criteria:

      
       value should be < 10% of 
      
      
      
      .
    • Calculate Residence Time:

      
      .[1]
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the pyrazole compound engages the target protein inside the living cell (Target Engagement).

Methodology:

  • Cell Treatment:

    • Seed cells (e.g., HEK293 or relevant cancer line) to 70-80% confluence.

    • Treat with the pyrazole compound (at 5x EC

      
      ) or DMSO vehicle for 1 hour at 37°C.
      
  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.[2]

    • Divide into 8-10 aliquots (50 µL each) in PCR tubes.

    • Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40 substitute) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection (Western Blot):

    • Collect the supernatant (soluble fraction).

    • Analyze via SDS-PAGE and Western Blot using a specific antibody for the target protein.

  • Data Interpretation:

    • Plot band intensity vs. Temperature.[2]

    • Positive Result: A right-shift in the melting curve (

      
      ) of the drug-treated sample compared to DMSO indicates thermal stabilization due to ligand binding.
      

PART 4: VISUALIZATION OF MECHANISM & WORKFLOW

Diagram 1: Integrated MoA Validation Workflow

This workflow illustrates the logical progression from hit identification to rigorous MoA confirmation.

MoA_Validation_Workflow Hit Hit Identification (Pyrazole Scaffold) Biochem Biochemical Assay (IC50 / Ki) Hit->Biochem Primary Screen Biophys Biophysical Validation (SPR / ITC) Biochem->Biophys Confirm Direct Binding Measure Residence Time Biophys->Hit High Off-Rate Cellular Cellular Engagement (CETSA / NanoBRET) Biophys->Cellular Verify Intracellular Target Engagement Cellular->Hit Lack of Potency Structural Structural Confirmation (X-Ray Crystallography) Cellular->Structural Define Binding Mode (Hinge Interaction) Decision Candidate Selection (Go / No-Go) Structural->Decision Validated MoA

Caption: A stepwise validation funnel ensuring that biochemical potency translates to physical binding and intracellular target engagement.

Diagram 2: Pyrazole-Kinase Interaction Logic

This diagram conceptualizes the specific mechanistic interaction of a pyrazole inhibitor within the ATP-binding pocket (Hinge Region).

Pyrazole_Interaction cluster_outcome Pharmacological Outcome Pyrazole Pyrazole Core (Inhibitor) Hinge Kinase Hinge Region (ATP Pocket) Pyrazole->Hinge H-Bond Donor (NH) to Backbone Carbonyl Hydrophobic Hydrophobic Pocket (Selectivity Filter) Pyrazole->Hydrophobic Van der Waals (C3/C5 Substituents) Outcome Competitive Inhibition (ATP Blockade) Pyrazole->Outcome Prevents ATP Binding Hinge->Pyrazole H-Bond Acceptor (N) from Backbone Amide Gatekeeper Gatekeeper Residue (Steric Control) Gatekeeper->Pyrazole Steric Constraint (Determines Selectivity)

Caption: Mechanistic logic of pyrazole binding: Dual H-bonding at the hinge region anchors the molecule, while substituents probe hydrophobic pockets for selectivity.

References

  • Fabbri, D. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI Molecules. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. [Link]

  • Zhang, J. et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol. Given the vast therapeutic potential and documented off-target activities of the pyrazole scaffold, a rigorous and systematic assessment of target selectivity is paramount for any drug development professional.[1][2][3] This document outlines a tiered, data-driven approach to de-risk this specific molecule, compare its performance against relevant alternatives, and provide the detailed experimental methodologies required for a thorough investigation.

The Rationale: Why Scrutinize the Selectivity of a Pyrazole Derivative?

The pyrazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, from anti-inflammatory agents to anti-cancer therapies.[1][3] However, the structural flexibility of the pyrazole ring allows it to fit into various binding sites, creating a potential for off-target interactions, particularly with kinases and G-protein coupled receptors (GPCRs).[4][5] Early-stage identification of these unintended interactions through comprehensive in vitro safety pharmacology profiling is a critical step to mitigate the risk of adverse drug reactions and prevent late-stage clinical attrition.[6][7]

For 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, the N-benzyl substituent introduces a distinct conformational element that differentiates it from more common N-phenyl pyrazoles. This structural feature necessitates a bespoke cross-reactivity investigation, as it can significantly alter the molecule's interaction landscape.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

We advocate for a progressive, three-tiered approach to efficiently characterize the selectivity profile of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol. This strategy begins with a broad screen to identify potential liabilities and progressively narrows the focus to quantify and functionally validate significant interactions.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Focused Selectivity & Potency cluster_2 Tier 3: Mechanistic Validation T1_Panel Broad In Vitro Safety Panel (e.g., SAFETYscan47, ICESTP Safety Panel 77) T1_Result Identify initial 'hits' >50% inhibition at a high concentration (e.g., 10 µM) T1_Panel->T1_Result Primary Screen T2_Kinase Kinase Panel Profiling (e.g., 100+ kinases) T1_Result->T2_Kinase If primary target is a kinase or hits are kinases T2_GPCR Follow-up GPCR Panel (Agonist/Antagonist Modes) T1_Result->T2_GPCR If hits are GPCRs T2_Dose Dose-Response (IC50) on Hits T2_Kinase->T2_Dose T2_GPCR->T2_Dose T3_Binding Quantitative Binding Assays (Determine Ki) T2_Dose->T3_Binding For potent hits (IC50 < 1 µM) T3_Functional Cell-Based Functional Assays (e.g., cAMP, pERK, Reporter Gene) T3_Binding->T3_Functional Validate mechanism T3_Output Confirm functional effect (agonist/antagonist) & true affinity T3_Binding->T3_Output T3_Functional->T3_Output

Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: Broad Liability Assessment with Safety Panels

The initial step is to perform a broad screen against a panel of well-characterized targets associated with adverse drug reactions. Commercial services like Eurofins' SAFETYscan® or ICE Bioscience's Safety Panel™ offer comprehensive screening against dozens of targets.[4][6][8]

Experimental Rationale: The goal here is not to determine precise potency, but to cast a wide net and flag potential liabilities early. A single high concentration (typically 1-10 µM) is used to maximize the chances of detecting even weak interactions. Targets typically include a diverse range of GPCRs, ion channels, transporters, and enzymes known to be involved in clinical side effects.[7][9]

Tier 2: Focused Selectivity Profiling

Based on the intended therapeutic target of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol or the results from Tier 1, a more focused investigation is warranted.

  • Kinase Profiling: Given the prevalence of pyrazole scaffolds as kinase inhibitors, a broad kinase panel screen is highly recommended.[5] Services offering screens against hundreds of kinases can provide a detailed "kinome" map of the compound's selectivity. Assays like the ADP-Glo™ kinase assay are universal and can be used for diverse kinases.[10]

  • Follow-up on "Hits": Any significant interactions (>50% inhibition) from the Tier 1 panel should be followed up with dose-response curves to determine the half-maximal inhibitory concentration (IC50). This quantitative step is crucial for ranking the potency of off-target activities.

Tier 3: Quantitative Affinity and Functional Validation

For the most potent off-target interactions identified in Tier 2 (e.g., IC50 < 1 µM), it is essential to confirm the interaction and understand its functional consequence.

  • Quantitative Binding Assays: Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[11][12] This provides a direct measure of the physical interaction between the compound and the off-target protein.

  • Cell-Based Functional Assays: A strong binding affinity does not reveal the functional outcome. It is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the off-target receptor. This is achieved using cell-based assays that measure downstream signaling events (e.g., calcium flux, cAMP accumulation, or reporter gene expression).

Data Presentation and Comparative Analysis

The selectivity of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol should be contextualized by comparing its activity at the primary target versus its activity at off-targets. A selectivity ratio is a useful metric for this comparison.

Selectivity Ratio = Ki (Off-Target) / Ki (Primary Target)

A higher ratio indicates greater selectivity for the primary target. This data should be compared against an alternative compound, for example, a known drug with a similar primary target or a different pyrazole-based inhibitor.

Table 1: Hypothetical Cross-Reactivity Profile Comparison

Target1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol Comparator Compound (e.g., Celecoxib)
Ki (nM) Selectivity Ratio
Primary Target (e.g., COX-2) 15 -
Off-Target: Kinase A 85057
Off-Target: GPCR B 1,20080
Off-Target: Ion Channel C >10,000>667
Off-Target: COX-1 2,500167

This is example data for illustrative purposes only.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for a specific receptor (e.g., an off-target "hit").

Objective: To calculate the Ki of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol for a selected off-target receptor.

Materials:

  • Receptor source: Cell membranes expressing the target receptor.

  • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-ligand).

  • Test Compound: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol.

  • Non-specific competitor: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates and glass fiber filter mats.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. The concentration range should span at least 5 log units, centered around the expected IC50.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, receptor membranes, and a saturating concentration of the non-specific competitor.

    • Competition: Assay buffer, radioligand, receptor membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[11]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: ADP-Glo™ Kinase Assay for Selectivity Profiling

This protocol provides a general framework for assessing the inhibitory activity of the test compound against a panel of protein kinases.

Objective: To determine the IC50 of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol against a specific kinase.

Materials:

  • Kinase of interest, its specific substrate, and reaction buffer.

  • Test Compound: 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol.

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well microplates.

  • A plate-reading luminometer.

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase reaction buffer.

    • Serial dilutions of the test compound.

    • The specific kinase enzyme.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. The final ATP concentration should ideally be close to the Km for each specific kinase to accurately reflect inhibitory potency.[5]

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_pathway Hypothetical Off-Target Signaling Compound 1-[(4-Chlorophenyl)methyl] -1H-pyrazol-3-ol OffTarget Off-Target Receptor (e.g., GPCR B) Compound->OffTarget Antagonistic Binding (Ki = 1.2 µM) G_Protein G-Protein Activation OffTarget->G_Protein Blocks Endogenous Ligand Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger PKA PKA SecondMessenger->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Expression (Adverse Effect) CREB->Gene

Caption: Investigating the mechanism of a hypothetical off-target effect.

Conclusion

A thorough, systematic investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of robust drug discovery. For a novel molecule like 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol, the tiered approach detailed in this guide provides a logical and resource-efficient pathway to build a comprehensive selectivity profile. By combining broad liability screening with quantitative affinity determination and functional validation, researchers can make informed decisions, optimize lead candidates, and ultimately develop safer, more effective therapeutics. The provided protocols and comparative frameworks serve as a practical starting point for any scientist tasked with characterizing this promising compound.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2009). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of pharmacological and toxicological methods, 59(3), 135-47.
  • ChemPartner. (n.d.). Pharmacology Safety Panel.
  • BenchChem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • Bantscheff, M., Drewes, G., & Kruse, U. (2011). Rapid profiling of protein kinase inhibitors by quantitative proteomics.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Schirle, M., Petrella, E. C., & Brittain, S. M. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. In Methods in Molecular Biology (pp. 129-142). Humana Press.
  • Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. L., Gumbleton, T. J., Hamilton, G. A., Henderson, J. L., Insko, D. E., Jagdmann, G. E., Jr, Jansen, J. M., ... Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Zask, A., & Kaplan, J. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100703.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Cell Surface Receptors (pp. 25-50). Springer, Boston, MA.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and studies. Brazilian Journal of Pharmaceutical Sciences, 53(2).
  • Kamal, A., & Hussaini, S. M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 139.
  • ResearchGate. (n.d.). The protocol of competitive binding assay.
  • Dalal, K., et al. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. International Journal of Molecular Sciences, 23(18), 10491.
  • de Cássia da Silveira e Sá, R., de Freitas, R. P., & de Castro, P. P. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in pharmacology, 12, 654339.
  • da Silva, J. F., & da Silva, F. D. C. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules (Basel, Switzerland), 25(24), 5899.
  • Karanicolas, J., & Kortemme, T. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3,4,5-Trimethoxy-benzyl-hydrazine.
  • Samb, I., & Gaye, M. L. (2022). Reactivity of chiral functionalized pyrazoles: Alcohol protection.
  • Kumar, A., & Kumar, R. (2022). a review on heterocyclic compound pyrazole. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(10), 1024-1036.
  • MacMillan, D. W. C., et al. (2023). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 145(35), 19345–19352.
  • Disney, M. D., et al. (2025). Discovery of RNA-Reactive Small Molecules Guides the Design of Electrophilic Modules for RNA-Specific Covalent Binders. Journal of the American Chemical Society.
  • Janin, Y. L., et al. (2013). A Study of Negishi Cross-Coupling Reactions with Benzylzinc Halides To Prepare Original 3-Ethoxypyrazoles.
  • ResearchGate. (2021). Can I design small molecule inhibitors with reference to known antigen-antibody binding sites?.
  • Ben-M'barek, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2021(3), M1248.
  • Sowdhamini, R., et al. (2023). Target-Specific Novel Molecules with their Recipe: Incorporating Synthesizability in the Design Process. ChemRxiv.

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Safety Operating Guide

Personal protective equipment for handling 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a self-validating system of risk mitigation. 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol (a critical intermediate in agrochemical and pharmaceutical synthesis) presents specific handling challenges. Like many halogenated aryl-pyrazole derivatives, it is typically encountered as a solid powder[1].

To build a secure operational environment, we must first understand the causality of its hazards: the solid form presents an inhalation risk via aerosolized dust, while the chlorobenzyl moiety significantly increases the compound's lipophilicity (logP). This high lipophilicity means that if the compound is dissolved in carrier solvents (e.g., DMSO, DMF, or Dichloromethane) during reaction setups, it can rapidly penetrate inadequate dermal barriers.

The following guide provides a comprehensive, causality-driven operational and disposal plan compliant with federal safety and environmental standards.

Hazard Assessment & Engineering Controls

Before relying on Personal Protective Equipment (PPE), primary engineering controls must be established and validated. According to the National Research Council's standard for chemical laboratory safety, all handling of hazardous organic powders must occur within a controlled environment to prevent particulate dissemination[2].

Self-Validating Control: All weighing and transfer must be performed in a chemical fume hood calibrated to a face velocity of 80–100 feet per minute (fpm). Validation Check: Before opening the chemical container, hold a single tissue (e.g., Kimwipe) at the bottom edge of the sash; it must pull inward steadily, confirming active negative pressure.

Required Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132(d), a formal hazard assessment dictates the exact PPE required for specific laboratory operations[3]. Below is the quantitative and qualitative PPE matrix required for handling 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Double-gloved Nitrile (≥5 mil outer thickness)Causality: The chlorophenyl group enhances skin permeability if the solid is dissolved in organic solvents. Nitrile provides superior resistance to non-polar and slightly polar organic mixtures compared to latex. Double gloving ensures the inner glove remains pristine if the outer glove is compromised during solvent handling.
Eye/Face Protection ANSI Z87.1 Compliant Safety GogglesCausality: Prevents ocular irritation from fine, aerosolized crystalline dust generated by static repulsion during the weighing process.
Respiratory Protection NIOSH N95 or P100 Particulate RespiratorCausality: Required only if engineering controls fail or during bulk transfer outside a hood. It physically traps aerosolized halogenated particulates before they enter the respiratory tract.
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Causality: Protects against static discharge ignition. Synthetic coats (e.g., polyester) can generate static electricity, which can aerosolize the powder or ignite flammable solvents used in the subsequent reaction.

Operational Plan: Step-by-Step Handling Workflow

To maintain scientific integrity and safety, follow this self-validating procedural workflow:

Step 1: Preparation & PPE Donning

  • Don the FR lab coat, safety goggles, and two pairs of ≥5 mil nitrile gloves.

  • Validation Check: Inspect the outer gloves for micro-tears by trapping air inside and squeezing before putting them on.

Step 2: Anti-Static Weighing

  • Wipe the exterior of the chemical bottle and the analytical balance with an anti-static cloth.

  • Use an anti-static weigh boat or grounded weighing paper. Causality: Halogenated organic powders easily accumulate static charge, causing them to repel from metal spatulas and aerosolize into the user's breathing zone.

  • Transfer the required mass of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol using a ceramic or static-dissipative polymeric spatula.

Step 3: Closed-System Transfer & Solvation

  • Transfer the solid directly into the reaction vessel (e.g., round-bottom flask) while still inside the fume hood.

  • Add the reaction solvent directly to the solid to immediately suppress any further dust generation.

  • Seal the vessel with a septum before removing it from the fume hood.

Step 4: Decontamination

  • Wipe down spatulas, the balance, and the fume hood deck with a solvent known to dissolve the compound (e.g., ethanol or acetone), followed by a secondary wipe with distilled water.

Spill Response & EPA-Compliant Disposal Plan

Because this molecule contains a covalently bound chlorine atom, its disposal is strictly regulated. Under EPA 40 CFR 262.11, a hazardous waste determination must be made at the point of waste generation[4].

  • Waste Segregation: All waste containing 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol must be classified and segregated as "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste streams can lead to dangerous exothermic reactions or the release of highly toxic hydrogen chloride (HCl) gas and dioxins during downstream commercial incineration.

  • Containment: Store waste in a high-density polyethylene (HDPE) container. Ensure the container is clearly labeled with the exact chemical constituents and the appropriate EPA hazardous waste codes[5].

  • Spill Protocol: In the event of a dry powder spill, do not sweep, as this will aerosolize the chemical. Cover the spill with damp absorbent pads (wetted with water or a mild alcohol) to suppress dust, then carefully scoop the pads into a designated hazardous waste bag.

Workflow Visualization

G Start 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol Handling Workflow EngControls 1. Engineering Controls (80-100 fpm Fume Hood) Start->EngControls PPE 2. PPE Donning (Nitrile, Goggles, FR Coat) EngControls->PPE Transfer 3. Anti-Static Weighing & Transfer PPE->Transfer Reaction 4. Closed-System Reaction Setup Transfer->Reaction Waste 5. Halogenated Waste Segregation Reaction->Waste EPA 6. EPA 40 CFR 262 Compliant Disposal Waste->EPA

Operational workflow and safety logic for halogenated pyrazole handling.

References

  • Sigma-Aldrich. "1-(4-Chlorophenyl)-1H-pyrazol-3-ol - Sigma-Aldrich" (Chemical property analog reference).1

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011". 2

  • eCFR. "29 CFR Part 1910 Subpart I -- Personal Protective Equipment". 3

  • eCFR. "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste". 5

  • eCFR. "40 CFR 262.11 -- Hazardous waste determination and recordkeeping." 4

Sources

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